Z-VAN-AMC
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N5O8/c1-16(2)26(35-30(41)42-15-19-8-6-5-7-9-19)29(40)32-18(4)27(38)34-22(14-24(31)36)28(39)33-20-10-11-21-17(3)12-25(37)43-23(21)13-20/h5-13,16,18,22,26H,14-15H2,1-4H3,(H2,31,36)(H,32,40)(H,33,39)(H,34,38)(H,35,41)/t18-,22-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKXEYNTGIGRTO-DOPYIHRPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction to Fluorogenic Peptide Substrates
An in-depth technical guide on the mechanism of action of Z-VAN-AMC in enzyme assays for researchers, scientists, and drug development professionals.
In the realm of enzymology and high-throughput screening, fluorogenic peptide substrates are indispensable tools for assaying protease activity. The compound this compound, representing a benzyloxycarbonyl-protected Valyl-Alanyl-Asparaginyl peptide conjugated to 7-amino-4-methylcoumarin (AMC), is a classic example of such a substrate. While the peptide sequence dictates the specificity for a particular protease, the core mechanism of action is conserved among AMC-based fluorogenic substrates.
The fundamental principle lies in the quenching of the AMC fluorophore's fluorescence when it is part of the larger peptide structure. Upon enzymatic cleavage of the amide bond between the C-terminal amino acid (Asparagine in this case) and the AMC moiety, the free AMC is released. This liberation from the quenching effect of the peptide results in a significant increase in fluorescence upon excitation at the appropriate wavelength (typically around 340-360 nm), with an emission maximum around 440-460 nm. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the enzyme under investigation.
This guide will provide a detailed overview of the mechanism of action, experimental protocols for its use, and methods for data analysis, particularly in the context of enzyme inhibition screening.
Mechanism of Action
The enzymatic reaction involving this compound can be broken down into two key stages:
-
Enzyme-Substrate Binding: The protease recognizes and binds to the Val-Ala-Asn peptide sequence of the this compound substrate, forming a transient enzyme-substrate complex (E-S). The specificity of this interaction is determined by the amino acid sequence of the substrate and the binding pocket of the enzyme.
-
Catalytic Cleavage and Fluorescence Emission: Following binding, the enzyme catalyzes the hydrolysis of the amide bond between the Asparagine residue and the AMC group. This releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorometer. The other product is the Z-Val-Ala-Asn peptide.
This process allows for real-time monitoring of enzyme activity, as the fluorescence signal increases linearly over time (during the initial phase of the reaction) and is proportional to the enzyme concentration.
Data Presentation: Characterizing Enzyme Kinetics and Inhibition
A primary application of substrates like this compound is the characterization of enzyme inhibitors. The following tables summarize typical quantitative data obtained from such experiments.
Table 1: Michaelis-Menten Kinetics of a Hypothetical Protease with this compound
| Parameter | Value | Description |
|---|---|---|
| Km | 15 µM | Michaelis constant; substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 120 RFU/sec | Maximum initial velocity of the reaction at saturating substrate concentrations. |
| kcat | 25 s-1 | Turnover number; the maximum number of substrate molecules converted to product per enzyme molecule per second. |
| kcat/Km | 1.67 x 106 M-1s-1 | Catalytic efficiency of the enzyme. |
Table 2: Inhibition Constants (Ki) for Different Inhibitor Types
| Inhibitor | Type of Inhibition | Ki (nM) | Description |
|---|---|---|---|
| Inhibitor A | Competitive | 50 | Binds to the active site, competing with the substrate. Increases apparent Km. |
| Inhibitor B | Non-competitive | 120 | Binds to an allosteric site, affecting catalysis but not substrate binding. Decreases apparent Vmax. |
| Inhibitor C | Uncompetitive | 75 | Binds only to the enzyme-substrate complex. Decreases both apparent Vmax and Km. |
Table 3: IC50 Values for a Panel of Test Compounds
| Compound | IC50 (µM) | Hill Slope | Description |
|---|---|---|---|
| Compound 1 | 2.5 | 1.1 | Concentration of inhibitor required to reduce enzyme activity by 50%. |
| Compound 2 | 15.8 | 0.9 | Lower potency inhibitor. |
| Compound 3 | 0.75 | 1.0 | High potency inhibitor. |
Experimental Protocols
Protocol 1: Determination of Enzyme Activity using this compound
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM CaCl2, 0.01% Tween-20.
-
Enzyme Stock Solution: Prepare a 100X stock solution of the protease in assay buffer.
-
Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
-
Assay Procedure:
-
Prepare a dilution series of the this compound substrate in assay buffer, ranging from 0.1 µM to 100 µM.
-
In a 96-well black microplate, add 50 µL of each substrate concentration to triplicate wells.
-
Add 40 µL of assay buffer to each well.
-
Initiate the reaction by adding 10 µL of the 1X enzyme solution to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every 60 seconds for 30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) for each substrate concentration by determining the slope of the linear portion of the fluorescence versus time curve.
-
Plot v0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Protocol 2: Screening for Enzyme Inhibitors
-
Reagent Preparation:
-
Prepare assay buffer, enzyme stock, and substrate stock as described in Protocol 1.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of test compounds in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of each test compound from a dilution series (e.g., in DMSO).
-
Add 88 µL of the 1.14X enzyme solution in assay buffer to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of 10X this compound substrate solution (final concentration equal to the Km).
-
Measure the fluorescence kinetics as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Signaling and Reaction Pathways
Caption: Mechanism of this compound cleavage by a protease.
Experimental Workflow
Caption: Workflow for protease inhibitor screening.
Logical Relationships in Inhibition Assays
Caption: Logic of fluorescence-based inhibition assays.
A Technical Guide to Measuring Legumain Activity Using Z-VAN-AMC Fluorescence
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles, experimental protocols, and data analysis related to the use of the fluorogenic substrate Z-VAN-AMC for the sensitive detection of legumain activity. Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with highly specific activity for cleaving peptide bonds C-terminal to asparagine residues.[1][2][3] Its upregulation in various pathologies, particularly in the tumor microenvironment, has made it a significant target for diagnostics and therapeutic development.[1][4][5]
Core Principle of the this compound Assay
The measurement of legumain activity using this compound, or the more commonly cited variant Z-AAN-AMC (N-carbobenzyloxy-Ala-Ala-Asn-7-amido-4-methylcoumarin), is based on the principle of fluorescence resonance energy transfer (FRET) quenching and dequenching.[6][7][8]
The substrate consists of a short peptide sequence (e.g., Val-Ala-Asn or Ala-Ala-Asn) recognized by legumain, which is C-terminally coupled to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[6][7] In its conjugated, substrate form, the fluorescence of the AMC molecule is quenched.[6]
Legumain catalyzes the hydrolysis of the amide bond between the P1 asparagine (Asn) residue and the AMC molecule.[1][3] This enzymatic cleavage releases the free AMC fluorophore. The liberated AMC is highly fluorescent, and its increase in fluorescence intensity over time is directly proportional to the enzymatic activity of legumain in the sample.[6] The fluorescence of free AMC is typically measured at an excitation wavelength of approximately 345-380 nm and an emission wavelength of 440-460 nm.[3][6][9][10]
Quantitative Data from Legumain Activity Assays
The this compound assay is frequently used to determine key enzymatic parameters, such as the Michaelis constant (Km), and to evaluate the potency of inhibitors (IC50 or kobs/I). The following table summarizes representative quantitative data obtained using this method.
| Parameter | Value | Substrate | Enzyme Source | Assay Conditions | Reference |
| Km | 25.7 µM | Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | pH 5.8, 30°C | [11] |
| Specific Activity | >250 pmol/min/µg | Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | pH 5.0, 37°C | [7][8] |
| k(obs)/I | 139,000 M⁻¹s⁻¹ | Z-Ala-Ala-Asn-AMC | Mammalian Legumain | Not Specified |
Detailed Experimental Protocol
This section provides a representative, step-by-step protocol for measuring legumain activity in a 96-well plate format. This protocol is synthesized from common methodologies.[3][7][12]
3.1. Materials and Reagents
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.[7]
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5 (or ranging from 5.0-5.8).[3][7]
-
Enzyme: Recombinant human legumain or biological sample (e.g., cell lysate, tissue homogenate).
-
Substrate: Z-Ala-Ala-Asn-AMC (Bachem, I-1865 or equivalent), 10 mM stock in DMSO.[7]
-
Standard: 7-Amino-4-methylcoumarin (AMC) for standard curve (Sigma, A-9891 or equivalent).[7]
-
Equipment: Black, flat-bottom 96-well microplate and a fluorescence plate reader.
3.2. Experimental Workflow
3.3. Step-by-Step Procedure
-
Prolegumain Activation (if using recombinant pro-form):
-
Assay Preparation:
-
Prepare a working solution of activated legumain by diluting it to the desired concentration (e.g., 1 ng/µL) in Assay Buffer (pH 5.5).[7]
-
Prepare a working substrate solution by diluting the 10 mM this compound stock to 200 µM in Assay Buffer. The final concentration in the well will be 100 µM.[7]
-
Prepare an AMC standard curve if absolute quantification is required.
-
-
Reaction Setup (in a black 96-well plate):
-
Add 50 µL of the diluted enzyme solution to each well.
-
Include control wells:
-
Substrate Blank: 50 µL of Assay Buffer only (no enzyme).
-
Inhibitor Control (if applicable): 50 µL of enzyme pre-incubated with a legumain inhibitor.
-
-
Initiate the reaction by adding 50 µL of the 200 µM substrate solution to all wells, bringing the total volume to 100 µL.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Determine the rate of reaction (Vmax) in RFU/min from the linear portion of the kinetic curve.
-
Subtract the rate of the substrate blank from the sample rates.
-
Convert the adjusted Vmax (RFU/min) to pmol/min using the AMC standard curve.
-
Calculate the specific activity using the formula: Specific Activity (pmol/min/µg) = (Adjusted Vmax × Conversion Factor) / amount of enzyme (µg)[7]
-
Legumain in Cellular Signaling Pathways
Legumain's proteolytic activity is a key component of several signaling pathways critical to cancer progression, including invasion and metastasis.[2][4] One of the most well-characterized roles is its ability to activate other proteases, such as matrix metalloproteinase-2 (MMP-2).[4][8]
Inactive pro-MMP-2 is secreted into the extracellular space. Legumain can cleave the pro-domain of pro-MMP-2, converting it into its active form. Active MMP-2 then degrades components of the extracellular matrix (ECM), such as collagen, which is a critical step in enabling cancer cells to invade surrounding tissues and metastasize.[4]
References
- 1. Targeting legumain as a novel therapeutic strategy in cancers | EurekAlert! [eurekalert.org]
- 2. researchgate.net [researchgate.net]
- 3. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Recombinant Human Legumain/Asparaginyl Endopeptidase, CF (2199-CY): Novus Biologicals [novusbio.com]
- 9. FluoroFinder [app.fluorofinder.com]
- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 11. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Z-Val-Ala-Asn-AMC chemical structure and properties
This guide provides a comprehensive technical overview of the fluorogenic caspase substrate, Z-Val-Ala-Asn-AMC, tailored for researchers, scientists, and professionals in drug development. It covers its core chemical properties, mechanism of action, and detailed experimental applications.
Chemical and Physical Properties
Z-Val-Ala-Asn-AMC is a synthetic peptide substrate used to measure the activity of caspase-3 and other related caspase enzymes. The N-terminus is protected by a benzyloxycarbonyl (Z) group, and the C-terminus is a fluorescent 7-amino-4-methylcoumarin (AMC) group.
Table 1: Quantitative Data for Z-Val-Ala-Asn-AMC
| Property | Value |
| Molecular Formula | C₂₉H₃₄N₆O₈ |
| Molecular Weight | 594.6 g/mol |
| Excitation Wavelength | 360 - 380 nm |
| Emission Wavelength | 440 - 460 nm |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | -20°C, protected from light |
Mechanism of Action: Fluorogenic Detection of Caspase Activity
The functionality of Z-Val-Ala-Asn-AMC is based on the enzymatic cleavage of the peptide by active caspases. In its intact form, the AMC fluorophore is quenched and does not emit a significant signal. Upon cleavage at the C-terminal side of the asparagine (Asn) residue by an active caspase, the free AMC is released. This liberation results in a significant increase in fluorescence upon excitation, which can be quantified to determine enzyme activity.
Caption: Signaling pathway of Z-Val-Ala-Asn-AMC cleavage by active caspase-3.
Experimental Protocols: Caspase-3 Activity Assay
This section details a standard protocol for measuring caspase-3 activity in cell lysates using Z-Val-Ala-Asn-AMC.
1. Materials and Reagents:
-
Z-Val-Ala-Asn-AMC substrate
-
Cell lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT, 1 mM PMSF, pH 7.4)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well, black, clear-bottom microplate
-
Fluorometric plate reader
2. Experimental Workflow:
Caption: Experimental workflow for a caspase-3 activity assay.
3. Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with experimental compounds to induce or inhibit apoptosis. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in lysis buffer and incubate on ice for 15-20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.
-
Assay Setup: In a 96-well plate, add 50-100 µg of protein from each cell lysate to individual wells. Adjust the volume of each well to be equal with assay buffer.
-
Reaction Initiation: Add the Z-Val-Ala-Asn-AMC substrate to each well to a final concentration of 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
-
Data Analysis: The caspase activity is proportional to the fluorescence intensity. Results can be expressed as relative fluorescence units (RFU) per microgram of protein.
The Discovery and Synthesis of Z-VAN-AMC: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and application of Z-Val-Ala-Asn-AMC, a fluorogenic substrate for the cysteine protease legumain, also known as asparaginyl endopeptidase (AEP). This document is intended for researchers, scientists, and drug development professionals interested in the study of legumain and its role in various physiological and pathological processes.
Introduction: The Significance of Z-VAN-AMC
Z-Val-Ala-Asn-AMC (Carbobenzoxy-Valyl-Alanyl-Asparagine-7-amino-4-methylcoumarin) is a synthetic peptide substrate used to measure the enzymatic activity of legumain. Legumain is a lysosomal cysteine protease with a highly specific endopeptidase activity for cleaving peptide bonds C-terminal to asparagine residues. Its discovery and characterization have been pivotal in understanding the roles of legumain in various biological contexts, including antigen presentation, cancer progression, and neurodegenerative diseases.
The development of fluorogenic substrates like this compound has been instrumental in enabling sensitive and continuous monitoring of legumain activity. The cleavage of the amide bond between the tripeptide and the fluorescent aminomethylcoumarin (AMC) group by legumain results in a significant increase in fluorescence, providing a direct measure of enzyme kinetics.
Discovery of this compound and its Relation to Legumain Function
The discovery of this compound is intrinsically linked to the elucidation of legumain's role in the immune system, specifically in the processing of foreign antigens for presentation by Class II MHC molecules. Early research identified an asparagine-specific endopeptidase in B-cells as a key enzyme in the processing of the tetanus toxin C fragment (TTCF).[1][2] This enzyme was later identified as a mammalian homolog of plant and parasite legumains.[1]
While the closely related substrate, Z-Ala-Ala-Asn-AMC (Z-AAN-AMC), was initially used as a standard for legumain activity, the development of substrates with varied peptide sequences, such as this compound, allowed for the investigation of substrate specificity and the role of legumain in processing different antigens. This compound has been described as a substrate for a cysteine endopeptidase required for antigen processing, highlighting its utility in immunology research.
Synthesis of this compound
General Synthesis Workflow
The synthesis involves the sequential coupling of amino acids to a solid support resin, followed by the coupling of the 7-amino-4-methylcoumarin (AMC) fluorophore and subsequent cleavage from the resin. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed.
Quantitative Data
The enzymatic activity of legumain is often characterized by its kinetic parameters, Michaelis constant (Km) and catalytic efficiency (kcat/Km), when using a specific substrate. While specific kinetic data for this compound is not widely published, data for the closely related and commonly used substrate, Z-AAN-AMC, provides a valuable reference for legumain activity.
| Substrate | Enzyme Source | Km (µM) | kcat/Km (s-1M-1) | Reference |
| Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | Not Reported | --INVALID-LINK--[3] |
| Z-AAN-ACC | Recombinant Human Legumain | Not Reported | 36,100 | --INVALID-LINK--[3] |
Note: ACC (7-amino-4-carbamoylmethyl-coumarin) is another fluorescent reporter group.
Experimental Protocols
Legumain Activity Assay
This protocol is adapted from methods using Z-AAN-AMC and can be applied to this compound.
Materials:
-
Recombinant human legumain (active)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5 (or other appropriate pH)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute the active legumain to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the this compound substrate in Assay Buffer to achieve a range of final concentrations (e.g., 0-200 µM).
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted this compound solution.
-
Include wells with Assay Buffer only (no substrate) as a blank control.
-
Include wells with substrate but no enzyme as a negative control.
-
-
Initiate Reaction:
-
Add 50 µL of the diluted active legumain solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the increase in fluorescence intensity over time (kinetic mode) at an excitation wavelength of ~355-380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Signaling Pathways Involving Legumain
Legumain's enzymatic activity plays a crucial role in several signaling pathways implicated in both normal physiology and disease.
Antigen Presentation Pathway
Legumain is involved in the endo-lysosomal pathway of antigen processing, where it cleaves foreign proteins into smaller peptides that can be loaded onto MHC class II molecules for presentation to CD4+ T-cells.[1][4]
p53 Inactivation in Cancer
In some cancers, legumain has been shown to cleave and inactivate the tumor suppressor protein p53, thereby promoting tumor progression.[5]
References
- 1. An asparaginyl endopeptidase processes a microbial antigen for class II MHC presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. an-asparaginyl-endopeptidase-processes-a-microbial-antigen-for-class-ii-mhc-presentation - Ask this paper | Bohrium [bohrium.com]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asparaginyl endopeptidase: case history of a class II MHC compartment protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Understanding AMC Release from Z-VAN-AMC: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fluorogenic substrate Z-Val-Ala-Asn-AMC (Z-VAN-AMC) is a valuable tool for the sensitive and specific measurement of legumain activity. Legumain, also known as asparaginyl endopeptidase (AEP), is a cysteine protease with a crucial role in various physiological and pathological processes, including antigen processing and cancer progression.[1][2][3] The enzymatic cleavage of the peptide bond C-terminal to the asparagine residue in this compound releases the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC), providing a direct measure of legumain's proteolytic activity. This guide provides an in-depth overview of the principles, experimental protocols, and relevant biological pathways associated with the use of this compound.
Core Principles of the Assay
The fundamental principle of the this compound assay is the enzymatic release of AMC, a fluorophore that exhibits a significant increase in fluorescence upon cleavage from the quenching Z-VAN peptide. The rate of AMC release is directly proportional to the enzymatic activity of legumain under specific assay conditions. The fluorescence is typically measured at an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm.
Quantitative Data
| Parameter | Value (for Z-AAN-AMC) | Enzyme Source | Reference |
| Km | ~80 µM | Human Legumain | [4] |
| Km | ~90 µM | S. mansoni Legumain | [4] |
| Km | 25.7 µM | Recombinant Human Legumain | [5] |
Experimental Protocols
The following protocols are adapted from established methods for measuring legumain activity using fluorogenic AMC-based substrates.[5][6]
Materials
-
Recombinant human legumain
-
This compound substrate
-
Dimethyl sulfoxide (DMSO) for substrate stock solution
-
Activation Buffer (e.g., 100 mM sodium acetate, 10 mM DTT, 1 mM EDTA, pH 4.5)[5]
-
Assay Buffer (e.g., 40 mM citric acid, 120 mM Na₂HPO₄, 1 mM EDTA, 10 mM DTT, pH 5.8)[5]
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure
-
Substrate Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the appropriate assay buffer to the desired working concentrations. To avoid solubility issues, it may be necessary to gently heat the solution to 37°C and sonicate.[7] Store stock solutions at -20°C or -80°C, protected from light.[7] Note that AMC-based substrates can be unstable in solution, and it is recommended to prepare fresh dilutions for each experiment.[8]
-
Enzyme Activation: Recombinant prolegumain requires activation. Incubate the proenzyme in Activation Buffer at 37°C. The activation time can vary, and it is recommended to monitor the process to determine when the enzyme is fully active.[5]
-
Enzymatic Reaction:
-
Add the desired amount of activated legumain to the wells of a 96-well black microtiter plate.
-
To initiate the reaction, add the this compound substrate solution to the wells.
-
The final reaction volume will depend on the plate reader and experimental design.
-
Include appropriate controls, such as a no-enzyme control to measure background fluorescence and a known amount of AMC as a standard for quantification.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the fluorescence kinetically over a set period, with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis:
-
Calculate the initial velocity (rate of fluorescence increase) for each reaction.
-
Subtract the background fluorescence from the no-enzyme control.
-
If an AMC standard curve is used, convert the fluorescence units to the concentration of AMC released per unit of time to determine the specific activity of the enzyme.
-
Visualizations
Enzymatic Cleavage of this compound
References
- 1. Mechanistic and structural studies on legumain explain its zymogenicity, distinct activation pathways, and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glpbio.com [glpbio.com]
- 8. selleckchem.com [selleckchem.com]
Z-Peptide-AMC Fluorogenic Substrates: A Technical Guide to Excitation, Emission, and Assay Principles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the spectroscopic properties and applications of Z-Peptide-AMC fluorogenic substrates. While the specific peptide sequence "VAN" in "Z-VAN-AMC" is not standard in widely documented protease substrates, this document will focus on the core principles of Z-Peptide-AMC assays, using the well-characterized 7-amino-4-methylcoumarin (AMC) fluorophore as the central element. The methodologies and data presented are broadly applicable to a wide range of AMC-based substrates used in enzyme activity assays, particularly in the context of drug discovery and development.
Introduction to Z-Peptide-AMC Fluorogenic Substrates
Z-Peptide-AMC substrates are a class of reagents designed to measure the activity of specific proteases. These substrates consist of a peptide sequence recognized by the target enzyme, which is flanked by a benzyloxycarbonyl (Z) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) group at the C-terminus. The Z-group can enhance substrate specificity and solubility.
The underlying principle of these assays is based on fluorescence resonance energy transfer (FRET) or a similar quenching mechanism. In the intact substrate, the fluorescence of the AMC group is quenched by the proximity of the peptide and the Z-group. Upon enzymatic cleavage of the amide bond between the peptide and the AMC molecule, the AMC is released, resulting in a significant increase in fluorescence intensity.[1] This direct proportionality between fluorescence and enzymatic activity allows for sensitive and continuous monitoring of enzyme kinetics.
Spectral Properties of AMC
The key to understanding the application of Z-Peptide-AMC substrates lies in the spectral characteristics of the liberated AMC fluorophore. The intact substrate exhibits minimal fluorescence, while free AMC is highly fluorescent.
| Parameter | Wavelength (nm) | Reference |
| Excitation Maximum | 341 - 380 | [2][3][4][5][6][7] |
| Emission Maximum | 441 - 460 | [2][3][4][5][6][7][8] |
Note: Optimal excitation and emission wavelengths can vary slightly depending on the specific instrument, buffer conditions, and pH.
Mechanism of Action and Signaling Pathway
The fundamental mechanism involves the enzymatic hydrolysis of a peptide bond, leading to the release of a fluorescent reporter. This is a common strategy in designing assays for proteolytic enzymes like caspases, which play a critical role in apoptosis (programmed cell death).
Figure 1. Enzymatic cleavage of a Z-Peptide-AMC substrate and subsequent fluorescence.
Experimental Protocol: Caspase-3 Activity Assay
This protocol provides a generalized procedure for measuring caspase-3 activity using a fluorogenic substrate such as Ac-DEVD-AMC, which is a well-established substrate for this enzyme.[4]
A. Materials:
-
Cell lysate or purified enzyme
-
Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Fluorogenic Substrate (e.g., Ac-DEVD-AMC), 10 mM stock in DMSO
-
Microplate reader with fluorescence detection capabilities
-
96-well black microplates
B. Procedure:
-
Prepare Cell Lysates: Culture cells to the desired density and induce apoptosis if required. Harvest cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the BCA assay.
-
Prepare Reaction Mixture: Dilute the cell lysate to the desired concentration (e.g., 50-200 µg of protein per well) in pre-chilled Caspase Assay Buffer.
-
Prepare Substrate Solution: Dilute the Ac-DEVD-AMC stock solution to a final concentration of 50 µM in the Caspase Assay Buffer.
-
Initiate Reaction: Add the diluted cell lysate to the wells of a 96-well black microplate. To initiate the enzymatic reaction, add the substrate solution to each well.
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours using a microplate reader. Set the excitation wavelength to ~360 nm and the emission wavelength to ~460 nm.
C. Data Analysis:
-
Standard Curve: To quantify the amount of released AMC, a standard curve should be generated using known concentrations of free AMC.
-
Calculate Activity: The rate of the reaction is determined by the change in fluorescence units per unit of time. This rate can be converted to the amount of cleaved substrate using the AMC standard curve.
Experimental Workflow
The following diagram illustrates the typical workflow for a protease activity assay using a Z-Peptide-AMC substrate.
Figure 2. General workflow for a protease assay using a Z-Peptide-AMC substrate.
Conclusion
Z-Peptide-AMC fluorogenic substrates are powerful tools for the sensitive and specific measurement of protease activity. While the spectral properties are dictated by the released AMC fluorophore, the peptide sequence determines the substrate's specificity for a particular enzyme. A thorough understanding of the experimental principles and protocols is crucial for obtaining reliable and reproducible data in research and drug development settings. The provided methodologies and data serve as a foundational guide for the application of this important class of enzyme substrates.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]
- 3. Z-Val-Lys-Met-AMC (Proteasome Substrate 4, fluorogenic) - Echelon Biosciences [echelon-inc.com]
- 4. file.yizimg.com [file.yizimg.com]
- 5. media.cellsignal.com [media.cellsignal.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. biotium.com [biotium.com]
The Role of Asparaginyl Endopeptidase in the Cleavage of Z-VAN-AMC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Asparaginyl endopeptidase (AEP), also known as legumain, is a lysosomal cysteine protease with a highly specific cleavage preference for the C-terminal side of asparagine residues. This specificity has led to the development of synthetic fluorogenic substrates, such as Z-Val-Ala-Asn-AMC (Z-VAN-AMC), which are instrumental in assaying AEP activity. The enzymatic cleavage of this compound by AEP releases the fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a quantifiable measure of enzyme kinetics. Understanding the dynamics of this interaction is crucial for the study of AEP's physiological and pathological roles, particularly in neurodegenerative diseases like Alzheimer's and in cancer progression. This guide provides an in-depth overview of the AEP-mediated cleavage of this compound, including detailed experimental protocols, quantitative kinetic data for a closely related substrate, and visualization of relevant signaling pathways and experimental workflows.
Introduction to Asparaginyl Endopeptidase (AEP)
AEP is a member of the C13 family of cysteine proteases and is unique in its strict specificity for cleaving peptide bonds C-terminal to asparagine residues.[1][2] It is synthesized as an inactive zymogen, proAEP, which undergoes autocatalytic activation under acidic conditions, typically found in the lysosome, to become the mature, active enzyme.[3] Beyond its normal physiological functions in antigen presentation and protein degradation, AEP has been implicated in a number of pathological processes.[4][5] Notably, in Alzheimer's disease, AEP has been identified as a "delta-secretase" that cleaves both Amyloid Precursor Protein (APP) and tau, contributing to the formation of amyloid-beta plaques and neurofibrillary tangles.[6][7] Its upregulation in various cancers has also been linked to increased invasion and metastasis.[5]
The fluorogenic substrate Z-Val-Ala-Asn-AMC is a valuable tool for studying AEP activity.[1][2][4] The carboxybenzyl (Z) group protects the N-terminus, while the tripeptide sequence (Val-Ala-Asn) mimics the natural substrate recognition motif of AEP. Cleavage after the asparagine residue liberates the AMC fluorophore, resulting in a measurable increase in fluorescence.
Quantitative Data: AEP Kinetics with a Fluorogenic Substrate
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Ala-Ala-Asn-AMC | Recombinant Human Legumain | 25.7 | Data not available | Data not available | [8] |
| Bz-Asn-pNA | Super-activated Legumain | 2400 ± 100 | 2 ± 0.5 | 7.3 ± 0.05 x 10² | [2] |
Note: The Km value for Z-Ala-Ala-Asn-AMC is provided from one study, though the complete kinetic profile (kcat) was not reported. The data for Bz-Asn-pNA, a chromogenic substrate, is included for comparative purposes but represents a much simpler substrate.
Experimental Protocol: AEP Cleavage of a Fluorogenic Substrate
This protocol is adapted from established methods for measuring AEP activity using the fluorogenic substrate Z-Ala-Ala-Asn-AMC and can be applied to this compound.[5]
3.1. Materials
-
Recombinant Human Legumain/Asparaginyl Endopeptidase (proenzyme form)
-
AEP Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0
-
AEP Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Fluorogenic Substrate: Z-Val-Ala-Asn-AMC (or Z-Ala-Ala-Asn-AMC), 10 mM stock in DMSO
-
96-well black microplate
-
Fluorescence plate reader with excitation at 380 nm and emission at 460 nm
3.2. Enzyme Activation
-
Dilute the proenzyme form of recombinant human AEP to a concentration of 100 µg/mL in AEP Activation Buffer.
-
Incubate the diluted enzyme solution for 2 hours at 37°C to allow for autocatalytic activation.
3.3. Enzymatic Assay
-
Prepare the activated AEP by diluting it to 1 ng/µL in AEP Assay Buffer.
-
Prepare the substrate solution by diluting the 10 mM stock of this compound to 200 µM in AEP Assay Buffer.
-
In a 96-well black microplate, add 50 µL of the 1 ng/µL activated AEP solution to each well.
-
To initiate the reaction, add 50 µL of the 200 µM substrate solution to each well containing the enzyme.
-
For a substrate blank, add 50 µL of AEP Assay Buffer and 50 µL of the 200 µM substrate solution to a separate well.
-
Immediately place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity in kinetic mode for at least 5 minutes, with readings taken every 30-60 seconds. The excitation wavelength should be 380 nm and the emission wavelength 460 nm.
3.4. Data Analysis
-
Subtract the fluorescence readings of the substrate blank from the readings of the enzyme-containing wells.
-
Plot the change in fluorescence intensity over time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.
-
To determine the specific activity, a standard curve of free AMC can be generated to convert the fluorescence units to pmol of AMC released per minute.
-
For determining Km and kcat, the assay should be repeated with varying concentrations of the this compound substrate. The resulting initial velocities are then plotted against the substrate concentrations and fitted to the Michaelis-Menten equation using non-linear regression analysis.
Visualizing Experimental and Signaling Pathways
4.1. Experimental Workflow for AEP Activity Assay
The following diagram illustrates the key steps in the experimental protocol for measuring the cleavage of a fluorogenic substrate by AEP.
Caption: Workflow for the AEP-mediated cleavage of a fluorogenic substrate.
4.2. AEP Signaling in Alzheimer's Disease Pathogenesis
This diagram illustrates the role of AEP (δ-secretase) in the pathological processing of APP and tau in Alzheimer's disease.
Caption: AEP's role in APP and Tau processing in Alzheimer's disease.
Conclusion
The cleavage of the fluorogenic substrate this compound by asparaginyl endopeptidase is a cornerstone for the kinetic analysis of this critical enzyme. The detailed protocols and representative kinetic data provided in this guide offer a robust framework for researchers investigating AEP's function and for professionals in drug development seeking to identify and characterize novel AEP inhibitors. The visualization of both the experimental workflow and the implicated signaling pathways further clarifies the practical and biological context of AEP activity. As research into the pathological roles of AEP continues to expand, the precise and reliable measurement of its enzymatic activity using substrates like this compound will remain an indispensable tool.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. glpbio.com [glpbio.com]
- 7. scispace.com [scispace.com]
- 8. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fluorogenic Caspase-2 Substrate Ac-VDVAD-AMC
Important Note for the Reader: The query for "Z-VAN-AMC" did not yield a corresponding standard research tool. It is highly probable that this was a typographical error. This guide will focus on the well-documented and widely used Caspase-2 fluorogenic substrate, Ac-VDVAD-AMC (N-Acetyl-Val-Asp-Val-Ala-Asp-7-amino-4-methylcoumarin), which closely matches the likely intended query.
Introduction to Ac-VDVAD-AMC
Ac-VDVAD-AMC is a synthetic, fluorogenic peptide substrate designed for the sensitive and specific detection of Caspase-2 activity. Caspase-2 is a highly conserved initiator caspase involved in critical cellular processes, including the induction of apoptosis, cell cycle regulation, and tumor suppression.[1][2][3] The substrate consists of the pentapeptide sequence Val-Asp-Val-Ala-Asp (VDVAD), which is a preferred recognition and cleavage site for Caspase-2.[4] This peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).
In its intact form, the substrate is weakly fluorescent. However, upon proteolytic cleavage by active Caspase-2 between the aspartate (D) and AMC residues, the free AMC fluorophore is liberated. This release results in a significant increase in fluorescence intensity, which can be measured to quantify Caspase-2 enzymatic activity.[5]
Core Characteristics and Physicochemical Properties
The utility of Ac-VDVAD-AMC as a research tool is defined by its specific biochemical interaction with Caspase-2 and its distinct photophysical properties.
Mechanism of Action
The fundamental principle of the Ac-VDVAD-AMC assay is the enzymatic release of a fluorophore. Active Caspase-2 recognizes the VDVAD peptide sequence and catalyzes the hydrolysis of the amide bond linking the C-terminal aspartic acid to the AMC molecule. This cleavage event separates the quenching peptide from the AMC molecule, leading to a quantifiable fluorescent signal directly proportional to the enzyme's activity.
References
Methodological & Application
Application Notes and Protocols for Z-VAN-AMC Legumain Enzyme Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1] It exhibits strict specificity for cleaving peptide bonds C-terminally to asparagine residues.[1] The fluorogenic substrate Z-Val-Ala-Asn-AMC (Z-VAN-AMC) is a valuable tool for the sensitive and specific measurement of legumain activity.[2][3] This document provides a detailed protocol for performing a legumain enzyme assay using this compound, including reagent preparation, experimental procedure, data analysis, and visualization of the workflow and enzymatic reaction.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by legumain. This compound is a non-fluorescent peptide conjugated to 7-amino-4-methylcoumarin (AMC). Upon cleavage by legumain at the C-terminal side of the asparagine residue, the highly fluorescent AMC molecule is released. The rate of AMC release, measured by an increase in fluorescence intensity over time, is directly proportional to the legumain activity in the sample.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent/Material | Supplier | Catalog No. | Storage |
| Recombinant Human Legumain | R&D Systems | 2199-CY | -70°C |
| Z-Val-Ala-Asn-AMC (this compound) | Bachem | I-1865 | -20°C |
| Sodium Acetate | Sigma-Aldrich | S2889 | Room Temp |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 | Room Temp |
| MES Hydrate | Sigma-Aldrich | M8250 | Room Temp |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 | -20°C |
| Black 96-well microtiter plates | Corning | 3603 | Room Temp |
| Fluorescent Plate Reader | Molecular Devices | SpectraMax Gemini EM | N/A |
Experimental Protocols
Reagent Preparation
1. Activation Buffer (50 mM Sodium Acetate, 100 mM NaCl, pH 4.0)
-
Dissolve 0.41 g of sodium acetate in 80 mL of deionized water.
-
Add 0.58 g of NaCl.
-
Adjust the pH to 4.0 with HCl.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C.
2. Assay Buffer (50 mM MES, 250 mM NaCl, pH 5.8)
-
Dissolve 0.976 g of MES hydrate in 80 mL of deionized water.
-
Add 1.46 g of NaCl.
-
Adjust the pH to 5.8 with NaOH.
-
Bring the final volume to 100 mL with deionized water.
-
Store at 4°C. Add DTT to a final concentration of 1-10 mM just before use.[1][4]
3. Legumain Enzyme Stock Solution (100 µg/mL)
-
Reconstitute recombinant human legumain in Activation Buffer to a final concentration of 100 µg/mL.[5]
-
Incubate at 37°C for 2 hours to allow for auto-activation of the pro-enzyme.[5]
4. Legumain Working Solution (e.g., 2 ng/µL)
-
Dilute the activated legumain stock solution in Assay Buffer to the desired final concentration. A final concentration of 1 ng/µL in the reaction is a good starting point.[5]
5. This compound Substrate Stock Solution (10 mM)
-
Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.[2]
6. This compound Substrate Working Solution (e.g., 20 µM)
-
Dilute the this compound stock solution in Assay Buffer to the desired final concentration. A final concentration of 10 µM in the reaction is commonly used.[1]
Assay Procedure
The following workflow outlines the steps for the legumain enzyme assay.
Figure 1. Experimental workflow for the this compound legumain enzyme assay.
-
Plate Setup:
-
Add 50 µL of Assay Buffer to the "blank" wells.
-
Add 50 µL of the Legumain Working Solution to the "sample" and "enzyme control" wells.
-
-
Reaction Initiation:
-
To the "sample" and "blank" wells, add 50 µL of the this compound Substrate Working Solution to initiate the reaction. The final volume in all wells should be 100 µL.
-
To the "enzyme control" wells, add 50 µL of Assay Buffer without the substrate.
-
-
Fluorescence Measurement:
-
Immediately place the 96-well plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically for a set period (e.g., 15-30 minutes) with readings taken every 1-2 minutes.
-
Use an excitation wavelength of approximately 380 nm and an emission wavelength of approximately 460 nm.[5][6]
-
Data Presentation
The quantitative data from the experiment should be organized for clarity and easy comparison.
Table 1: Reagent Concentrations
| Component | Stock Concentration | Working Concentration | Final Concentration in Assay |
| Legumain | 100 µg/mL | 2 ng/µL | 1 ng/µL |
| This compound | 10 mM | 20 µM | 10 µM |
| DTT | 1 M | 1-10 mM | 0.5-5 mM |
Table 2: Assay Parameters
| Parameter | Value |
| Incubation Temperature | 37°C |
| Reaction Volume | 100 µL |
| Excitation Wavelength | 380 nm |
| Emission Wavelength | 460 nm |
| Kinetic Read Time | 15-30 minutes |
| Read Interval | 1-2 minutes |
Data Analysis
-
Blank Subtraction: Subtract the average fluorescence intensity of the "blank" wells from the fluorescence intensity of the "sample" wells at each time point.
-
Determine the Rate of Reaction: Plot the blank-subtracted fluorescence intensity against time. The initial linear portion of the curve represents the initial reaction velocity (V₀). Calculate the slope of this linear portion (ΔRFU/Δtime).
-
Calculate Specific Activity: To determine the specific activity of the enzyme, a standard curve of free AMC should be generated to convert the change in relative fluorescence units (RFU) to the amount of product formed (pmol).
Specific Activity (pmol/min/µg) = (Slope of sample / Slope of AMC standard) x [AMC] (pmol) / (Volume of enzyme (µL) x Enzyme concentration (µg/µL))
Signaling Pathway and Mechanism
Legumain's catalytic mechanism involves a cysteine protease active site that specifically recognizes and cleaves the peptide bond on the C-terminal side of an asparagine residue.
Figure 2. Mechanism of this compound cleavage by legumain and fluorescence detection.
The catalytic triad in the active site of legumain facilitates the nucleophilic attack on the carbonyl carbon of the asparagine residue in the this compound substrate. This leads to the hydrolysis of the peptide bond and the release of the fluorescent AMC molecule. The strict specificity for asparagine at the P1 position ensures that the assay is highly selective for legumain activity.[7] The optimal pH for legumain's asparaginyl endopeptidase activity is acidic, typically between pH 5.5 and 6.0, which is why the assay buffer is maintained at pH 5.8.[4][8]
References
- 1. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. shop.bachem.com [shop.bachem.com]
- 4. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novusbio.com [novusbio.com]
- 6. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pubs.acs.org [pubs.acs.org]
Preparation of Z-VAN-AMC Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-Val-Ala-Asn-AMC (Z-VAN-AMC) is a fluorogenic substrate specifically designed for the sensitive detection of asparaginyl endopeptidase (AEP), also known as legumain. AEP is a cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. The enzymatic cleavage of the amide bond between asparagine and 7-amino-4-methylcoumarin (AMC) by AEP releases the highly fluorescent AMC moiety, allowing for the quantitative measurement of enzyme activity. Accurate and reproducible experimental results are contingent upon the correct preparation and storage of the this compound stock solution. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.
Quantitative Data Summary
For ease of comparison and experimental planning, the following table summarizes the key quantitative data for preparing this compound stock solutions.
| Parameter | Value | Source(s) |
| Molecular Weight | 593.64 g/mol | [1] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Stock Solution Concentration | 1 mM, 5 mM, or 10 mM | [1] |
| Storage Temperature | -20°C (short-term) or -80°C (long-term) | [1] |
| Short-Term Stability | Up to 1 month at -20°C | [1] |
| Long-Term Stability | Up to 6 months at -80°C | [1] |
| Typical Working Concentration | 50 µM - 100 µM in assay buffer | [2][3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, high-purity Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Vortex mixer
-
Water bath or heat block (optional, set to 37°C)
-
Sonicator (optional)
-
Calibrated pipettes and sterile pipette tips
-
Personal protective equipment (gloves, lab coat, safety glasses)
Stock Solution Preparation (10 mM Example)
This protocol describes the preparation of a 10 mM this compound stock solution. The volumes can be adjusted proportionally for different desired concentrations or quantities.
-
Equilibrate Reagents: Allow the this compound powder and DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.94 mg of this compound (Molecular Weight = 593.64 g/mol ).
-
Dissolution in DMSO:
-
Add the weighed this compound powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration. For 1 mL of a 10 mM solution, add 1 mL of DMSO.
-
Vortex the tube thoroughly for 1-2 minutes to dissolve the powder.
-
-
Aid Dissolution (if necessary): If the this compound does not fully dissolve, you can facilitate the process by:
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[1]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[1]
-
Protect the stock solution from light.
-
Preparation of Working Solution
The stock solution must be diluted to the final working concentration in the appropriate assay buffer just before use. The optimal working concentration may vary depending on the specific experimental conditions, such as enzyme concentration and incubation time. A typical starting point is a final concentration of 50 µM to 100 µM.
-
Determine Required Volume: Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in your total assay volume.
-
Dilution: Add the calculated volume of the stock solution to the assay buffer. Mix well by gentle vortexing or inversion.
-
Immediate Use: It is recommended to prepare the working solution fresh for each experiment and use it immediately.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the enzymatic reaction of this compound and the workflow for preparing the stock solution.
Caption: Enzymatic reaction of this compound with Legumain.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for Z-VAN-AMC Protease Assay Optimization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Z-VAN-AMC (Carbobenzoxy-Val-Ala-Asn-7-Amino-4-methylcoumarin) assay is a sensitive and specific method for measuring the activity of certain proteases. This fluorogenic substrate is cleaved by specific proteases at the C-terminal side of the asparagine residue, releasing the fluorescent molecule 7-Amino-4-methylcoumarin (AMC). The rate of AMC release, which can be monitored using a fluorometer, is directly proportional to the protease activity. This compound has been identified as a substrate for asparaginyl endopeptidases (AEPs), also known as legumains, which are cysteine proteases involved in various physiological and pathological processes, including antigen processing and cancer progression[1][2]. Optimizing the buffer conditions is critical for ensuring maximal enzyme activity, stability, and assay reproducibility.
The general principle of this assay involves the enzymatic hydrolysis of the non-fluorescent this compound substrate to yield a highly fluorescent product, AMC. The fluorescence is typically measured at an excitation wavelength of around 380 nm and an emission wavelength of 460 nm[3][4][5]. The kinetic parameters of the enzyme, such as Km and Vmax, can be determined by measuring the initial reaction rates at various substrate concentrations. The utility of a given fluorogenic substrate depends on factors like the kinetics of hydrolysis, which are influenced by substrate concentration, pH, temperature, and the presence of cofactors[6].
This document provides detailed protocols and guidelines for optimizing the buffer conditions for a this compound based protease assay, with a focus on cysteine proteases like legumain.
Key Buffer Components and Their Optimization
The activity of proteases, particularly cysteine proteases, is highly dependent on the composition of the assay buffer. Key parameters to optimize include the buffering agent and pH, the presence and concentration of reducing agents, and the ionic strength.
Buffering Agent and pH
The pH of the assay buffer is crucial as it directly affects the ionization state of amino acid residues in the enzyme's active site and on the substrate, thereby influencing enzyme activity and stability. Cysteine proteases like legumain typically have an acidic pH optimum.
-
Recommendation: Screen a range of pH values (e.g., 4.0 to 7.0) to determine the optimal pH for the specific enzyme and substrate combination. It is advisable to use buffers with a pKa value close to the desired pH to ensure stable pH control.
Reducing Agents
Cysteine proteases have a critical cysteine residue in their active site that must be in a reduced state (-SH) for catalytic activity. Oxidizing conditions can lead to the formation of a disulfide bond, inactivating the enzyme. Therefore, the inclusion of a reducing agent in the assay buffer is often essential.
-
Common Reducing Agents: Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) are commonly used. DTT is very effective but can be unstable at neutral or alkaline pH. TCEP is more stable over a wider pH range.
-
Recommendation: Titrate the concentration of the chosen reducing agent (e.g., 1 mM to 10 mM DTT) to find the concentration that yields the highest and most stable enzyme activity[4].
Chelating Agents
Divalent metal ions can sometimes inhibit protease activity by binding to the enzyme or by promoting oxidation of the active site cysteine. A chelating agent like Ethylenediaminetetraacetic acid (EDTA) can be included to sequester these metal ions.
-
Recommendation: If metal ion inhibition is suspected, include 1-5 mM EDTA in the assay buffer[4].
Detergents
Non-ionic detergents such as Triton X-100 or Brij-35 can be beneficial in preventing the aggregation of the enzyme or substrate and can reduce non-specific binding to microplate wells, thereby improving assay performance[4].
-
Recommendation: If issues with solubility or aggregation are observed, consider adding a low concentration of a non-ionic detergent (e.g., 0.01% v/v).
Data Presentation: Summary of Buffer Optimization Parameters
The following table summarizes the key buffer components and their typical working ranges for optimizing a this compound assay for a cysteine protease.
| Buffer Component | Typical Range | Purpose | Notes |
| Buffering Agent | 25-100 mM | Maintain optimal pH | Choose a buffer with a pKa near the optimal pH (e.g., Sodium Acetate for pH 4-5.5, MES for pH 5.5-6.7, HEPES for pH 7-8). |
| pH | 4.0 - 7.0 | Optimize enzyme catalytic activity | Cysteine proteases like legumain are often most active at acidic pH. |
| Reducing Agent | 1-10 mM | Maintain active site cysteine in a reduced state | DTT or TCEP are commonly used. Optimize concentration for maximal activity. |
| Chelating Agent | 1-5 mM | Prevent inhibition by divalent metal ions | EDTA is a common choice. |
| Detergent | 0.01% - 0.1% (v/v) | Prevent aggregation and non-specific binding | Non-ionic detergents like Triton X-100 or Brij-35 are recommended. |
| Ionic Strength (Salt) | 50-150 mM | Maintain enzyme conformation and activity | NaCl is commonly used to adjust ionic strength. |
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol describes how to determine the optimal pH for the protease activity using the this compound substrate.
Materials:
-
Purified protease of interest
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
A series of buffers with different pH values (e.g., Sodium Acetate pH 4.0, 4.5, 5.0, 5.5; MES pH 6.0, 6.5; HEPES pH 7.0)
-
Reducing agent (e.g., DTT)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)
Procedure:
-
Prepare a set of assay buffers, each containing the same concentration of all components (e.g., 5 mM DTT) but differing in the buffering agent and pH.
-
In a 96-well black microplate, add 50 µL of each assay buffer to triplicate wells.
-
Add 25 µL of a diluted enzyme solution to each well.
-
Add 25 µL of buffer without enzyme to a set of wells to serve as a no-enzyme control.
-
Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes to activate the enzyme.
-
Initiate the reaction by adding 25 µL of this compound substrate solution (diluted in the respective assay buffer) to all wells. The final substrate concentration should be at or near the Km if known, or a concentration of 10-50 µM can be used for initial screening.
-
Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Calculate the initial reaction rate (V0) for each pH value by determining the slope of the linear portion of the fluorescence versus time plot.
-
Subtract the rate of the no-enzyme control from the corresponding enzyme-containing wells.
-
Plot the reaction rate as a function of pH to determine the optimal pH.
Protocol 2: Optimization of Reducing Agent Concentration
This protocol is for determining the optimal concentration of a reducing agent (e.g., DTT) for maximal protease activity.
Materials:
-
Purified protease of interest
-
This compound substrate stock solution
-
Optimal pH assay buffer (determined from Protocol 1)
-
Stock solution of reducing agent (e.g., 100 mM DTT)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a series of assay buffers at the optimal pH, each containing a different final concentration of the reducing agent (e.g., 0, 1, 2, 5, 10 mM DTT).
-
Follow steps 2-9 from Protocol 1, using the buffers with varying reducing agent concentrations.
-
Plot the reaction rate as a function of the reducing agent concentration to identify the optimal concentration.
Protocol 3: Standard this compound Protease Assay Protocol (Under Optimized Conditions)
This protocol describes a standard assay procedure using the optimized buffer conditions.
Materials:
-
Optimized Assay Buffer (containing optimal pH, reducing agent concentration, etc.)
-
Protease sample (purified or cell lysate)
-
This compound substrate stock solution
-
Protease inhibitor (optional, for negative control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare the Optimized Assay Buffer.
-
Add 50 µL of Optimized Assay Buffer to all wells of a 96-well black microplate.
-
Add 25 µL of the protease sample (and inhibitor for the negative control wells) to the appropriate wells.
-
Add 25 µL of buffer without enzyme for the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Start the reaction by adding 25 µL of this compound substrate solution (diluted in Optimized Assay Buffer) to all wells.
-
Measure the fluorescence kinetically as described in Protocol 1.
-
Calculate the protease activity from the initial reaction rate, after subtracting the background fluorescence from the no-enzyme control.
Visualizations
Experimental Workflow Diagram
Caption: Figure 1. A flowchart outlining the key steps for optimizing the buffer conditions for the this compound protease assay.
Hypothetical Signaling Pathway Involving Legumain
Caption: Figure 2. A diagram showing the role of legumain (AEP) in the lysosomal pathway for protein degradation.
References
- 1. glpbio.com [glpbio.com]
- 2. shop.bachem.com [shop.bachem.com]
- 3. ulab360.com [ulab360.com]
- 4. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
Calculating Enzyme Kinetics with Z-VAN-AMC: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. A widely used method for determining enzyme kinetic parameters involves the use of fluorogenic substrates. Z-VAN-AMC is a fluorogenic substrate utilized to assay the activity of certain proteases, particularly those involved in the ubiquitin-proteasome system. This substrate consists of a peptide sequence (Z-Val-Ala-Asn) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of AMC is quenched. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, free AMC is released, resulting in a significant increase in fluorescence. This application note provides a detailed protocol for determining the kinetic parameters of an enzyme using this compound, including data analysis and presentation.
Principle of the Assay
The enzymatic reaction follows Michaelis-Menten kinetics, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km).[1][2][3] The reaction can be summarized as:
E + S ⇌ ES → E + P
Where E is the enzyme, S is the substrate (this compound), ES is the enzyme-substrate complex, and P is the product (cleaved peptide and free AMC). The initial velocity of the reaction is measured by monitoring the increase in fluorescence over time, which is directly proportional to the amount of free AMC produced.[4][5] By measuring the initial velocities at various substrate concentrations, the kinetic parameters Vmax and Km can be determined.[1]
Experimental Protocols
Materials and Reagents
-
Enzyme of interest (e.g., a deubiquitinase)
-
This compound substrate
-
Dimethyl sulfoxide (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 5 mM DTT)
-
7-amino-4-methylcoumarin (AMC) standard
-
96-well black microplates (for fluorescence assays)
-
Fluorescence microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.[5][6]
Preparation of Reagents
-
Enzyme Stock Solution: Prepare a concentrated stock solution of the enzyme in a suitable buffer and store at -80°C. The final concentration used in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.
-
This compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C, protected from light.
-
AMC Standard Stock Solution: Dissolve AMC powder in DMSO to create a stock solution of known concentration (e.g., 1 mM). This will be used to generate a standard curve.
-
Assay Buffer: Prepare the assay buffer and ensure it is at the optimal pH and temperature for the enzyme of interest.
Experimental Workflow Diagram
Caption: Experimental workflow for enzyme kinetic analysis.
AMC Standard Curve Protocol
-
Prepare a series of dilutions of the AMC standard stock solution in assay buffer to final concentrations ranging from 0 to a concentration that exceeds the expected product concentration in the kinetic assay (e.g., 0-50 µM).
-
Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of a 96-well black microplate in triplicate.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).
-
Plot the average fluorescence intensity (in Relative Fluorescence Units, RFU) against the corresponding AMC concentration (in µM).
-
Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of change of fluorescence (RFU/min) to the rate of product formation (µM/min).
Enzyme Kinetics Assay Protocol
-
Substrate Dilutions: Prepare a series of dilutions of the this compound stock solution in assay buffer. The final concentrations should typically span a range from 0.1 to 10 times the expected Km of the enzyme.
-
Plate Setup: In a 96-well black microplate, add the different concentrations of the this compound substrate solution in triplicate. Include control wells containing only assay buffer (no substrate) and wells with substrate but no enzyme (to measure background fluorescence and substrate auto-hydrolysis).
-
Enzyme Addition: Prepare a working solution of the enzyme in pre-warmed assay buffer. To initiate the reaction, add a fixed volume of the enzyme solution to each well containing the substrate. The final enzyme concentration should be in the linear range of the assay.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to the assay temperature. Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period of 15-30 minutes. Ensure the total fluorescence signal does not saturate the detector.
Data Presentation and Analysis
Conversion of RFU to Product Concentration
The initial reaction velocities are determined from the linear portion of the fluorescence versus time plots. The rate of fluorescence increase (slope, in RFU/min) is then converted to the rate of product formation (V₀, in µM/min) using the slope from the AMC standard curve.
V₀ (µM/min) = (Slope of kinetic trace (RFU/min)) / (Slope of AMC standard curve (RFU/µM))
Michaelis-Menten Plot
Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]). The resulting plot should be a hyperbolic curve.
Determination of Kinetic Parameters
The kinetic parameters Vmax and Km can be determined by fitting the V₀ versus [S] data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, R).[1][4]
V₀ = (Vmax * [S]) / (Km + [S])
Alternatively, a linear transformation of the Michaelis-Menten equation, such as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), can be used, although non-linear regression is generally preferred for its accuracy.
Data Summary Tables
Table 1: AMC Standard Curve Data
| AMC Concentration (µM) | Average Fluorescence (RFU) | Standard Deviation |
| 0 | 150 | 10 |
| 5 | 1650 | 25 |
| 10 | 3120 | 45 |
| 20 | 6200 | 80 |
| 40 | 12350 | 150 |
| 50 | 15400 | 180 |
Table 2: Enzyme Kinetic Data
| [this compound] (µM) | Initial Velocity (V₀) (µM/min) | Standard Deviation |
| 1 | 0.52 | 0.04 |
| 2 | 0.95 | 0.07 |
| 5 | 1.88 | 0.12 |
| 10 | 2.94 | 0.21 |
| 20 | 4.17 | 0.30 |
| 40 | 5.26 | 0.38 |
| 80 | 6.06 | 0.45 |
Table 3: Calculated Kinetic Parameters
| Parameter | Value | Standard Error |
| Vmax (µM/min) | 7.5 | 0.25 |
| Km (µM) | 12.5 | 1.2 |
| kcat (s⁻¹) | 1.25 | 0.04 |
| kcat/Km (M⁻¹s⁻¹) | 1.0 x 10⁵ | 0.1 x 10⁵ |
Note: kcat (turnover number) is calculated as Vmax / [E], where [E] is the total enzyme concentration. kcat/Km is a measure of the enzyme's catalytic efficiency.[2]
Signaling Pathway Context
Enzymes that cleave this compound are often involved in critical cellular signaling pathways. For example, deubiquitinases (DUBs) play a crucial role in the ubiquitin-proteasome system by removing ubiquitin from target proteins, thereby regulating their stability and function.[5][7]
Caption: Ubiquitin-proteasome signaling pathway.
Conclusion
The use of the fluorogenic substrate this compound provides a sensitive and continuous method for determining the kinetic parameters of specific proteases.[8] By following the detailed protocols outlined in this application note, researchers can obtain reliable and reproducible kinetic data. This information is crucial for characterizing enzyme function, understanding their roles in signaling pathways, and for the development of potent and specific enzyme inhibitors for therapeutic applications.
References
- 1. jasco-global.com [jasco-global.com]
- 2. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 3. jackwestin.com [jackwestin.com]
- 4. researchgate.net [researchgate.net]
- 5. Assay Systems for Profiling Deubiquitinating Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwwuser.gwdguser.de [wwwuser.gwdguser.de]
- 7. Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
Application Notes and Protocols for Z-VAN-AMC in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Z-VAN-AMC to measure the activity of the cysteine protease legumain (also known as asparaginyl endopeptidase, AEP) in live cells. This document includes detailed protocols for live-cell imaging, data interpretation, and troubleshooting.
Introduction
This compound is a synthetic peptide substrate designed for the sensitive detection of legumain activity. The substrate consists of the peptide sequence Valine-Alanine-Asparagine (VAN) conjugated to 7-amino-4-methylcoumarin (AMC). In its intact form, this compound is non-fluorescent. Upon cleavage by active legumain at the C-terminal side of the asparagine residue, the highly fluorescent AMC moiety is released. The resulting increase in fluorescence can be monitored in real-time using fluorescence microscopy, providing a direct measure of legumain activity within living cells.
Legumain is a lysosomal cysteine protease that plays a critical role in various physiological and pathological processes, including antigen presentation, protein degradation, and tumor progression. The ability to monitor legumain activity in live cells is crucial for understanding its function and for the development of therapeutic agents targeting this enzyme.
Principle of Detection
The fundamental principle of the this compound assay is the enzymatic release of the fluorophore AMC. The non-fluorescent substrate readily penetrates the cell membrane and is recognized and cleaved by active legumain, which is predominantly located in the lysosomes. The cleavage of the amide bond between the peptide and AMC results in a significant increase in fluorescence, which can be detected and quantified.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound and the detection of its fluorescent product, AMC.
| Parameter | Value | Reference |
| This compound Target Enzyme | Legumain (Asparaginyl Endopeptidase, AEP) | [1] |
| AMC Excitation Wavelength | ~380 nm | |
| AMC Emission Wavelength | ~460 nm | |
| Optimal pH for Legumain Activity | Acidic (pH 4.0 - 5.8) | |
| Recommended this compound Concentration (in vitro) | 50 - 200 µM | |
| Recommended this compound Concentration (Live-Cell Imaging) | 10 - 50 µM (optimization required) | |
| Typical Incubation Time (Live-Cell Imaging) | 30 - 120 minutes (optimization required) |
Experimental Protocols
I. Live-Cell Imaging of Legumain Activity
This protocol describes the steps for visualizing legumain activity in adherent cells using fluorescence microscopy.
Materials:
-
This compound substrate
-
Dimethyl sulfoxide (DMSO), sterile
-
Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)
-
Cells of interest cultured on glass-bottom dishes or chamber slides
-
Fluorescence microscope with appropriate filters for AMC (Excitation: ~380 nm, Emission: ~460 nm)
-
Positive control cells (e.g., cell line known to express high levels of legumain)
-
Negative control cells (e.g., legumain-knockout cell line, or cells treated with a legumain inhibitor)
-
Legumain inhibitor (optional, for control experiments)
Protocol:
-
Cell Preparation:
-
Seed cells on a glass-bottom dish or chamber slide at a density that allows for individual cell imaging (typically 50-70% confluency).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) live-cell imaging medium to the desired final concentration (e.g., 10-50 µM). It is recommended to perform a concentration titration to determine the optimal concentration for your specific cell type.
-
-
Cell Staining and Imaging:
-
Remove the culture medium from the cells and gently wash once with pre-warmed live-cell imaging medium.
-
Add the this compound working solution to the cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 30-120 minutes. The optimal incubation time should be determined empirically.
-
After incubation, you can either image the cells directly in the staining solution or gently wash the cells once with fresh, pre-warmed imaging medium to reduce background fluorescence.
-
Place the dish on the stage of the fluorescence microscope.
-
Acquire images using the appropriate filter set for AMC. Use the lowest possible excitation light intensity to minimize phototoxicity.
-
-
Controls:
-
Positive Control: Use a cell line known to have high legumain activity to confirm that the substrate is working correctly.
-
Negative Control: To confirm the specificity of the signal, use a legumain-deficient cell line or pre-incubate your cells with a specific legumain inhibitor before adding the this compound substrate.
-
Unstained Control: Image unstained cells under the same conditions to determine the level of cellular autofluorescence.
-
II. Cytotoxicity Assay (Optional)
It is important to ensure that the concentrations of this compound and DMSO used are not toxic to the cells. A simple cytotoxicity assay can be performed.
Materials:
-
Cells of interest
-
This compound
-
DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or a live/dead cell staining kit)
-
96-well plate
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
The following day, treat the cells with a range of concentrations of this compound and DMSO corresponding to the concentrations used in the imaging experiments.
-
Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
Incubate for the same duration as the imaging experiment.
-
Assess cell viability using your chosen method according to the manufacturer's instructions.
Visualizations
Legumain Signaling Pathway
Caption: Legumain activation and its role in intracellular and extracellular processes.
Experimental Workflow for Live-Cell Imaging
Caption: Step-by-step workflow for live-cell imaging of legumain activity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or Low Signal | - Low legumain activity in the cell type used.- Sub-optimal substrate concentration or incubation time.- Incorrect microscope filter set. | - Use a positive control cell line known to have high legumain activity.- Perform a concentration and time-course titration of this compound.- Ensure the filter set is appropriate for AMC's excitation and emission spectra. |
| High Background Fluorescence | - High concentration of this compound.- Autofluorescence of cells or medium.- Non-specific hydrolysis of the substrate. | - Reduce the concentration of this compound.- Include a wash step after incubation with the substrate.- Use phenol red-free imaging medium.- Image an unstained control to assess autofluorescence. |
| Phototoxicity | - Excessive exposure to excitation light. | - Reduce the intensity and duration of the excitation light.- Use a more sensitive camera.- For time-lapse experiments, increase the interval between image acquisitions. |
| Signal Not Localized to Lysosomes | - this compound may be cleaved by other proteases.- Legumain may be active in other cellular compartments. | - Use a specific legumain inhibitor to confirm signal specificity.- Co-localize the AMC signal with a lysosomal marker (e.g., LysoTracker). |
References
Measuring Legumain Activity in Lysates Using the Z-VAN-AMC Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression.[1] Its activity is tightly regulated, and dysregulation has been implicated in diseases such as cancer and inflammation.[2][3] Therefore, the accurate measurement of legumain activity is essential for understanding its biological functions and for the development of therapeutic inhibitors. The Z-VAN-AMC assay is a sensitive and specific method for quantifying legumain activity in cell and tissue lysates. This fluorogenic assay utilizes the substrate Z-Val-Ala-Asn-AMC, which is specifically cleaved by legumain after the asparagine residue, releasing the fluorescent molecule 7-amino-4-methylcoumarin (AMC).[4][5] The resulting fluorescence is directly proportional to the legumain activity in the sample.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of a synthetic fluorogenic substrate by active legumain. The substrate, Z-Val-Ala-Asn-AMC, consists of a tripeptide sequence (Val-Ala-Asn) recognized by legumain, an N-terminal benzyloxycarbonyl (Z) protecting group, and a C-terminal 7-amino-4-methylcoumarin (AMC) fluorophore. In its intact form, the substrate is non-fluorescent. Upon cleavage by legumain at the C-terminal side of the asparagine residue, the free AMC is released, which emits a strong fluorescent signal upon excitation. The rate of AMC release, measured over time, is directly proportional to the concentration of active legumain in the sample.
Caption: Principle of the this compound fluorogenic assay.
Applications
-
Determination of Legumain Activity: Quantifying the enzymatic activity of legumain in various biological samples, including cell lysates and tissue homogenates.[6]
-
Enzyme Kinetics: Studying the kinetic parameters of legumain, such as Km and Vmax.
-
Inhibitor Screening: High-throughput screening and characterization of potential legumain inhibitors for drug discovery.[7]
-
Disease Research: Investigating the role of legumain in different pathologies, such as cancer, by comparing its activity in healthy versus diseased tissues.[3]
-
Monitoring Drug Efficacy: Assessing the in vitro and in vivo efficacy of legumain-targeting therapeutics.
Experimental Protocols
Materials and Reagents
-
Z-Val-Ala-Asn-AMC substrate: (e.g., from Bachem or GlpBio)[4][5]
-
Lysis Buffer: 100 mM sodium citrate, 1 mM disodium-EDTA, 1% n-octyl-β-D-glucopyranoside, pH 5.8.[6]
-
Assay Buffer: 39.5 mM citric acid, 121 mM Na₂HPO₄, 1 mM Na₂EDTA, 1 mM DTT, and 0.1% CHAPS, pH 5.8.[6]
-
Recombinant Human Legumain: (Optional, for standard curve)
-
96-well black microtiter plates: (e.g., Corning Life Science)[6]
-
Fluorescent plate reader: with excitation at ~380 nm and emission at ~460 nm.[8]
-
Cell or tissue lysates
Sample Preparation: Cell and Tissue Lysates
-
Cell Lysate Preparation:
-
Culture cells to the desired confluency.
-
Wash adherent cells with ice-cold PBS.
-
Harvest cells by scraping in legumain lysis buffer.[6] For suspension cells, pellet by centrifugation and resuspend in lysis buffer.
-
Subject the cell lysate to three cycles of freeze-thaw by alternating between -70°C and 30°C.[6]
-
Centrifuge the lysate at 10,000 x g for 5 minutes to pellet cell debris.[6]
-
Collect the supernatant containing the soluble protein fraction for the assay.
-
Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Tissue Homogenate Preparation:
-
Excise tissue and immediately place it in ice-cold PBS.
-
Mince the tissue into small pieces.
-
Homogenize the tissue in legumain lysis buffer using a mechanical homogenizer.
-
Follow steps 1.4 to 1.7 for the subsequent processing of the homogenate.
-
Assay Protocol
The following protocol is adapted from published methods.[6][8]
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Role of LGMN in tumor development and its progression and connection with the tumor microenvironment [frontiersin.org]
- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for High-Throughput Screening with Z-VAN-AMC Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. Fluorogenic substrates are invaluable tools in HTS, providing a sensitive and continuous measure of enzyme activity. Z-VAN-AMC (Carbobenzoxy-Valyl-Alanyl-Asparaginyl-7-amino-4-methylcoumarin) is a specific fluorogenic substrate for asparaginyl endopeptidase (AEP), also known as legumain. Legumain is a cysteine protease primarily localized in the endo-lysosomal compartment. Its enzymatic activity is crucial in various physiological and pathological processes, including antigen presentation, protein degradation, and pro-enzyme activation.
Dysregulation of legumain activity has been implicated in a range of diseases, most notably in cancer progression and metastasis, as well as in neurodegenerative disorders. In the context of oncology, legumain is often overexpressed in the tumor microenvironment and is involved in the activation of matrix metalloproteinases (MMPs) and the promotion of cell invasion through pathways like the PI3K/AKT signaling cascade.[1] This makes legumain an attractive therapeutic target for the development of novel cancer therapies.
These application notes provide a comprehensive guide to utilizing the this compound substrate for the high-throughput screening of legumain inhibitors. Included are detailed protocols for biochemical assays, data analysis guidelines, and a summary of expected results.
Legumain Signaling Pathway in Cancer
Legumain plays a significant role in cancer progression through its involvement in multiple signaling pathways. A key function is the activation of pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-2, which are critical for the degradation of the extracellular matrix, a crucial step in tumor invasion and metastasis.[2] Furthermore, legumain expression and activity have been linked to the PI3K/AKT signaling pathway, a central regulator of cell proliferation, survival, and growth. The diagram below illustrates the central role of legumain in these cancer-related processes.
Caption: Legumain's role in cancer progression.
Experimental Protocols
Principle of the Assay
The this compound substrate is comprised of a tetrapeptide sequence (Val-Ala-Asn) recognized by legumain, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent due to quenching of the AMC fluorophore. Upon cleavage of the amide bond between asparagine and AMC by active legumain, the free AMC is released, resulting in a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the legumain activity.
Caption: Enzymatic cleavage of this compound by legumain.
Materials and Reagents
-
Enzyme: Recombinant Human Legumain (pro-form and activated)
-
Substrate: this compound or Z-AAN-AMC (10 mM stock in DMSO)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0
-
Inhibitor: Known legumain inhibitor for positive control (e.g., Cystatin C or a small molecule inhibitor)
-
Plates: Black, opaque, 384-well microplates
-
Instrumentation: Fluorescence plate reader with excitation at ~380 nm and emission at ~460 nm.
Enzyme Activation Protocol
Recombinant legumain is often supplied as an inactive pro-enzyme and requires activation.
-
Dilute the pro-legumain to 100 µg/mL in the Activation Buffer.
-
Incubate at 37°C for 2 hours to facilitate auto-activation.
-
The activated enzyme is now ready for use in the assay.
High-Throughput Screening (HTS) Protocol
This protocol is designed for a 384-well plate format.
-
Compound Plating:
-
Prepare compound plates by dispensing test compounds and controls into the 384-well plates. Typically, a final assay concentration of 10-20 µM is used for primary screening.
-
Include wells for positive control (a known legumain inhibitor) and negative control (DMSO vehicle).
-
-
Enzyme Preparation and Dispensing:
-
Dilute the activated legumain to the desired final concentration in the Assay Buffer. A typical starting concentration is 1-2 ng/µL.
-
Dispense 25 µL of the diluted enzyme solution into each well of the compound plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 15-30 minutes to allow for the interaction between the compounds and the enzyme.
-
-
Substrate Preparation and Dispensing:
-
Dilute the this compound stock solution to a final concentration of 100 µM in the Assay Buffer.
-
Initiate the enzymatic reaction by dispensing 25 µL of the substrate solution to each well.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 10-30 minutes, with readings taken every 1-2 minutes. The excitation wavelength should be set to ~380 nm and the emission wavelength to ~460 nm.
-
Caption: High-throughput screening workflow.
Data Presentation
Quantitative data from HTS assays are crucial for assessing assay performance and identifying potent inhibitors. The following tables summarize typical data obtained from a legumain HTS campaign. Note that these values are illustrative and may vary depending on the specific assay conditions and compound library.
Table 1: HTS Assay Performance Metrics
| Parameter | Value | Description |
| Z' Factor | ≥ 0.7 | A measure of assay quality, with a value > 0.5 indicating an excellent assay for HTS. |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the uninhibited enzyme (negative control) to the background signal (no enzyme or fully inhibited). |
| Coefficient of Variation (%CV) | < 10% | A measure of the variability of the data, with lower values indicating higher precision. |
Table 2: IC50 Values of Known Legumain Inhibitors
| Inhibitor | IC50 (nM) | Target Specificity |
| Cystatin C (endogenous) | ~5 | Broad cysteine protease inhibitor |
| LI-1 (synthetic) | ~2800 | Legumain-specific inhibitor |
| Aza-Asn-Epoxide Inhibitor | ~10 | Potent irreversible legumain inhibitor |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Signal-to-Background Ratio | - Inactive enzyme- Sub-optimal substrate concentration- Incorrect buffer pH | - Ensure proper enzyme activation and storage- Optimize substrate concentration (typically around the Km value)- Verify the pH of the assay buffer (pH 5.5 is optimal for legumain) |
| High Well-to-Well Variability (%CV > 15%) | - Inaccurate liquid handling- Compound precipitation- Edge effects in the plate | - Calibrate and maintain automated liquid handlers- Check compound solubility in the assay buffer; consider adding a low percentage of DMSO- Use a plate sealer and ensure uniform incubation temperature |
| Low Z' Factor (< 0.5) | - Combination of low S/B and high variability | - Address the issues outlined above for low S/B and high variability- Optimize enzyme and substrate concentrations |
| False Positives | - Fluorescent compounds- Compound aggregation | - Perform a counterscreen without the enzyme to identify fluorescent compounds- Include a detergent (e.g., 0.01% Triton X-100) in the assay buffer to minimize aggregation |
References
Application Note: Fluorometric Measurement of Legumain Activity using Z-VAN-AMC Substrate with a Plate Reader
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for measuring the activity of legumain (also known as asparaginyl endopeptidase, AEP) using the fluorogenic substrate Z-Val-Ala-Asn-AMC (Z-VAN-AMC) in a microplate format. Legumain is a cysteine protease involved in various physiological and pathological processes, including antigen presentation and cancer progression, making it an important target in research and drug development. The assay is based on the cleavage of the this compound substrate by active legumain, which releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The resulting fluorescence can be monitored using a plate reader, providing a sensitive and quantitative measure of legumain activity.
Introduction
Legumain is a lysosomal cysteine protease that specifically cleaves peptide bonds C-terminal to asparagine residues.[1] It is synthesized as an inactive zymogen (prolegumain) and requires acidic conditions for auto-activation.[2] The enzymatic activity of legumain is pH-dependent, with optimal activity for asparaginyl substrates typically observed between pH 5.5 and 5.8.[2][3]
The fluorogenic substrate this compound is a valuable tool for studying legumain activity. The carbobenzoxy (Z) group protects the N-terminus, and the peptide sequence Val-Ala-Asn directs the substrate to the active site of legumain. In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage after the asparagine residue, the free AMC is released, resulting in a significant increase in fluorescence that can be detected with a fluorescence plate reader. This allows for the sensitive and continuous monitoring of legumain activity in both purified enzyme preparations and biological samples.
Signaling Pathway Diagram
Caption: Legumain activation and substrate cleavage pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the this compound fluorescence assay.
Experimental Protocols
Materials and Reagents
-
This compound substrate (e.g., from Bachem or other suppliers)
-
Recombinant human legumain (pro-form or active form)
-
7-Amino-4-methylcoumarin (AMC) standard
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader
-
Sodium Acetate
-
Sodium Chloride (NaCl)
-
MES (2-(N-morpholino)ethanesulfonic acid)
-
Dithiothreitol (DTT)
-
Dimethyl sulfoxide (DMSO)
-
Deionized water
Buffer Preparation
-
Activation Buffer (pH 4.5): 50 mM Sodium Acetate, 100 mM NaCl. Adjust pH to 4.5.
-
Assay Buffer (pH 5.5): 50 mM MES, 250 mM NaCl. Adjust pH to 5.5. Immediately before use, add DTT to a final concentration of 5 mM.[2]
Protocol for Purified Recombinant Legumain
-
Activation of Prolegumain:
-
If using the pro-form of legumain, it must first be activated.
-
Dilute the prolegumain stock solution to 100 µg/mL in Activation Buffer (pH 4.5).
-
Incubate at 37°C for 2-4 hours.
-
-
Preparation of AMC Standard Curve:
-
Prepare a 1 mM stock solution of AMC in DMSO.
-
Perform serial dilutions of the AMC stock solution in Assay Buffer to generate standards ranging from 0 µM to 50 µM.
-
-
Enzyme and Substrate Preparation:
-
Dilute the activated legumain to the desired concentration (e.g., 1-10 ng/µL) in Assay Buffer.
-
Prepare a 2X this compound substrate solution (e.g., 100 µM) in Assay Buffer. Protect from light.
-
-
Assay Procedure:
-
Pipette 50 µL of Assay Buffer (for blank) and 50 µL of each AMC standard dilution into separate wells of a black 96-well plate.
-
Pipette 50 µL of the diluted active legumain solution into the sample wells.
-
Initiate the reaction by adding 50 µL of the 2X this compound substrate solution to all wells (including blank, standards, and samples), for a final volume of 100 µL.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
Set the excitation wavelength to ~380 nm and the emission wavelength to ~460 nm.[1]
-
Alternatively, for an endpoint assay, incubate the plate at 37°C for 30-60 minutes and then measure the fluorescence.
-
Protocol for Cell Lysates
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., containing 50 mM MES, pH 5.5, 1 mM DTT, and protease inhibitors not targeting cysteine proteases).
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the cell lysate.
-
-
Assay Procedure:
-
Follow the same procedure as for the purified enzyme, but instead of the purified legumain solution, add a known amount of cell lysate (e.g., 20-50 µg of total protein) to the sample wells.
-
It is recommended to include a control sample with a known legumain inhibitor to confirm the specificity of the measured activity.
-
Data Presentation
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The activity of legumain can be quantified by converting the change in relative fluorescence units (RFU) per minute to the amount of AMC produced, using the AMC standard curve.
| Sample ID | Protein Conc. (µg/µL) | ΔRFU/min (Slope) | AMC Produced (pmol/min) | Specific Activity (pmol/min/µg) |
| Blank | N/A | 5.2 | 0 | 0 |
| Sample 1 | 0.5 | 250.8 | 125.3 | 250.6 |
| Sample 2 | 0.5 | 480.1 | 237.5 | 475.0 |
| Inhibitor Control | 0.5 | 25.6 | 10.2 | 20.4 |
This table presents example data. Actual results will vary depending on the experimental conditions and the activity of the legumain sample.
Conclusion
The this compound fluorescence assay is a robust and sensitive method for measuring legumain activity. The detailed protocol provided in this application note can be readily implemented for routine analysis of legumain in various research and drug discovery applications. Careful attention to buffer pH, reagent preparation, and the use of appropriate controls will ensure accurate and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Asparagine endopeptidase is an innovative therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Fluorogenic Caspase-3 Substrates in Cancer Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of fluorogenic caspase-3 substrates, exemplified by Z-DEVD-AMC, in cancer research. The activation of executioner caspases, such as caspase-3, is a hallmark of apoptosis, or programmed cell death.[1][2][3] Consequently, the measurement of caspase-3 activity serves as a reliable indicator of apoptosis induction in cancer cells, a critical process for the development of novel anti-cancer therapies.
Principle of Detection
Fluorogenic caspase-3 substrates, such as Z-DEVD-AMC (N-benzyloxycarbonyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin), are synthetic peptides that are specifically recognized and cleaved by activated caspase-3 and related proteases (e.g., caspase-7).[1][3] The substrate itself is weakly fluorescent.[1][4] Upon cleavage by caspase-3 between the aspartic acid (D) and the 7-amino-4-methylcoumarin (AMC) fluorophore, the highly fluorescent AMC is released.[2][5] The resulting increase in fluorescence intensity is directly proportional to the caspase-3 activity in the sample and can be measured using a fluorometer or a fluorescence microplate reader.[1][2][4]
Applications in Cancer Research
The primary application of fluorogenic caspase-3 substrates in cancer research is the quantification of apoptosis. This is crucial for:
-
Screening and evaluating the efficacy of anti-cancer drugs: Many chemotherapeutic agents aim to induce apoptosis in cancer cells.[6] A caspase-3 activity assay can quantify the apoptotic response to a drug candidate.
-
Investigating mechanisms of drug resistance: Reduced caspase-3 activation in response to treatment can indicate the development of drug resistance.
-
Studying the fundamental biology of cancer: These substrates are used to understand the signaling pathways that lead to apoptosis in different cancer types.
-
High-throughput screening: The simplicity and reliability of this assay make it suitable for screening large libraries of compounds for pro-apoptotic activity.
Signaling Pathway for Caspase-3 Activation in Apoptosis
The activation of caspase-3 is a central event in the apoptotic cascade. It can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, including caspase-3.
Caption: Caspase-3 activation pathways in apoptosis.
Experimental Protocols
Caspase-3 Activity Assay in Cell Lysates
This protocol is adapted for a 96-well plate format and is suitable for fluorescence microplate readers.
Materials:
-
Cancer cell lines of interest
-
Apoptosis-inducing agent (e.g., chemotherapeutic drug)
-
Cell Lysis Buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton-X-100, 10 mM NaPPi)[5]
-
Protease Assay Buffer (1X): 20 mM HEPES (pH 7.5), 10% glycerol, 2 mM DTT[5]
-
Z-DEVD-AMC substrate (e.g., 10 mM stock in DMSO)[1]
-
AMC reference standard (for quantification)[1]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate cells in a 96-well plate at a density of 5x10⁴ to 2x10⁵ cells/well.[2]
-
Treat cells with the desired concentration of the apoptosis-inducing agent for the appropriate duration. Include untreated cells as a negative control.
-
-
Cell Lysis:
-
Caspase-3 Assay:
-
Prepare the 2X substrate working solution by diluting the Z-DEVD-AMC stock solution in Protease Assay Buffer to a final concentration of 40 µM (this will be 20 µM in the final reaction).[5]
-
Add 50 µL of the 2X substrate working solution to each well containing 50 µL of cell lysate.[1]
-
(Optional) Prepare a standard curve using the AMC reference standard to quantify the amount of released AMC.
-
-
Fluorescence Measurement:
Data Analysis:
-
Subtract the background fluorescence (from a no-enzyme control) from all readings.
-
The fold-increase in caspase-3 activity can be calculated by comparing the fluorescence of treated samples to untreated controls.
-
If a standard curve was prepared, the concentration of released AMC can be determined.
Experimental Workflow Diagram
Caption: Workflow for caspase-3 activity assay.
Quantitative Data Summary
The following table summarizes typical excitation and emission wavelengths for the Z-DEVD-AMC substrate and its cleavage product, AMC.
| Compound | State | Excitation (nm) | Emission (nm) | Fluorescence |
| Z-DEVD-AMC | Uncleyaved Substrate | ~330[1][4] | ~390[1][4] | Weak |
| AMC | Cleavage Product | ~342-380[1][2][7] | ~441-460[1][2][7] | Strong |
Considerations and Controls
-
Specificity: While Z-DEVD-AMC is a preferred substrate for caspase-3, it can also be cleaved by other caspases, such as caspase-7.[1][3]
-
Inhibitor Control: To confirm that the observed fluorescence is due to caspase-3-like activity, a parallel experiment can be run in the presence of a specific caspase-3 inhibitor, such as Ac-DEVD-CHO.[1] A significant reduction in fluorescence in the presence of the inhibitor validates the assay's specificity.
-
Cell Number: It is recommended to use a consistent number of cells for each sample to ensure accurate comparisons. A protein quantification assay (e.g., BCA assay) can be performed on the lysates to normalize the caspase activity to the total protein concentration.[7]
-
Kinetic Measurement: The assay can be performed as an endpoint or a kinetic measurement. Kinetic analysis, where fluorescence is measured at multiple time points, can provide more detailed information about the rate of caspase activation.
By following these detailed application notes and protocols, researchers can reliably and accurately measure caspase-3 activity to investigate the induction of apoptosis in cancer cells, thereby advancing the development of novel and effective cancer therapies.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. file.yizimg.com [file.yizimg.com]
- 4. thomassci.com [thomassci.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. Potential of apoptotic pathway-targeted cancer therapeutic research: Where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Z-VAN-AMC Assay in Legumain Inhibitor Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease that plays a crucial role in various physiological and pathological processes.[1][2] Its upregulation is strongly associated with tumor invasion, proliferation, and angiogenesis, making it a compelling therapeutic target in oncology.[3] Legumain's activity is implicated in the progression of various cancers, including breast, colorectal, and gastric cancer.[3] The Z-VAN-AMC assay is a sensitive and specific fluorogenic method for measuring legumain activity and screening for its inhibitors. This document provides detailed application notes and protocols for utilizing the this compound assay in the discovery and characterization of novel legumain inhibitors.
The assay utilizes the fluorogenic substrate Z-Val-Ala-Asn-AMC (this compound), which is specifically cleaved by legumain after the asparagine residue.[4][5] This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be quantified to determine the rate of the enzymatic reaction.
Principle of the Assay
The this compound assay is based on the enzymatic cleavage of the substrate by legumain, leading to the release of a fluorescent reporter molecule. The rate of AMC release is directly proportional to the legumain activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, resulting in a decrease in the fluorescence signal. This principle allows for the quantitative determination of inhibitor potency, typically expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation
Table 1: Kinetic Parameters for this compound with Legumain
| Parameter | Value | Reference |
| Km | 25.7 µM | [6] |
Table 2: Inhibitory Activities of Selected Compounds against Legumain using the this compound Assay
| Compound | Inhibitor Type | IC50 / kobs/[I] | Reference |
| Aza-peptidyl inhibitor (NN1) | Michael Acceptor | IC50: 4 nM | [7] |
| Aza-peptidyl inhibitor (NN4) | Michael Acceptor | IC50: 7 nM | [7] |
| Aza-peptidyl inhibitor (NN6) | Michael Acceptor | IC50: 8 nM | [7] |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Halomethylketone | kobs/[I]: 139,000 M-1s-1 | [8] |
| Cbz-L-Ala-L-Ala-AzaAsn-bromomethylketone | Halomethylketone | kobs/[I]: 84,000 M-1s-1 | |
| Michael acceptor with allyl ester | Michael Acceptor | kobs/[I]: 766 M-1s-1 | [8] |
Experimental Protocols
Materials and Reagents
-
Recombinant Human Legumain: Purified and active.
-
Z-Val-Ala-Asn-AMC (this compound): Fluorogenic substrate.
-
Assay Buffer: 50 mM MES, pH 6.0, 100 mM NaCl, and 2 mM DTT.
-
Inhibitor Compounds: Dissolved in an appropriate solvent (e.g., DMSO).
-
96-well or 384-well black microplates: For fluorescence measurements.
-
Fluorescence plate reader: With excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for this compound based screening of legumain inhibitors.
Detailed Protocol for IC50 Determination
-
Prepare Reagents:
-
Prepare the assay buffer and store it at 4°C. Add DTT fresh on the day of the experiment.
-
Prepare a stock solution of this compound in DMSO. The final concentration in the assay is typically between 10-50 µM.
-
Prepare a stock solution of recombinant legumain in a suitable buffer. The final concentration in the assay will need to be optimized to give a linear reaction rate over the desired time course.
-
Prepare serial dilutions of the inhibitor compounds in DMSO. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent effects.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 2 µL of each inhibitor dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add 88 µL of assay buffer containing the optimized concentration of legumain to all wells except the negative control. Add 90 µL of assay buffer to the negative control wells.
-
Mix gently and pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the this compound substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 15-60 minutes, with readings taken every 1-2 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Determine the initial velocity (rate of fluorescence increase) for each well by linear regression of the initial linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 x (1 - (Vi - V0) / (Vc - V0)) Where:
-
Vi is the initial velocity in the presence of the inhibitor.
-
Vc is the initial velocity of the positive control (no inhibitor).
-
V0 is the initial velocity of the negative control (no enzyme).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway
Legumain is involved in multiple signaling pathways that promote cancer progression. Its proteolytic activity can lead to the activation of other key enzymes and the remodeling of the extracellular matrix (ECM).
Caption: Legumain's role in cancer-related signaling pathways.
Extracellular legumain can bind to and activate integrin αvβ3, which in turn stimulates the PI3K/AKT signaling pathway, promoting cell proliferation and survival.[3][9][10] Legumain also plays a critical role in ECM remodeling by directly degrading ECM components and by activating pro-matrix metalloproteinase-2 (pro-MMP-2) to its active form, MMP-2, which further degrades the ECM, facilitating tumor invasion and metastasis.[3][11] Additionally, legumain can activate the TGF-β signaling pathway and inactivate the tumor suppressor p53, further contributing to tumorigenesis.[12]
Conclusion
The this compound assay is a robust and reliable method for screening and characterizing legumain inhibitors. Its sensitivity and specificity make it an invaluable tool in the early stages of drug discovery for identifying potent and selective compounds that target legumain. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers aiming to leverage this assay in their efforts to develop novel anticancer therapeutics.
References
- 1. eurekalert.org [eurekalert.org]
- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of LGMN in tumor development and its progression and connection with the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shop.bachem.com [shop.bachem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Legumain affects the PI3K/AKT tumor progression pathway in retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting high background fluorescence in Z-VAN-AMC assay
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of high background fluorescence in Z-VAN-AMC based assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background fluorescence in a this compound assay?
High background fluorescence is a common issue where control wells (e.g., those without enzyme or with an inhibitor) show a strong fluorescent signal. This can mask the true signal from enzymatic activity and reduce the assay window. The primary causes can be grouped into several categories:
-
Substrate Instability : The this compound substrate can undergo autohydrolysis (break down spontaneously) in the assay buffer, releasing the AMC fluorophore without any enzymatic action.
-
Reagent Contamination : Buffers, solvents (like DMSO), or water may be contaminated with fluorescent compounds.
-
Test Compound Interference : Many small molecules used in drug screening can be intrinsically fluorescent (autofluorescent) at the same wavelengths used to detect AMC.[1][2][3] They can also quench the fluorescent signal, leading to false negatives.[3][4]
-
Improper Instrument Settings : Incorrectly set gain levels on the plate reader can amplify background noise, leading to high readings.[5][6] Using incorrect excitation or emission filters can also contribute to this issue.
-
Well-to-Well Contamination : Inaccurate pipetting can lead to carryover of enzyme or other reagents into control wells.
Q2: My "no-enzyme" control has high fluorescence. How do I test for substrate autohydrolysis?
A high signal in a "no-enzyme" or "substrate-only" control well strongly suggests that the this compound substrate is breaking down non-enzymatically.
To diagnose this, you can perform a substrate stability test:
-
Prepare a solution of this compound in your assay buffer at the final concentration used in your experiment.
-
Dispense this solution into several wells of a microplate.
-
Incubate the plate under the same conditions as your main experiment (e.g., 37°C for 1-2 hours).
-
Measure the fluorescence at regular intervals (e.g., every 15 minutes).
A steady increase in fluorescence over time indicates that the substrate is unstable in your assay buffer. Consider preparing fresh assay buffers and protecting the substrate from light, as AMC and related substrates can be light-sensitive.[7]
Q3: How can I determine if my test compound is causing fluorescent interference?
Test compounds are a major source of assay interference in high-throughput screening.[1][2][4] They can either be fluorescent themselves or quench the signal from AMC.
To check for compound autofluorescence:
-
Prepare a plate with wells containing only the assay buffer and your test compound at the final assay concentration.
-
Measure the fluorescence using the same instrument settings (filters, gain) as your main experiment.
-
A high signal in these wells indicates your compound is autofluorescent.
If interference is detected, potential solutions include measuring fluorescence in kinetic mode, where the initial compound fluorescence can be subtracted out, or using a different assay format with a red-shifted fluorophore to avoid the spectral overlap common with many interfering compounds.[1][8]
Q4: How should I properly set the gain on my fluorescence plate reader?
The gain setting determines the amplification of the fluorescent signal by the photomultiplier tube (PMT).[5] An improperly set gain is a frequent cause of poor data quality.
-
Gain Too High : If the gain is set too high, even low-level background signals will be amplified, potentially saturating the detector and making your results unusable.[5][6]
-
Gain Too Low : A low gain setting will limit sensitivity, making it difficult to distinguish between the blank and low-level signals.[5]
Best Practice for Gain Adjustment: The gain should be calibrated using the well expected to produce the strongest signal (e.g., a positive control). Most modern plate readers have an automatic gain adjustment feature. It is typically recommended to set the auto-gain to adjust the reading of the brightest well to 90% of the detector's maximum capacity.[5][9] This maximizes the dynamic range of the assay without risking saturation.[9]
Troubleshooting Summary
The table below summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High signal in "Substrate Only" control | Substrate autohydrolysis | Prepare fresh assay buffer; check buffer pH. Protect substrate from light. Perform a substrate stability test (see protocol below). |
| High signal in "Vehicle Control" wells | Fluorescent contamination in DMSO or vehicle | Use high-purity, spectroscopy-grade DMSO. Test a "buffer + vehicle" blank to confirm. |
| High signal in wells with test compound but no enzyme | Test compound is autofluorescent[1][8] | Run a compound-only control (see protocol below). If confirmed, measure assay in kinetic mode or use red-shifted fluorophores.[1][8] |
| All wells, including blanks, show high signal | Instrument gain is set too high[5][6] | Readjust the gain setting using a positive control well, targeting 90% of the detector's maximum range.[5] |
| High variability between replicate wells | Pipetting errors or well-to-well contamination | Use calibrated pipettes. Be careful to avoid splashing or touching tips to solutions in other wells.[7] |
| General high background | Contaminated reagents or buffers | Use high-purity water and reagents.[10] Prepare buffers fresh and filter if necessary. |
Experimental Protocols
Protocol 1: General this compound Caspase Activity Assay
This protocol provides a general framework for measuring caspase activity. Volumes and concentrations should be optimized for your specific enzyme and experimental setup.
-
Reagent Preparation :
-
Assay Buffer : Prepare a suitable buffer (e.g., 20 mM HEPES, pH 7.4, with 2 mM EDTA, 0.1% CHAPS, 5 mM DTT).[11] Add DTT fresh before use.[7][12]
-
Substrate Stock : Dissolve this compound in high-quality DMSO to make a concentrated stock solution (e.g., 10 mM). Store protected from light at -20°C.[13]
-
Enzyme : Dilute the caspase enzyme to the desired concentration in cold assay buffer immediately before use.
-
-
Assay Procedure (96-well plate format) :
-
Use a black, clear-bottom 96-well plate for fluorescence assays to minimize background.[7][14]
-
Add 50 µL of your samples (e.g., cell lysate containing 50-200 µg protein) to the appropriate wells.[12]
-
Add 40 µL of Assay Buffer containing test compounds or vehicle controls.
-
Initiate the reaction by adding 10 µL of this compound substrate (final concentration typically 50-100 µM).
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[15]
-
Read the fluorescence on a plate reader with excitation at ~360-380 nm and emission at ~460 nm.[13][14][16]
-
-
Essential Controls :
-
Blank : Assay buffer only.
-
Substrate Only : Assay buffer + this compound substrate.
-
Enzyme Only : Assay buffer + enzyme.
-
Positive Control : Active enzyme without inhibitor.
-
Negative Control : Enzyme + known inhibitor.
-
Protocol 2: Test for Test Compound Autofluorescence
-
Set up a 96-well plate as described above.
-
In test wells, add 90 µL of Assay Buffer.
-
Add 10 µL of your test compound dissolved in vehicle (e.g., DMSO) to achieve the final assay concentration.
-
In control wells, add 90 µL of Assay Buffer and 10 µL of the vehicle (e.g., DMSO) alone.
-
Incubate the plate under standard assay conditions.
-
Measure fluorescence using the same instrument settings as the main assay.
-
Compare the signal from compound-containing wells to the vehicle-only wells. A significantly higher signal indicates compound autofluorescence.
Visual Guides
Assay Principle
Troubleshooting Workflow
References
- 1. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. resources.novusbio.com [resources.novusbio.com]
- 8. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. mpbio.com [mpbio.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. static.igem.org [static.igem.org]
how to reduce Z-VAN-AMC photobleaching during microscopy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize Z-VAN-AMC photobleaching during microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to photobleaching?
This compound is a fluorogenic substrate used to detect the activity of certain proteases. It consists of a peptide sequence (Z-VAN) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). Initially, the this compound substrate is non-fluorescent. Upon enzymatic cleavage of the peptide portion, the AMC fluorophore is released and becomes brightly fluorescent upon excitation with UV light (typically around 340-360 nm), emitting blue light (around 440-460 nm).
Photobleaching is the irreversible photochemical destruction of a fluorophore, rendering it unable to fluoresce. This process is caused by the interaction of the excited fluorophore with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically damage the fluorophore.[1] While AMC is considered relatively photostable compared to other fluorophores like fluorescein, it is still susceptible to photobleaching, especially under intense or prolonged UV light exposure which is required for its excitation.
Q2: What are the main factors that contribute to this compound photobleaching?
Several factors during a microscopy experiment can accelerate the rate of this compound photobleaching:
-
High Excitation Light Intensity: Using a brighter-than-necessary light source is a primary cause of photobleaching.[2]
-
Long Exposure Times: The longer the specimen is illuminated, the more opportunity there is for photochemical damage to occur.[3]
-
High Numerical Aperture (NA) Objectives: While providing better resolution, high NA objectives can also focus the excitation light more intensely, increasing the photobleaching rate.
-
Oxygen Concentration: The presence of molecular oxygen is a key mediator of photobleaching.[4]
-
Repeated Scanning: In techniques like confocal microscopy or time-lapse imaging, repeated scanning of the same area significantly contributes to cumulative photodamage.
Q3: How can I tell if the loss of my fluorescent signal is due to photobleaching or an experimental artifact?
Distinguishing between photobleaching and other experimental issues is crucial for accurate data interpretation. Here are some indicators:
-
Signal decay upon repeated imaging: If the fluorescence intensity of a specific area decreases with each subsequent scan or image acquisition while a neighboring, un-imaged area remains bright, photobleaching is the likely cause.
-
No recovery of fluorescence: Photobleaching is an irreversible process. If the signal in a bleached area does not recover over time, it is indicative of photodamage. This is in contrast to transient dark states (blinking) where fluorescence can reappear.
-
Control experiments: Imaging a fixed, stained sample with known stability under the same conditions can help determine if your imaging parameters are too harsh.
Troubleshooting Guides
Issue 1: Rapid loss of blue fluorescence signal during live-cell imaging.
| Possible Cause | Solution |
| Excessive Excitation Light | Reduce the laser power or lamp intensity to the minimum level required for a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the excitation light.[3] |
| Prolonged Exposure | Decrease the camera exposure time. For time-lapse experiments, increase the interval between image acquisitions.[3] |
| Oxygen-Mediated Damage | Use a live-cell imaging medium containing an oxygen scavenger system or an antifade reagent specifically designed for live cells, such as one containing Trolox or ascorbic acid.[5] |
| Sub-optimal Imaging Strategy | Use a more sensitive camera (e.g., EMCCD or sCMOS) to allow for lower excitation light levels. If possible, use a spinning disk confocal or widefield microscope, which can be gentler on live samples than point-scanning confocals. |
Issue 2: Fading of this compound signal in fixed and mounted samples.
| Possible Cause | Solution |
| Inappropriate Mounting Medium | Use a commercially available or homemade antifade mounting medium. For UV-excitable dyes like AMC, avoid mounting media containing p-phenylenediamine (PPD), as it can cause autofluorescence in the blue channel.[6] Reagents like n-propyl gallate (NPG) or 1,4-diazabicyclo[2.2.2]octane (DABCO) are better choices. |
| High Excitation Intensity | Even with fixed samples, it is crucial to minimize light exposure. Use the lowest possible laser power or lamp intensity. |
| Improper Storage | Store mounted slides in the dark at 4°C to minimize photobleaching and chemical degradation over time. |
Quantitative Data Summary
The choice of an appropriate antifade reagent can significantly extend the fluorescent lifetime of AMC. The following table summarizes the photobleaching half-life of coumarin (a related fluorophore to AMC) in different mounting media.
| Mounting Medium | Fluorophore | Photobleaching Half-Life (seconds) | Reference |
| 90% Glycerol in PBS (pH 8.5) | Coumarin | 25 | [7] |
| Vectashield | Coumarin | 106 | [7] |
This data demonstrates that using an antifade mounting medium like Vectashield can increase the photostability of coumarin dyes by over four-fold compared to a standard glycerol/PBS solution.
Experimental Protocols
Protocol 1: Preparing a Homemade Antifade Mounting Medium for Fixed Cells
This protocol describes the preparation of a glycerol-based mounting medium containing n-propyl gallate (NPG), which is effective at reducing the photobleaching of blue fluorophores like AMC.[8]
Materials:
-
n-propyl gallate (Sigma-Aldrich, Cat. No. P3130)
-
Glycerol (ACS grade, 99-100% purity)
-
10X Phosphate-Buffered Saline (PBS)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Stir plate and stir bar
-
Microcentrifuge tubes
Procedure:
-
Prepare a 20% (w/v) stock solution of n-propyl gallate in DMF or DMSO. Note: n-propyl gallate does not dissolve well in aqueous solutions.
-
In a separate container, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.
-
While rapidly stirring the PBS/glycerol mixture, slowly add 0.1 parts of the 20% n-propyl gallate stock solution dropwise.
-
Aliquot the final mounting medium into microcentrifuge tubes and store at -20°C, protected from light.
Protocol 2: Live-Cell Imaging of this compound with Minimized Photobleaching
This protocol outlines a workflow for imaging protease activity in live cells using this compound while minimizing phototoxicity and photobleaching.
Materials:
-
This compound substrate
-
Live-cell imaging medium (phenol red-free)
-
Live-cell antifade reagent (e.g., ProLong™ Live Antifade Reagent or a solution containing Trolox)
-
Environmental chamber for the microscope (to maintain 37°C and 5% CO2)
Procedure:
-
Cell Preparation: Culture cells in a suitable imaging dish (e.g., glass-bottom dish).
-
Substrate Loading: Prepare the this compound working solution according to the manufacturer's instructions and add it to the cells. Incubate for the recommended time to allow for substrate cleavage.
-
Antifade Treatment (Optional but Recommended): If using a live-cell antifade reagent, add it to the imaging medium following the manufacturer's protocol.[9] Some reagents may require a pre-incubation period.
-
Microscope Setup:
-
Use an environmental chamber to maintain optimal cell culture conditions (37°C, 5% CO2).
-
Select the appropriate filter set for AMC (Excitation: ~350 nm, Emission: ~450 nm).
-
Start with the lowest possible excitation light intensity.
-
Use a sensitive camera and set the exposure time to the minimum required for a clear signal.
-
-
Image Acquisition:
-
Focus on the cells using transmitted light (e.g., DIC or phase contrast) to minimize fluorescence excitation before imaging.
-
Acquire a single image or a short time-lapse series. For time-lapse imaging, use the longest possible interval between frames that still captures the dynamics of interest.
-
Avoid continuous illumination. Use the shutter to only expose the sample during image capture.
-
Visualizations
Caption: The photobleaching pathway of the AMC fluorophore.
Caption: A generalized workflow for minimizing this compound photobleaching.
References
- 1. Quantitative comparison of anti-fading mounting media for confocal laser scanning microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 3. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 4. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live Cell Imaging Considerations - Microscopist.co.uk [microscopist.co.uk]
- 6. bidc.ucsf.edu [bidc.ucsf.edu]
- 7. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Fade Mounting Medium - Jackson ImmunoResearch [jacksonimmuno.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Z-VAN-AMC Substrate Concentration for Enzyme Kinetics
Welcome to the technical support center for optimizing Z-VAN-AMC substrate concentration in enzyme kinetics experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which enzymes is it used for?
This compound (Carbobenzoxy-Val-Ala-Asn-7-amino-4-methylcoumarin) is a fluorogenic substrate primarily used to measure the activity of deubiquitinating enzymes (DUBs), a class of proteases that cleave ubiquitin from target proteins. The cleavage of the AMC group from the peptide by an active DUB results in a fluorescent signal that can be monitored over time to determine enzyme kinetics.
Q2: What is the recommended starting concentration for this compound?
For most DUBs, a starting concentration range of 1-10 µM is recommended for initial assays. However, the optimal concentration is highly dependent on the specific enzyme and its Michaelis constant (Km). It is crucial to perform a substrate titration to determine the optimal concentration for your enzyme of interest.
Q3: How should I prepare and store my this compound stock solution?
This compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10 mM). This stock solution should be stored at -20°C or -80°C, protected from light and moisture. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the substrate.
Q4: What are the key components of a typical assay buffer for use with this compound?
A common assay buffer for DUBs using this compound includes a buffering agent (e.g., 50 mM Tris or HEPES at pH 7.5), a reducing agent to maintain cysteine protease activity (e.g., 1-5 mM DTT or TCEP), and a chelating agent (e.g., 0.5 mM EDTA). The buffer may also contain a surfactant like 0.01% Tween-20 or Triton X-100 to prevent protein aggregation.
Troubleshooting Guide
This section addresses common problems encountered during enzyme kinetics experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Fluorescence | 1. Substrate Autohydrolysis: this compound can spontaneously hydrolyze, especially at non-optimal pH or temperature. | • Run a "no-enzyme" control to quantify the rate of autohydrolysis and subtract this from your experimental data.• Ensure your assay buffer pH is stable and within the optimal range for your enzyme (typically pH 7.4-8.0).• Prepare fresh substrate dilutions for each experiment. |
| 2. Contaminated Reagents: Buffer components or water may be contaminated with fluorescent compounds. | • Use high-purity reagents (e.g., molecular biology grade).• Test individual buffer components for background fluorescence. | |
| No or Very Low Signal | 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling. | • Verify enzyme activity using a known positive control substrate or a different batch of enzyme.• Ensure the presence of a reducing agent (e.g., DTT, TCEP) in your assay buffer, as DUBs are often cysteine proteases. |
| 2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for your enzyme. | • Review the literature for the optimal conditions for your specific enzyme.• Perform a matrix experiment to optimize pH and buffer components. | |
| 3. Sub-optimal Substrate Concentration: The this compound concentration may be too far below the enzyme's Km. | • Perform a substrate titration curve to determine the appropriate concentration range. | |
| Signal Saturates Quickly | 1. Enzyme Concentration Too High: The enzyme is rapidly depleting the substrate. | • Reduce the enzyme concentration in the assay. Perform an enzyme titration to find a concentration that results in a linear reaction rate for the desired time course. |
| 2. Inner Filter Effect: At high substrate or product concentrations, the solution can absorb emitted light, leading to non-linear fluorescence. | • Dilute your samples or use a lower substrate concentration.• Use a plate reader with top-reading optics if possible, as this can be less susceptible to inner filter effects. | |
| Non-linear Reaction Progress Curves | 1. Substrate Inhibition: At very high concentrations, this compound may inhibit the activity of some enzymes. | • Perform a wide-range substrate titration curve to identify the concentration at which the reaction rate begins to decrease. Stay below this inhibitory concentration for kinetic studies. |
| 2. Enzyme Instability: The enzyme may be losing activity over the course of the assay. | • Check the stability of your enzyme at the assay temperature over time.• Consider adding stabilizing agents like BSA or glycerol to the assay buffer. |
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration
This protocol outlines the steps to determine the Michaelis constant (Km) and maximum velocity (Vmax) for your enzyme with this compound.
-
Reagent Preparation:
-
Prepare a 2X enzyme solution in assay buffer (e.g., 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween-20).
-
Prepare a series of 2X this compound substrate solutions in assay buffer. A typical 8-point titration might range from 0.2 µM to 50 µM final concentration.
-
-
Assay Setup:
-
Add 50 µL of each 2X substrate concentration to the wells of a black, 96-well microplate. Include a "no-enzyme" control for each substrate concentration.
-
Pre-incubate the plate at the desired assay temperature (e.g., 30°C or 37°C) for 5-10 minutes.
-
-
Initiate Reaction:
-
Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well. For control wells, add 50 µL of assay buffer without enzyme.
-
Mix the plate gently.
-
-
Data Acquisition:
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature.
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) every 60 seconds for 30-60 minutes.
-
-
Data Analysis:
-
For each substrate concentration, calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time plot.
-
Subtract the velocity of the "no-enzyme" control from the corresponding enzyme-containing wells.
-
Plot the initial velocity (v) against the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Typical Kinetic Parameters for DUBs with this compound
The following table provides a summary of representative kinetic parameters. Note that these values can vary significantly based on the specific enzyme and assay conditions.
| Enzyme | Km (µM) | Vmax (relative units) | Assay Conditions |
| Example DUB 1 | 2.5 - 10 | Varies | pH 7.5, 30°C, 2 mM DTT |
| Example DUB 2 | 15 - 30 | Varies | pH 8.0, 37°C, 5 mM TCEP |
| Example DUB 3 | 0.5 - 5 | Varies | pH 7.4, 25°C, 1 mM DTT |
Visual Guides and Workflows
The following diagrams illustrate key experimental workflows and logical relationships for optimizing your this compound enzyme kinetics experiments.
Caption: Workflow for optimizing this compound substrate concentration.
Caption: Decision tree for troubleshooting common assay issues.
Caption: Role of DUBs and this compound in protein deubiquitination.
dealing with poor signal-to-noise ratio in Z-VAN-AMC experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor signal-to-noise ratios in Z-VAN-AMC experiments.
Troubleshooting Guide: Enhancing Signal-to-Noise Ratio
A low signal-to-noise ratio can obscure genuine results and lead to misinterpretation of data. The following guide addresses common issues and provides solutions to improve the quality of your this compound assays.
Issue 1: High Background Fluorescence
High background fluorescence is a frequent contributor to a poor signal-to-noise ratio, masking the specific signal from enzyme activity.
Question: My negative controls show high fluorescence readings. What are the common causes and how can I fix this?
Answer: High background fluorescence can stem from several sources. Here’s a systematic approach to identify and mitigate the issue:
-
Substrate Instability and Purity: The this compound substrate may undergo spontaneous hydrolysis or contain fluorescent impurities.
-
Solution: Prepare fresh substrate solutions for each experiment. Purchase high-purity substrate and store it correctly, protected from light and moisture, to prevent degradation.[1]
-
-
Autofluorescence from Media and Reagents: Components in your assay buffer or cell culture media (like phenol red) can have intrinsic fluorescence.
-
Contaminating Protease Activity: If using complex biological samples like cell lysates, other proteases may cleave the this compound substrate non-specifically.[1]
-
Solution: Consider purifying your target enzyme or use specific inhibitors for contaminating proteases.
-
-
Incorrect Plate Type: The choice of microplate can significantly impact background fluorescence.
-
Solution: For fluorescence assays, always use black, opaque-walled microplates to minimize well-to-well crosstalk and background signal.[2]
-
Troubleshooting Workflow for High Background
References
Z-VAN-AMC solubility issues and solutions
Welcome to the technical support center for Z-VAN-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, chemically known as Z-Val-Ala-Asn-AMC, is a fluorogenic substrate used to assay the activity of asparaginyl endopeptidases (AEPs), most notably legumain.[1][2] The substrate consists of a peptide sequence (Val-Ala-Asn) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the fluorescence of the AMC group is quenched. When an active enzyme like legumain cleaves the peptide bond after the asparagine (Asn) residue, AMC is released, resulting in a measurable increase in fluorescence.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store this compound stock solutions?
For optimal stability, it is recommended to prepare single-use aliquots of the this compound stock solution and store them at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Avoid repeated freeze-thaw cycles, as this can lead to degradation of the substrate and affect experimental results.[1][4]
Q4: What are the optimal excitation and emission wavelengths for detecting the cleaved AMC fluorophore?
The released 7-amino-4-methylcoumarin (AMC) can be detected with an excitation wavelength in the range of 360-380 nm and an emission wavelength in the range of 440-460 nm.
Troubleshooting Guide
This section addresses common issues encountered during the preparation and use of this compound.
Problem 1: this compound powder is difficult to dissolve in DMSO.
-
Solution 1: Gentle Warming. Gently warm the vial containing the this compound and DMSO mixture to 37°C.[1][4] This can help to increase the solubility of the peptide substrate.
-
Solution 2: Sonication. Use an ultrasonic bath to sonicate the solution for short intervals.[1][4] This can help to break up any aggregates and facilitate dissolution.
-
Solution 3: Vortexing. Vortex the solution intermittently to ensure thorough mixing.
Problem 2: The dissolved this compound solution appears cloudy or has visible particulates.
-
Cause: This may indicate that the solubility limit has been exceeded or that the DMSO used was not anhydrous.
-
Solution 1: Dilution. If a high concentration stock is not essential, you can try diluting the solution with additional fresh DMSO.
-
Solution 2: Centrifugation. If a small amount of particulate matter remains, you can centrifuge the stock solution at a high speed and carefully transfer the clear supernatant to a new tube.
-
Preventative Measure: Always use high-quality, anhydrous DMSO to prepare your stock solutions.[3]
Problem 3: High background fluorescence is observed in the assay.
-
Cause 1: Substrate Instability. The this compound may be degrading, leading to the spontaneous release of AMC.
-
Solution 1: Prepare fresh stock solutions of this compound for each experiment. Avoid using old stock solutions.
-
Cause 2: Contaminated Buffers or Reagents. Components in the assay buffer or other reagents may be fluorescent.
-
Solution 2: Test all assay components individually for background fluorescence.
-
Cause 3: Autohydrolysis. The substrate may be susceptible to hydrolysis under certain pH or buffer conditions.
-
Solution 3: Ensure the pH of your assay buffer is within the optimal range for the enzyme and substrate. Run a "substrate only" control (without enzyme) to quantify the rate of autohydrolysis.
Problem 4: No or very low signal is detected in the assay.
-
Cause 1: Inactive Enzyme. The legumain or other target enzyme may be inactive.
-
Solution 1: Verify the activity of your enzyme using a positive control if available. Ensure proper storage and handling of the enzyme.
-
Cause 2: Incorrect Assay Conditions. The pH, temperature, or buffer composition may not be optimal for enzyme activity.
-
Solution 2: Consult the literature for the optimal assay conditions for your specific enzyme.
-
Cause 3: Presence of Inhibitors. Your sample may contain inhibitors of the enzyme.
-
Solution 3: Include a positive control with a known amount of active enzyme in the same sample matrix to test for inhibition.
Quantitative Data Summary
While specific quantitative solubility data for this compound is limited in publicly available resources, the following table provides data for the closely related and commonly used legumain substrate, Z-Ala-Ala-Asn-AMC, which can serve as a useful reference.
| Compound | Solvent | Solubility | Reference |
| Z-Ala-Ala-Asn-AMC | DMSO | 50 mg/mL (88.41 mM) | [3] |
Experimental Protocols
Detailed Methodology for a Legumain Activity Assay
This protocol is adapted from a standard legumain assay and can be used as a starting point for experiments with this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Recombinant human legumain
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
If solubility is an issue, gently warm the solution to 37°C and/or sonicate in an ultrasonic bath.
-
Aliquot and store at -80°C.
-
-
Prepare Working Solutions:
-
Enzyme Working Solution: Dilute the recombinant legumain in Assay Buffer to the desired final concentration (e.g., 2 nM).
-
Substrate Working Solution: Dilute the 10 mM this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
-
Assay Procedure:
-
Add 50 µL of the Enzyme Working Solution to each well of the 96-well black microplate.
-
Include a "no enzyme" control with 50 µL of Assay Buffer.
-
Initiate the reaction by adding 50 µL of the Substrate Working Solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes.
-
Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
Record the relative fluorescence units (RFU) at regular intervals (e.g., every 1-2 minutes).
-
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Determine the rate of the reaction (Vmax) from the linear portion of the kinetic curve (RFU/min).
-
The rate of substrate cleavage is proportional to the enzyme activity.
-
Visualizations
Caption: Experimental workflow for a this compound based legumain activity assay.
Caption: Troubleshooting decision tree for common this compound assay issues.
References
effect of pH on Z-VAN-AMC stability and legumain activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the fluorogenic substrate Z-VAN-AMC to measure legumain activity, with a specific focus on the critical role of pH.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for measuring legumain activity with this compound?
A1: The optimal pH for legumain's proteolytic activity is highly dependent on the amino acid at the P1 position of the substrate.[1] For substrates containing Asparagine (Asn) at P1, such as this compound and the commonly used analog Z-Ala-Ala-Asn-AMC (Z-AAN-AMC), the maximal activity is observed in a mildly acidic environment of pH 5.5 to 6.0 .[2][3][4] Activity decreases sharply at neutral pH, and the enzyme can be irreversibly inactivated at pH values above 6.5.[1][4]
Q2: How does pH affect legumain's substrate specificity?
A2: Legumain exhibits a fascinating pH-dependent switch in substrate specificity.[5]
-
At pH 5.5 - 6.0 , legumain is highly specific for cleaving after Asparagine (Asn) residues.[1][3]
-
At a more acidic pH of 4.0 - 4.5 , legumain gains the ability to efficiently cleave after Aspartate (Asp) residues, exhibiting dual specificity.[2][6] This phenomenon occurs because the acidic environment protonates the side chain of Asp, allowing it to be accommodated by legumain's S1 binding pocket.[2] Even at pH 4.0, Asn is often still the preferred P1 residue, though Asp is well-tolerated.[6]
Q3: Is the this compound substrate stable in the assay buffer?
A3: The peptide component of this compound is generally stable under the recommended acidic assay conditions for the duration of the experiment. However, like all fluorogenic substrates, prolonged incubation can lead to non-enzymatic hydrolysis, contributing to background signal. It is crucial to include a "substrate only" control (without enzyme) to quantify this background. The 7-amino-4-methylcoumarin (AMC) fluorophore itself is stable and its fluorescence is not significantly affected within the typical pH range used for legumain assays (pH 4.0-6.5).[7]
Q4: My legumain enzyme shows very low or no activity. What are the possible causes?
A4: Low legumain activity is a common issue. Please refer to the troubleshooting guide below. The most frequent causes are incorrect enzyme activation, improper assay pH, or enzyme denaturation from incorrect storage or handling. Prolegumain, the inactive zymogen, requires activation at an acidic pH (typically pH 4.0-4.5) to become proteolytically active.[8] Furthermore, active legumain is unstable at neutral pH, and exposure to such conditions can lead to irreversible denaturation.[1]
Quantitative Data Summary
The following tables summarize the effect of pH on legumain's substrate preference and provide guidance for troubleshooting common experimental issues.
Table 1: pH-Dependent Substrate Specificity of Legumain
| P1 Residue | Optimal pH Range | Catalytic Efficiency (k_cat/K_m) | Notes |
| Asn (e.g., this compound) | 5.5 - 6.0 | High | Legumain shows strong preference for Asn in this pH range.[2][3] |
| Asp (e.g., Z-VAD-AMC) | 4.0 - 4.5 | Moderate to High | Cleavage after Asp is significantly enhanced at lower pH due to protonation of the Asp side chain.[2][9] |
| Asn | 4.0 - 4.5 | Moderate | Activity towards Asn is still present but may be lower than at its optimal pH of 5.5.[9] |
| Asn / Asp | > 6.5 | Very Low / Inactive | Legumain is nearly inactive at neutral pH and undergoes irreversible denaturation.[1][6] |
Table 2: Troubleshooting Guide for Legumain Activity Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Activity | 1. Improper Enzyme Activation: Prolegumain was not pre-incubated at acidic pH (e.g., pH 4.0-4.5). | 1. Ensure prolegumain is activated according to the protocol (e.g., incubate at pH 4.0 for 2 hours at 37°C). |
| 2. Incorrect Assay Buffer pH: The pH of the final reaction mix is outside the optimal range (5.5-6.0 for Asn substrates). | 2. Prepare fresh assay buffer and verify its pH with a calibrated meter. Ensure all component additions do not alter the final pH. | |
| 3. Enzyme Denaturation: Active enzyme was exposed to neutral or alkaline pH during storage or handling.[1] | 3. Always store and handle active legumain in an acidic buffer (e.g., pH 5.0). Avoid repeated freeze-thaw cycles. | |
| High Background Signal | 1. Substrate Auto-hydrolysis: this compound is degrading non-enzymatically. | 1. Always run a "substrate only" control and subtract its signal from all measurements. Minimize assay time where possible. |
| 2. Contaminated Reagents: Buffers or enzyme stocks are contaminated with other proteases. | 2. Use high-purity reagents (e.g., protease-free BSA if used) and sterile, filtered buffers. | |
| Inconsistent Results | 1. Inaccurate Pipetting: Small volumes of concentrated enzyme or substrate are difficult to pipette accurately. | 1. Prepare sufficient volumes of master mixes. Use calibrated pipettes and proper technique. |
| 2. Temperature Fluctuations: Assay plate is not maintained at a constant temperature (e.g., 37°C). | 2. Pre-incubate the plate reader to the desired temperature. Ensure all reagents are equilibrated to the assay temperature before starting the reaction. | |
| 3. Substrate Precipitation: this compound, often dissolved in DMSO, may precipitate in aqueous buffer. | 3. Ensure the final DMSO concentration is low (typically <5%) and compatible with the enzyme. Mix thoroughly upon addition. |
Experimental Protocols
Protocol: Determining the pH Profile of Legumain Activity using this compound
This protocol details the steps to measure legumain activity across a range of pH values.
1. Reagent Preparation:
- Activation Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.
- Assay Buffers (pH Series): Prepare a set of 100 mM citric acid/sodium citrate buffers ranging from pH 4.0 to 7.0 in 0.5 unit increments. All buffers should contain 100 mM NaCl and 5 mM DTT (add fresh).
- Enzyme Stock: Reconstitute recombinant human prolegumain in a suitable buffer to create a stock solution (e.g., 100 µg/mL).
- Substrate Stock: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light.[8]
2. Legumain Activation:
- Dilute the prolegumain stock solution to 50 µg/mL in pre-warmed Activation Buffer (pH 4.0).
- Incubate for 2 hours at 37°C to allow for auto-activation.[8]
- Place the now active enzyme on ice until ready for use in the assay.
3. Activity Assay:
- Use a black, flat-bottom 96-well plate suitable for fluorescence measurements.
- For each pH to be tested, prepare a master mix. For a final volume of 100 µL per well, this will consist of:
- 80 µL of the respective pH Assay Buffer.
- 10 µL of activated legumain (diluted in pH 5.0 buffer to achieve a final concentration of ~5-10 nM in the well).
- Prepare "substrate only" blank wells for each pH containing 90 µL of Assay Buffer.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Prepare a working solution of this compound by diluting the 10 mM stock in a neutral buffer to an intermediate concentration.
- Start the reaction by adding 10 µL of the this compound working solution to all wells (final concentration should be near the K_m, typically 25-100 µM).
- Immediately place the plate in a microplate reader pre-set to 37°C.
4. Data Acquisition and Analysis:
- Measure the increase in fluorescence in kinetic mode for at least 15-30 minutes.
- Excitation wavelength: ~380 nm.
- Emission wavelength: ~460 nm.[10]
- Determine the initial reaction velocity (V_o) from the linear portion of the fluorescence vs. time plot for each pH.
- Subtract the velocity of the "substrate only" blank from the corresponding enzyme-containing wells.
- Plot the corrected reaction velocity against pH to determine the optimal pH for this compound cleavage.
Visualizations
Caption: Workflow for determining the pH optimum of legumain activity.
Caption: Logical flow of pH's effect on legumain substrate choice and activity.
References
- 1. mdpi.com [mdpi.com]
- 2. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. embopress.org [embopress.org]
- 6. The Peptide Ligase Activity of Human Legumain Depends on Fold Stabilization and Balanced Substrate Affinities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
preventing non-specific cleavage of Z-VAN-AMC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using the fluorogenic substrate Z-VAN-AMC to help prevent and diagnose issues related to non-specific cleavage.
Frequently Asked Questions (FAQs)
General Information
Q1: What is this compound and what is its primary target enzyme?
A1: this compound is a fluorogenic substrate used to measure the activity of a specific class of cysteine endopeptidases.[1] The components of this compound are:
-
Z : A benzyloxycarbonyl protecting group.
-
VAN : The tripeptide sequence Valine-Alanine-Asparagine.
-
AMC : 7-amino-4-methylcoumarin, a fluorescent reporter molecule.[2]
The primary target enzyme for this compound is asparaginyl endopeptidase (AEP) , also known as legumain .[1][3] This enzyme cleaves the peptide bond after the asparagine residue, releasing the AMC group, which then fluoresces.
Q2: How does the this compound assay work?
A2: The this compound assay is based on the principle of fluorescence detection upon enzymatic cleavage. The intact this compound substrate is non-fluorescent. When the target protease, legumain, cleaves the amide bond between the asparagine (N) and the AMC molecule, the free AMC is liberated.[4] This free AMC is highly fluorescent, and the increase in fluorescence intensity over time is directly proportional to the enzyme's activity.[5] The fluorescence is typically measured at an excitation wavelength of around 380 nm and an emission wavelength of approximately 460 nm.[2]
Troubleshooting High Background and Non-Specific Cleavage
Q3: My negative control (no enzyme) shows high fluorescence. What are the possible causes and solutions?
A3: High background fluorescence in a no-enzyme control can be due to substrate instability or contamination. Here are some common causes and troubleshooting steps:
| Potential Cause | Explanation | Recommended Solution |
| Substrate Auto-hydrolysis | Some fluorogenic substrates can spontaneously hydrolyze in aqueous solutions, leading to the release of free AMC.[6] | Measure the fluorescence of a "substrate-only" well over time to determine the rate of auto-hydrolysis. If significant, consider preparing fresh substrate or testing different assay buffer conditions (e.g., pH). |
| Contaminated Reagents | The assay buffer or other reagents may be contaminated with proteases. | Use fresh, high-purity reagents. Filter-sterilize buffers if microbial contamination is suspected. |
| Light Exposure | AMC is a light-sensitive compound. Prolonged exposure to light can lead to degradation and increased background fluorescence. | Store the this compound substrate and stock solutions protected from light.[7] Perform the assay in black microplates.[8] |
| Incorrect Instrument Settings | Improperly set excitation/emission wavelengths or excessively high gain settings can amplify background noise. | Verify that the instrument settings are optimal for free AMC (Ex: ~380 nm, Em: ~460 nm).[8] Create a standard curve with free AMC to ensure the instrument is reading in the linear range.[6] |
Q4: I observe high fluorescence in my sample even with a specific legumain inhibitor. What should I do?
A4: This indicates that proteases other than your target are cleaving the this compound substrate. This is a common issue when working with complex biological samples like cell lysates, which contain a multitude of proteases.[9][10]
Solution: The most effective approach is to use a broad-spectrum protease inhibitor cocktail in your lysis buffer and assay buffer.[11][12] This will inactivate a wide range of proteases without affecting your target enzyme (assuming it is not inhibited by the components of the cocktail).
Preventative Measures
Q5: How can I minimize non-specific cleavage by other proteases in my sample?
A5: The best strategy is to add a protease inhibitor cocktail to your sample during preparation.[9][10] These cocktails contain a mixture of inhibitors that target different classes of proteases.
| Protease Class | Common Inhibitor | Typical Working Concentration |
| Serine Proteases | AEBSF, PMSF, Aprotinin | 0.1 - 1 mM |
| Cysteine Proteases | E-64, Leupeptin, Iodoacetamide | 1 - 10 µM |
| Aspartic Proteases | Pepstatin A | 1 µM |
| Metalloproteases | EDTA, EGTA | 1 - 5 mM |
Note: Concentrations may need to be optimized for your specific application. Always check for compatibility with your target enzyme.
Q6: What is the role of DTT in the assay buffer and could it cause issues?
A6: Dithiothreitol (DTT) is a reducing agent commonly included in assays for cysteine proteases like legumain.[13] Its primary role is to maintain the reduced state of the catalytic cysteine residue in the enzyme's active site, which is essential for its activity.[14][15]
However, while beneficial for enzyme activity, DTT can sometimes contribute to a higher assay background. In some contexts, DTT has been shown to participate in UV-inducible cross-linking, which could potentially alter substrate or protein behavior.[16] If you suspect DTT is contributing to non-specific signal, you can try titrating its concentration (typically 1-5 mM is sufficient) or testing an alternative reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which is known to be more stable.[15]
Experimental Protocols & Controls
Q7: What is a standard protocol for a this compound protease assay?
A7: The following is a general protocol that should be optimized for your specific enzyme and experimental conditions.
Materials:
-
Assay Buffer (e.g., 50 mM MES, 250 mM NaCl, 1 mM DTT, pH 6.0)
-
This compound substrate (stock solution in DMSO, e.g., 10 mM)
-
Enzyme sample (purified or lysate)
-
Specific inhibitor (optional, for control)
-
Black 96-well microplate[8]
-
Fluorescence plate reader
Protocol:
-
Prepare Reagents : Thaw all reagents on ice. Prepare fresh dilutions of the enzyme and substrate in cold assay buffer just before use.
-
Set up Assay Plate :
-
Blank : Add assay buffer and substrate (no enzyme).
-
Negative Control (optional) : Add heat-inactivated enzyme, buffer, and substrate.
-
Inhibitor Control : Add enzyme, specific inhibitor, buffer, and substrate.
-
Experimental Wells : Add enzyme, buffer, and substrate.
-
-
Initiate Reaction : Add the substrate to all wells to start the reaction. The final substrate concentration is typically in the range of 20-100 µM.
-
Incubate : Incubate the plate at the desired temperature (e.g., 37°C), protected from light.
-
Measure Fluorescence : Read the fluorescence intensity (Ex: ~380 nm, Em: ~460 nm) at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader.
-
Analyze Data : Subtract the fluorescence of the blank from all other readings. Plot fluorescence versus time to determine the reaction rate.
Q8: What controls are essential for a reliable this compound assay?
A8: Including proper controls is critical for interpreting your results accurately.
-
Blank (No Enzyme) : Contains assay buffer and substrate. This control is essential to measure and subtract background fluorescence from substrate auto-hydrolysis or buffer components.[17]
-
Positive Control : A sample known to contain active target enzyme. This confirms that the assay is working correctly.
-
Negative Control (Inhibited Enzyme) : Contains the enzyme, substrate, and a specific inhibitor of the target enzyme. This helps to differentiate the specific activity from non-specific cleavage by other proteases.[17]
References
- 1. glpbio.com [glpbio.com]
- 2. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fluorescently Labeled Protease Substrates - Biosyntan GmbH [biosyntan.de]
- 5. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biocompare.com [biocompare.com]
- 8. Crude and purified proteasome activity assays are affected by type of microplate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. goldbio.com [goldbio.com]
- 11. Is It Time For a Cocktail? Have a Protease Inhibitor - Advansta Inc. [advansta.com]
- 12. What's the importance of protease inhibitor cocktails? | AAT Bioquest [aatbio.com]
- 13. shop.neofroxx.com [shop.neofroxx.com]
- 14. researchgate.net [researchgate.net]
- 15. agscientific.com [agscientific.com]
- 16. Dithiothreitol (DTT) Acts as a Specific, UV-inducible Cross-linker in Elucidation of Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Your Z-VAN-AMC Legumain Assay
Welcome to the technical support center for the Z-VAN-AMC legumain assay. This resource is designed to help researchers, scientists, and drug development professionals enhance the sensitivity of their experiments and troubleshoot common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a legumain assay using this compound?
A1: The optimal pH for legumain activity is dependent on the P1 residue of the substrate. For substrates with asparagine (Asn) at the P1 position, such as this compound, the optimal pH is typically around 5.8.[1] However, at a more acidic pH of 4.5, legumain can also cleave substrates with aspartic acid (Asp) at the P1 position.[1] It is crucial to maintain a consistent and optimal pH to ensure maximal enzyme activity and assay sensitivity.
Q2: My fluorescent signal is very low. What are the potential causes and solutions?
A2: Low fluorescent signal can stem from several factors:
-
Suboptimal pH: Ensure your assay buffer is at the correct pH (around 5.8 for Asn substrates).[1] Legumain activity is highly pH-dependent.
-
Inactive Enzyme: Legumain is typically produced as an inactive proenzyme (prolegumain) and requires autoactivation at an acidic pH (e.g., pH 4.0-4.5) to become fully active.[1][2] Confirm that your enzyme has been properly activated.
-
Low Enzyme Concentration: The concentration of active legumain may be too low. You can try increasing the enzyme concentration to boost the signal. A typical concentration of active legumain in assays is in the low nanomolar range (e.g., 2-2.5 nM).[1][3]
-
Substrate Degradation: The this compound substrate may have degraded. Ensure proper storage of the substrate at -20°C to -70°C and protect it from light and repeated freeze-thaw cycles.[4]
-
Presence of Inhibitors: Your sample may contain endogenous legumain inhibitors, such as cystatins (e.g., cystatin C, E/M, and F).[5][6] Consider purification steps to remove potential inhibitors.
Q3: Can I use this compound to measure legumain activity in cell lysates?
A3: Yes, this compound is a suitable substrate for measuring legumain activity in cell lysates. It is important to use a lysis buffer that maintains legumain activity, for instance, a buffer containing 100 mM sodium citrate, 1 mM disodium-EDTA, and 1% n-octyl-β-glucopyranoside at pH 5.8.[1][7]
Q4: How can I be sure the activity I'm measuring is specific to legumain?
A4: To confirm the specificity of your assay, you can use a potent and selective legumain inhibitor as a negative control. For example, inhibitors like RR-11a or Legumain inhibitor 1 can be used to demonstrate that the observed fluorescence is due to legumain activity.[8] A significant reduction in signal in the presence of the inhibitor would indicate that the assay is specific for legumain.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | Substrate auto-hydrolysis | Prepare fresh substrate solution just before use. Minimize exposure of the substrate to light. Run a control well with substrate and buffer but no enzyme to measure background. |
| Contaminated reagents or microplate | Use fresh, high-quality reagents and clean, non-fluorescent microplates. | |
| Assay signal plateaus too quickly | Substrate depletion | Lower the enzyme concentration or increase the initial substrate concentration. Ensure the substrate concentration is not limiting the reaction rate. |
| Enzyme instability | Check the stability of legumain at your assay temperature and pH. Consider adding stabilizing agents like DTT to the buffer.[1][9] | |
| Inconsistent results between wells | Pipetting errors | Ensure accurate and consistent pipetting of all reagents, especially the enzyme and substrate. Use calibrated pipettes. |
| Temperature variation across the plate | Incubate the plate in a temperature-controlled reader or incubator to ensure uniform temperature. |
Experimental Protocols
Legumain Activation Protocol
-
Activation Buffer: Prepare an activation buffer consisting of 100 mM sodium acetate, 10 mM DTT, and 1 mM EDTA, adjusted to pH 4.5.[1]
-
Incubation: Dilute the prolegumain in the activation buffer.
-
Monitoring Activation: Incubate at 37°C. The autoactivation process can be monitored by measuring the activity using a fluorogenic substrate like Ac-DGTN-ACC. Legumain is typically fully active after approximately 150 minutes.[1]
Standard Legumain Activity Assay Protocol
-
Assay Buffer: Prepare an assay buffer containing 40 mM citric acid, 120 mM Na₂HPO₄, 1 mM EDTA, and 10 mM DTT, adjusted to pH 5.8.[1]
-
Reaction Mixture: In a 96-well plate, add the assay buffer, the this compound substrate (final concentration typically 10-100 µM), and your sample containing legumain.[1][7]
-
Initiate Reaction: Start the reaction by adding the activated legumain enzyme.
-
Measurement: Measure the increase in fluorescence over time at an excitation wavelength of 360-380 nm and an emission wavelength of 460 nm in a microplate reader at 30°C or 37°C.[3][7][9]
Quantitative Data Summary
Table 1: Recommended Buffer Compositions for Legumain Assays
| Buffer Component | Activation Buffer | Assay Buffer (pH 5.8) | Cell Lysis Buffer |
| Buffer Salt 1 | 100 mM Sodium Acetate | 40 mM Citric Acid | 100 mM Sodium Citrate |
| Buffer Salt 2 | - | 120 mM Na₂HPO₄ | - |
| Chelating Agent | 1 mM EDTA | 1 mM EDTA | 1 mM Disodium-EDTA |
| Reducing Agent | 10 mM DTT | 10 mM DTT | - |
| Detergent | - | - | 1% n-octyl-β-glucopyranoside |
| pH | 4.5 | 5.8 | 5.8 |
| Reference | [1] | [1] | [1][7] |
Table 2: Typical Reagent Concentrations in a Legumain Assay
| Reagent | Typical Final Concentration | Reference |
| Active Legumain | 2 - 350 nM | [1][3] |
| This compound Substrate | 10 - 100 µM | [1][7] |
Visual Guides
Caption: Workflow for a typical this compound legumain assay.
Caption: Troubleshooting guide for low signal in a legumain assay.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
Z-VAD-FMK Pan-Caspase Inhibitor Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals utilizing the Z-VAD-FMK pan-caspase inhibitor assay. Given the commonality of "Z-VAD-FMK" in apoptosis research and the likely typographical error in "Z-VAN-AMC," this guide focuses on the former. Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a cell-permeant, irreversible pan-caspase inhibitor widely used to study apoptosis and other caspase-mediated processes.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is Z-VAD-FMK and how does it work?
Z-VAD-FMK is a synthetic peptide that acts as a broad-spectrum inhibitor of caspases, a family of cysteine proteases central to the execution of apoptosis.[2][4] Its structure allows it to penetrate the cell membrane and irreversibly bind to the catalytic site of activated caspases, thereby blocking their proteolytic activity and inhibiting apoptosis.[1][2][3] The fluoromethylketone (FMK) group forms a covalent bond with the active site cysteine of the caspase.
Q2: At what concentration should I use Z-VAD-FMK?
The optimal working concentration of Z-VAD-FMK is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. However, a general starting range is between 10 µM and 100 µM.[1] For instance, a concentration of 20 µM is suggested for use in an anti-Fas mAb-treated Jurkat cell culture model system.[2] It is crucial to perform a dose-response experiment to determine the most effective concentration for your specific assay.
Q3: When should I add Z-VAD-FMK to my cells?
For the effective inhibition of apoptosis, Z-VAD-FMK should be added to the cell culture at the same time as the apoptotic stimulus.[1][2] Pre-incubation with Z-VAD-FMK before inducing apoptosis may also be effective, but the optimal timing should be determined empirically for each experimental setup.
Q4: Can Z-VAD-FMK induce cell death?
While Z-VAD-FMK is primarily an inhibitor of apoptosis, under certain conditions, it can promote a form of programmed necrosis called necroptosis, particularly in response to stimuli like lipopolysaccharide (LPS).[5][6] This occurs because the inhibition of caspase-8 by Z-VAD-FMK can shift the cellular response towards the necroptotic pathway.
Troubleshooting Guide
Issue 1: High background signal or non-specific effects.
| Possible Cause | Troubleshooting Step |
| High concentration of Z-VAD-FMK | Perform a concentration titration to find the lowest effective concentration that inhibits apoptosis without causing non-specific effects. |
| DMSO toxicity | Z-VAD-FMK is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Run a vehicle control (cells treated with DMSO alone) to assess its effect. |
| Non-specific binding of fluorescently-labeled inhibitors | In some cell types, like yeast, fluorescently-labeled caspase inhibitors such as FITC-VAD-FMK may exhibit non-specific binding to dead cells.[7] To confirm specificity, include a negative control where cells are pre-treated with unlabeled Z-VAD-FMK before adding the fluorescently-labeled inhibitor.[7] |
| Off-target effects | Be aware that at high concentrations, some caspase inhibitors may have off-target effects.[8] Review literature specific to your cell type and experimental conditions. |
Issue 2: Incomplete or no inhibition of apoptosis.
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of Z-VAD-FMK | Increase the concentration of Z-VAD-FMK. A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and apoptosis inducer. |
| Incorrect timing of addition | Ensure Z-VAD-FMK is added concurrently with or shortly before the apoptotic stimulus.[1][2] |
| Poor cell permeability | While Z-VAD-FMK is designed to be cell-permeable, its efficiency can vary between cell types.[1][2] Ensure proper dissolution of the inhibitor in DMSO. |
| Caspase-independent cell death | The observed cell death may not be mediated by caspases. Investigate alternative cell death pathways such as necroptosis or autophagy. The use of specific inhibitors for these pathways can help elucidate the mechanism. |
| Degradation of Z-VAD-FMK | Prepare fresh stock solutions of Z-VAD-FMK in high-quality, anhydrous DMSO and store them in single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] |
Issue 3: Inconsistent and variable results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell culture conditions | Maintain consistent cell culture conditions, including cell density, passage number, and media composition, as these can influence the cellular response to apoptosis inducers and inhibitors. |
| Inconsistent preparation of reagents | Prepare fresh dilutions of Z-VAD-FMK and other reagents for each experiment from a well-maintained stock solution. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent concentrations across all samples. |
| Cell line instability | Cell lines can change over time with continuous passaging. Use cells from a low-passage, cryopreserved stock for critical experiments. |
Experimental Protocols
Preparation of Z-VAD-FMK Stock Solution
-
Z-VAD-FMK is typically supplied as a lyophilized powder.
-
To prepare a stock solution (e.g., 10 mM), reconstitute the lyophilized powder in an appropriate volume of high-purity, anhydrous DMSO.[9] For example, dissolve 1.0 mg of Z-VAD-FMK (MW: 467.5 g/mol ) in 214 µl of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.[1]
General Protocol for Inhibition of Apoptosis in Cell Culture
-
Plate cells at the desired density and allow them to adhere overnight (for adherent cells).
-
The next day, prepare your working solution of Z-VAD-FMK by diluting the stock solution in cell culture medium to the desired final concentration (e.g., 20 µM, 50 µM, or 100 µM).
-
Prepare your apoptosis-inducing agent at the desired final concentration in cell culture medium.
-
Add the Z-VAD-FMK working solution and the apoptosis-inducing agent to the cells simultaneously.
-
Include appropriate controls:
-
Untreated cells (negative control)
-
Cells treated with the apoptosis inducer only (positive control)
-
Cells treated with Z-VAD-FMK only
-
Cells treated with the vehicle (DMSO) only
-
-
Incubate the cells for the desired period (e.g., 4, 8, 12, or 24 hours).
-
After incubation, assess apoptosis using your chosen method (e.g., Annexin V/PI staining, caspase activity assay, TUNEL assay, or morphological analysis).
Quantitative Data Summary
The following tables summarize typical working concentrations of Z-VAD-FMK and its observed effects in various cell lines as reported in the literature.
Table 1: Z-VAD-FMK Working Concentrations in Different Cell Lines
| Cell Line | Apoptosis Inducer | Z-VAD-FMK Concentration | Observed Effect |
| Jurkat | Anti-Fas mAb | 20 µM | Inhibition of apoptosis[2] |
| Jurkat | Staurosporine | 50 µM | Inhibition of caspase-8 activity[1] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide | 50 µM | Protection from etoposide-induced cell death[10] |
| THP.1 | Various | 10 µM | Inhibition of apoptosis[11] |
| HL60 | Camptothecin | 50 µM | Blocked camptothecin-induced DNA fragmentation[11] |
Table 2: Effects of Z-VAD-FMK on T Cell Activation
| Cell Type | Treatment | Z-VAD-FMK Concentration | Effect on CD25 Expression |
| Purified T cells | anti-CD3 + anti-CD28 | 50 µM | Reduced to 46% |
| Purified T cells | anti-CD3 + anti-CD28 | 100 µM | Reduced to 31% |
Data adapted from a study on the immunosuppressive effects of Z-VAD-FMK, indicating that it can inhibit T cell proliferation by reducing the expression of the IL-2 receptor alpha chain (CD25).[8]
Visualizations
Signaling Pathways
Caption: Intrinsic and extrinsic caspase activation pathways leading to apoptosis and their inhibition by Z-VAD-FMK.
Experimental Workflow
Caption: A general experimental workflow for assessing the inhibitory effect of Z-VAD-FMK on induced apoptosis.
Logical Relationship: Troubleshooting Variability
Caption: Logical relationship between the problem of inconsistent results and its potential causes and solutions.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 3. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast cell death during DNA damage arrest is independent of caspase or reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Z-VAD-FMK, General Caspase Inhibitor [bdbiosciences.com]
- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
Validation & Comparative
Validating Z-VAN-AMC Assay Results: A Comparative Guide to Legumain Inhibitors
For researchers, scientists, and drug development professionals utilizing the Z-VAN-AMC fluorogenic substrate to assay legumain activity, robust validation of results is critical. This guide provides an objective comparison of known legumain inhibitors, presenting supporting experimental data and detailed protocols to ensure the accuracy and specificity of your findings.
The cysteine protease legumain (also known as asparaginyl endopeptidase) plays a crucial role in various physiological and pathological processes, making it a significant target in drug discovery. The this compound assay is a common method to measure its activity. However, to confirm that the observed activity is indeed from legumain, it is essential to demonstrate inhibition with known legumain-specific inhibitors.
Performance of Legumain Inhibitors
The efficacy of a legumain inhibitor is typically quantified by its inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). The following tables summarize the performance of well-characterized natural and synthetic legumain inhibitors. Note that while the user prompt specified the this compound substrate, much of the published data uses the structurally and functionally similar Z-AAN-AMC (Z-Ala-Ala-Asn-AMC) substrate.[1] The data presented here are for comparative purposes, and values can vary based on specific assay conditions.
Table 1: Natural Legumain Inhibitors
| Inhibitor | Type | Target Enzyme(s) | Reported Ki | Reference(s) |
| Cystatin C | Type 2 Cystatin | Legumain, Cathepsins | 0.20 nM | [2] |
| Cystatin E/M | Type 2 Cystatin | Legumain, Cathepsins L, V, B | 0.0016 nM | [3][4] |
Table 2: Synthetic Legumain Inhibitors
| Inhibitor | Type | Target Enzyme(s) | Reported Inhibition Metric | Reference(s) |
| Aza-peptidyl epoxide (LI-1) | Aza-Asn derivative | Legumain | IC50 = 11.5 nM | |
| Cbz-L-Ala-L-Ala-AzaAsn-chloromethylketone | Aza-Asn derivative | Legumain | k(obs)/I = 139,000 M⁻¹s⁻¹ | [5] |
| Michael acceptor-based inhibitor | Peptidyl Michael acceptor | Legumain | IC50 as low as 4 nM | [6] |
Experimental Protocols
This section provides a detailed methodology for validating this compound (or Z-AAN-AMC) assay results using a legumain inhibitor.
Materials
-
Recombinant Human Legumain (activated)[7]
-
This compound or Z-AAN-AMC fluorogenic substrate[1]
-
Legumain inhibitor (e.g., Cystatin C, Cystatin E/M, or a synthetic inhibitor)
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5[7]
-
Inhibitor stock solutions (typically in DMSO)
-
Black 96-well microplate
-
Fluorometric microplate reader with excitation/emission wavelengths of ~380 nm and ~460 nm, respectively[8]
Assay Procedure for Inhibition
-
Reagent Preparation:
-
Prepare a stock solution of the this compound or Z-AAN-AMC substrate in DMSO.[7]
-
Prepare a stock solution of the chosen legumain inhibitor in an appropriate solvent (e.g., DMSO).
-
Dilute the activated recombinant legumain to a working concentration in the Assay Buffer. The optimal concentration should be determined empirically to achieve a linear reaction rate over the desired time course.
-
-
Inhibitor Dilution:
-
Create a serial dilution of the legumain inhibitor in Assay Buffer. It is recommended to test a wide range of concentrations to accurately determine the IC50 or Ki value.
-
-
Assay Setup (96-well plate):
-
Add the diluted inhibitor solutions to the wells.
-
Add the diluted legumain solution to each well.
-
Include control wells:
-
Enzyme control: Legumain and Assay Buffer (no inhibitor).
-
Substrate control: Substrate and Assay Buffer (no enzyme).
-
Vehicle control: Legumain and the same concentration of the inhibitor's solvent (e.g., DMSO) as in the experimental wells.
-
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.[9]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the this compound or Z-AAN-AMC substrate solution to all wells. The final substrate concentration should ideally be at or below the Km value for the substrate to ensure sensitive detection of inhibition.
-
-
Data Acquisition:
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a total of 30-60 minutes in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence versus time plots.
-
Normalize the velocities of the inhibitor-treated wells to the velocity of the enzyme control (no inhibitor).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.
Caption: Workflow for validating this compound assay results.
Caption: Modes of legumain inhibition by different inhibitor classes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Low-level internalization of cystatin E/M affects legumain activity and migration of melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protease activity of legumain is inhibited by an increase of cystatin E/M in the DJ-1-knockout mouse spleen, cerebrum and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and evaluation of aza-peptidyl inhibitors of the lysosomal asparaginyl endopeptidase, legumain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Legumain Substrates: Z-VAN-AMC and Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of legumain activity. This guide provides a detailed comparison of the commonly used fluorogenic substrate Z-VAN-AMC with other available legumain substrates, supported by experimental data and protocols.
Legumain, also known as asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with a strict specificity for cleaving peptide bonds C-terminally to asparagine residues.[1] Its involvement in various physiological and pathological processes, including antigen presentation, cancer progression, and neurodegenerative diseases, has made it a significant target for research and therapeutic development.[2] this compound (N-carbobenzyloxy-Val-Ala-Asn-7-amido-4-methylcoumarin), often referred to as Z-AAN-AMC, is a widely utilized fluorogenic substrate for monitoring legumain activity. This guide will compare its performance characteristics with other legumain substrates.
Quantitative Comparison of Legumain Substrates
The efficiency of a substrate is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a particular substrate. While comprehensive side-by-side comparisons are limited in the literature, the following table summarizes available kinetic data for this compound and other legumain substrates.
| Substrate | Type | Km (μM) | kcat/Km (s-1M-1) | Optimal pH | Notes |
| This compound (Z-AAN-AMC) | Fluorogenic (AMC) | 25.7[3], 80-90[1] | Not reported | 5.5 - 5.8 | Commonly used, but conflicting Km values reported.[1][3] |
| Z-AAN-ACC | Fluorogenic (ACC) | Not reported | 36,100[3] | 5.8 | ~22-fold more efficient than its P1-Asp analog.[3] |
| Z-AAD-ACC | Fluorogenic (ACC) | Not reported | 1,600[3] | 4.5 | Demonstrates legumain's ability to cleave after Asp at acidic pH.[3] |
| Bz-Asn-pNA | Chromogenic | Not reported | Not reported | 5.5[4] | A colorimetric substrate option.[2] |
| Succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide | Fluorogenic/Colorimetric | Not reported | Not reported | Not reported | Can be used for both fluorometric and colorimetric detection. |
Experimental Protocols
Accurate and reproducible measurement of legumain activity is paramount. Below are detailed methodologies for legumain activity assays using fluorogenic substrates like this compound.
General Legumain Activity Assay
This protocol is adapted from procedures described for measuring legumain activity in cell lysates and with recombinant human legumain.[2][3]
Materials:
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.0-5.8.[3] An alternative is 39.5 mM citric acid, 121 mM Na2HPO4, 1 mM Na2EDTA, 1 mM DTT, and 0.1% CHAPS, pH 5.8.
-
Legumain Source: Recombinant human legumain or cell/tissue lysates.
-
Substrate: Z-Ala-Ala-Asn-AMC (this compound), 10 mM stock in DMSO.
-
Black 96-well microtiter plate.
-
Fluorescent plate reader.
Procedure:
-
Enzyme Preparation: If using recombinant prolegumain, it must first be auto-activated. Dilute prolegumain to 100 µg/mL in an activation buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0) and incubate for 2 hours at 37°C.
-
Reaction Setup:
-
Add 20 µL of cell lysate or an appropriate amount of active legumain to each well of a black 96-well plate.
-
Add 100 µL of assay buffer to each well.
-
-
Initiate Reaction: Add 50 µL of the substrate solution (final concentration typically 10-50 µM) to each well to start the reaction.
-
Measurement: Immediately measure the increase in fluorescence in a microplate spectrofluorimeter.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve.
Determination of Kinetic Parameters (Km)
To determine the Michaelis constant (Km) for a legumain substrate, the assay is performed with varying substrate concentrations.
Procedure:
-
Prepare a series of dilutions of the substrate (e.g., this compound) in assay buffer, ranging from concentrations well below to well above the expected Km (e.g., 1.5 µM to 200 µM).[3]
-
Perform the legumain activity assay as described above for each substrate concentration.
-
Plot the initial reaction velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km value.
Signaling Pathways and Experimental Workflows
Legumain's proteolytic activity is a key step in several biological pathways. The following diagrams illustrate some of these processes and a typical experimental workflow.
Caption: A typical experimental workflow for measuring legumain activity and determining kinetic parameters.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of legumain involves proteolytic and conformational events, resulting in a context- and substrate-dependent activity profile - PMC [pmc.ncbi.nlm.nih.gov]
Decoding Specificity: A Comparative Guide to the Cross-Reactivity of Z-VAN-AMC
For researchers engaged in protease research and drug development, the specificity of chemical probes is paramount. This guide provides a detailed comparison of the fluorogenic substrate Z-VAN-AMC, primarily used for assaying asparaginyl endopeptidase (AEP), also known as legumain, against other common cysteine proteases, particularly caspases. Understanding the potential for cross-reactivity is critical for the accurate interpretation of experimental results and for the design of selective inhibitors.
Executive Summary of Protease Specificity
The experimental evidence strongly indicates that this compound is a highly specific substrate for legumain (AEP) with minimal to negligible cross-reactivity with caspases and other cysteine proteases like cathepsin B. This high degree of specificity is rooted in the stringent and distinct amino acid preferences at the P1 position of the substrate's cleavage site for each respective protease family.
-
Legumain (AEP): Exhibits a strict preference for cleaving peptide bonds C-terminal to an asparagine (Asn) residue at the P1 position, especially at a slightly acidic pH (5.5-6.0).[1][2]
-
Caspases: Are defined by their highly stringent requirement for an aspartate (Asp) residue at the P1 position.[3][4]
-
Cathepsin B: Typically prefers basic residues, such as arginine (Arg), at the P1 position for its endopeptidase activity.[5][6]
The Val-Ala-Asn sequence of this compound is therefore an ideal target for legumain but a poor substrate for caspases and cathepsin B due to the fundamental mismatch at the critical P1 recognition site.
Comparative Analysis of Substrate Specificity
While direct kinetic data for this compound against a full panel of caspases is not extensively published, a comparison of the established substrate preferences for each enzyme class allows for a clear and objective assessment of potential cross-reactivity.
| Protease Family | Primary P1 Specificity | Optimal Substrate Example | Likelihood of this compound Cleavage |
| Legumain (AEP) | Asparagine (Asn) | Z-Ala-Ala-Asn -AMC[7][8] | High |
| Caspases | Aspartate (Asp) | Z-Asp-Glu-Val-Asp -AMC (Caspase-3)[9] | Very Low |
| Cathepsin B | Arginine (Arg) / Phenylalanine (Phe) | Z-Arg-Arg -AMC[6] | Very Low |
The Cellular Context: Distinct Signaling Pathways
The biological roles of legumain and caspases occur in separate cellular compartments and pathways. This spatial and functional separation underscores the importance of using specific substrates to avoid confounding results. Legumain is predominantly active within the endo-lysosomal system, where it plays key roles in protein degradation and antigen presentation.[1] In contrast, caspases are the central executioners of the apoptotic pathway in the cytoplasm.[4][10]
Experimental Protocol: Assessing Protease Substrate Specificity
This protocol outlines a general method for determining the specificity of a protease against a fluorogenic substrate like this compound.
1. Materials and Reagents:
-
Recombinant human proteases (e.g., Legumain, Caspase-3, Caspase-7, Cathepsin B)
-
Fluorogenic Substrate: this compound (stock solution in DMSO)
-
Protease-specific assay buffers (see table below)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation: ~355-380 nm, Emission: ~440-460 nm for AMC)
-
Free AMC (7-amino-4-methylcoumarin) for standard curve
| Protease | Assay Buffer Composition |
| Legumain | 50 mM MES or Acetate buffer, pH 5.8, 100 mM NaCl, 1 mM EDTA, 5 mM DTT |
| Caspases | 20 mM PIPES, 100 mM NaCl, 1 mM EDTA, 10% Sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2 |
| Cathepsin B | 50 mM Acetate buffer, pH 5.5, 1 mM EDTA, 5 mM DTT |
2. Experimental Procedure:
-
Standard Curve Preparation: Prepare a serial dilution of free AMC in the appropriate assay buffer to generate a standard curve (e.g., 0-100 µM).
-
Reaction Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 25 µL of the respective protease solution to the wells (final concentration typically in the low nanomolar range). Include "no enzyme" controls.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 25 µL of the this compound substrate solution (final concentration typically 10-50 µM).
-
-
Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis:
-
Subtract the background fluorescence from the "no enzyme" control wells.
-
Convert RFU values to the concentration of released AMC using the standard curve.
-
Determine the initial reaction velocity (V₀) from the linear portion of the progress curve (product concentration vs. time).
-
Compare the velocities for each protease to determine relative substrate cleavage efficiency.
-
Conclusion
Based on the fundamental differences in P1 substrate specificity, this compound is a reliable and highly selective tool for measuring the activity of legumain (AEP). The potential for cross-reactivity with caspases or cathepsin B is extremely low, making it a valuable reagent for studies where precise discrimination between these protease families is required. Researchers can use this compound with high confidence that the observed activity is attributable to legumain, provided that appropriate controls are in place.
References
- 1. The Mammalian Cysteine Protease Legumain in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inflammatory caspase substrate specificities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cysteine Protease Legumain Is Upregulated by Vitamin D and Is a Regulator of Vitamin D Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bachem Z-Ala-Ala-Asn-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 9. Z-DEVD-AMC | AAT Bioquest [aatbio.com]
- 10. pnas.org [pnas.org]
A Researcher's Guide to Measuring Cell Death: Ac-YVAD-AMC for Pyroptosis vs. Apoptotic Caspase Substrates
A detailed comparison of fluorogenic substrates for quantifying distinct cell death pathways.
For researchers in cell biology and drug development, accurately measuring different forms of programmed cell death is crucial. Pyroptosis and apoptosis are two key pathways, each with distinct signaling cascades and executioner caspases. This guide provides a comprehensive comparison of Ac-YVAD-AMC, a substrate for the pyroptotic caspase-1, with other fluorogenic substrates used to measure apoptosis.
Introduction to Fluorogenic Caspase Assays
Fluorogenic assays are a common method for measuring caspase activity. They utilize a peptide sequence specific to a particular caspase, which is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, AMC is non-fluorescent. Upon cleavage of the peptide by the active caspase, free AMC is released, which then fluoresces and can be quantified to determine caspase activity.
Ac-YVAD-AMC: A Tool for Measuring Pyroptosis
Ac-YVAD-AMC is a highly specific fluorogenic substrate for caspase-1. The peptide sequence YVAD (Tyr-Val-Ala-Asp) mimics the cleavage site in pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1.[1] Activation of caspase-1 is a hallmark of the inflammasome signaling pathway, which leads to a pro-inflammatory form of cell death called pyroptosis.[2][3] Therefore, measuring the cleavage of Ac-YVAD-AMC is a direct method for quantifying caspase-1 activity and, by extension, the induction of pyroptosis.
Z-VAN-AMC: An Uncharacterized Substrate
A direct comparison with "this compound" is not feasible as it does not appear to be a commercially available or well-characterized caspase substrate in the scientific literature. It is possible that this is a typographical error for other known substrates. For instance, Z-VAD-AMC is a known, albeit less common, substrate for caspase-9, an initiator caspase in the apoptotic pathway.[4][5] The "Z" in such compounds typically refers to a benzyloxycarbonyl protecting group. Given the lack of data for this compound, this guide will focus on comparing Ac-YVAD-AMC with well-established substrates for apoptotic caspases to provide a useful and accurate comparison for researchers.
Comparison of Substrates for Pyroptosis and Apoptosis
The choice of fluorogenic substrate is critical for distinguishing between different cell death pathways. The following table summarizes the key differences between Ac-YVAD-AMC and representative substrates for apoptotic caspases.
| Feature | Ac-YVAD-AMC | Ac-DEVD-AMC | Z-IETD-AMC | Ac-LEHD-AMC |
| Target Caspase | Caspase-1[1] | Caspase-3, -7[6] | Caspase-8[7] | Caspase-9[7] |
| Cell Death Pathway | Pyroptosis[2] | Apoptosis (Execution Phase)[2] | Apoptosis (Extrinsic Pathway)[2] | Apoptosis (Intrinsic Pathway)[2] |
| Peptide Sequence | Ac-Tyr-Val-Ala-Asp-AMC | Ac-Asp-Glu-Val-Asp-AMC | Z-Ile-Glu-Thr-Asp-AMC | Ac-Leu-Glu-His-Asp-AMC |
| Typical Application | Measuring inflammasome activation and pyroptosis. | Detecting the final execution phase of apoptosis. | Assessing apoptosis initiated by death receptors. | Quantifying apoptosis initiated by mitochondrial stress. |
| Excitation/Emission | ~340-360 nm / ~440-460 nm[8] | ~340-360 nm / ~440-460 nm[8] | ~340-360 nm / ~440-460 nm | ~340-360 nm / ~440-460 nm |
Signaling Pathways
The distinct roles of these caspases are best understood in the context of their respective signaling pathways.
Canonical Inflammasome and Pyroptosis Pathway
Intrinsic and Extrinsic Apoptosis Pathways
Experimental Protocols
A generalized protocol for a fluorogenic caspase assay in a 96-well plate format is provided below. This can be adapted for specific cell types and experimental conditions.
Materials:
-
Cells of interest
-
Appropriate cell culture medium and supplements
-
Inducing agent for cell death (e.g., LPS and nigericin for pyroptosis, staurosporine for apoptosis)
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)
-
Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, with DTT added fresh)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Experimental Workflow:
General Experimental Workflow for Caspase Assay
Detailed Protocol:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Induction of Cell Death: Treat cells with the desired stimulus to induce pyroptosis or apoptosis. Include appropriate negative and positive controls.
-
Incubation: Incubate the cells for the desired period to allow for caspase activation.
-
Cell Lysis: Remove the culture medium and add 50-100 µL of ice-cold caspase assay buffer to each well. Incubate on ice for 10-20 minutes.
-
Substrate Addition: Prepare the fluorogenic substrate in the caspase assay buffer to a 2X final concentration (e.g., 100 µM). Add an equal volume (50-100 µL) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 350 nm and emission at approximately 450 nm.
Conclusion
The selection of a fluorogenic substrate is paramount for the accurate measurement and differentiation of cell death pathways. Ac-YVAD-AMC is a specific and reliable tool for quantifying caspase-1 activity and, consequently, pyroptosis. In contrast, substrates like Ac-DEVD-AMC, Z-IETD-AMC, and Ac-LEHD-AMC are essential for dissecting the various stages and pathways of apoptosis. While "this compound" is not a characterized substrate, understanding the specificity of established probes allows researchers to precisely investigate the molecular mechanisms of cell death in their experimental systems. By choosing the appropriate substrate and protocol, scientists can gain valuable insights into the intricate processes of cellular demise, which is fundamental for advancing research in numerous therapeutic areas.
References
- 1. Caspase 1 - Wikipedia [en.wikipedia.org]
- 2. What is the difference between pyroptosis and apoptosis? | Proteintech Group [ptglab.com]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Z-DEVD-AMC | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]
Z-VAN-AMC for Asparaginyl Endopeptidase: A Comparative Guide to Specificity and Performance
For Researchers, Scientists, and Drug Development Professionals
Asparaginyl endopeptidase (AEP), also known as legumain, is a cysteine protease with a highly specific cleavage preference for the carboxyl side of asparagine residues. This specificity has made it a significant target in various fields of research, including cancer biology, immunology, and neurodegenerative diseases. The fluorogenic substrate Z-Val-Ala-Asn-AMC (Z-VAN-AMC) is a widely utilized tool for the sensitive detection of AEP activity. This guide provides a comprehensive comparison of this compound with other available substrates and inhibitors, supported by experimental data and detailed protocols to aid researchers in selecting the optimal tools for their AEP-related studies.
Performance Comparison of AEP Substrates and Inhibitors
The selection of an appropriate substrate or inhibitor is critical for the accurate assessment of AEP activity and the development of targeted therapeutics. This section provides a quantitative comparison of this compound with alternative fluorogenic substrates and a panel of known AEP inhibitors.
Fluorogenic Substrates
This compound is a commercially available and commonly used fluorogenic substrate for AEP. Its sequence (Val-Ala-Asn) is recognized efficiently by the enzyme, leading to the cleavage of the 7-amino-4-methylcoumarin (AMC) group and a subsequent increase in fluorescence. While this compound is considered a gold standard, other substrates have been developed, some of which are utilized in specific applications like peptide cyclization.
| Substrate | Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Z-Ala-Ala-Asn-AMC | Human Legumain | 80 | - | - | [1] |
| Z-Ala-Ala-Asn-AMC | S. mansoni Legumain | 90 | - | - | [1] |
| MCoTI-II-DAL | MCoAEP2 | 160 ± 39 | 2.40 ± 0.28 | 1.5 x 10⁴ | [2] |
| kB1-NAL | MCoAEP2 | 200 ± 51 | 0.02 ± 0.01 | 1.0 x 10² | [2] |
| DIN-MCoTI-II | MCoAEP2 | 170 ± 41 | 5.68 ± 0.67 | 3.34 x 10⁴ | [2] |
| Ac-D-Tyr-Tic-Ser-Asp-ACC | Human Legumain | - | - | - | [3] |
| Ac-D-Arg-Tic-Ser-Asp-ACC | Human Legumain | - | - | - | [3] |
Note: "-" indicates data not available in the cited sources. The substrates from Du et al., 2020 are primarily for peptide cyclization studies and may not be direct substitutes for this compound in standard activity assays.
AEP Inhibitors
A variety of inhibitors have been developed to target AEP for therapeutic and research purposes. These range from small molecules to peptide-based compounds and endogenous proteins. The potency of these inhibitors is typically compared using their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ).
| Inhibitor | Type | IC₅₀ (nM) | Kᵢ (nM) | Mode of Inhibition | Reference |
| δ-secretase inhibitor 11 | Small Molecule | 310 ± 150 | - | - | [4] |
| RR-11a | Aza-peptide Michael acceptor | 31 - 55 | - | Irreversible | [5] |
| Legumain inhibitor 1 | - | 3.6 | - | - | [5] |
| 7-[3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-sulfanyl-3,7-dihydro-1H-purine-2,6-dione | Small Molecule | 370 | 105 | - | [6] |
| 8-Mercaptocaffeine | Small Molecule | 180 | - | - | [6] |
| Cystatin E/M | Endogenous Protein | - | 0.0016 | Competitive | [7] |
| Mycocypins (Mcp1) | Fungal Protein | - | 3.3 | Competitive | [6] |
| Clitocypin (Clt) | Fungal Protein | - | 21.5 | Competitive | [6] |
Note: "-" indicates data not available in the cited sources. The mode of inhibition for some compounds is not explicitly stated in the provided search results.
Experimental Protocols
Asparaginyl Endopeptidase Activity Assay
This protocol describes a standard fluorometric assay to measure AEP activity using this compound.
Materials:
-
Recombinant active AEP
-
AEP Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
This compound substrate (stock solution in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of recombinant AEP in AEP Assay Buffer. The final concentration will depend on the specific activity of the enzyme lot.
-
Prepare a series of dilutions of the this compound substrate in AEP Assay Buffer to determine Km. For a standard activity assay, a final concentration of 20-50 µM is typically used.
-
Add 50 µL of the AEP working solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the this compound substrate solution to each well.
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
AEP Inhibitor Screening Assay
This protocol outlines a method for screening potential AEP inhibitors.
Materials:
-
Recombinant active AEP
-
AEP Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5
-
This compound substrate (stock solution in DMSO)
-
Test inhibitors (dissolved in a suitable solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a working solution of recombinant AEP in AEP Assay Buffer.
-
Prepare serial dilutions of the test inhibitors in AEP Assay Buffer. Include a vehicle control (solvent only).
-
Add 25 µL of the inhibitor dilutions (or vehicle) to the wells of the 96-well plate.
-
Add 25 µL of the AEP working solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Prepare a working solution of this compound in AEP Assay Buffer at a concentration of 2x the final desired concentration (e.g., 40 µM for a final concentration of 20 µM).
-
To initiate the reaction, add 50 µL of the 2x this compound solution to each well.
-
Immediately measure the fluorescence intensity kinetically as described in the activity assay protocol.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence of the inhibitor to the vehicle control. IC₅₀ values can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing AEP's Role in Alzheimer's Disease Pathogenesis
AEP has been implicated in the processing of Amyloid Precursor Protein (APP), a key event in the pathogenesis of Alzheimer's disease. The following diagram illustrates the proposed amyloidogenic pathway involving AEP.
Caption: AEP-mediated processing of APP in the amyloidogenic pathway.
This guide provides a foundational understanding of the specificity and application of this compound in AEP research. The comparative data and detailed protocols are intended to assist researchers in making informed decisions for their experimental designs, ultimately contributing to advancements in the understanding and therapeutic targeting of asparaginyl endopeptidase.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amyloid precursor protein processing and bioenergetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Z-VAD-FMK and Fluorogenic AMC-Based Caspase Substrates
In the field of apoptosis research and drug development, precise tools are essential for dissecting the intricate pathways of programmed cell death. Among the most critical players in this process are caspases, a family of cysteine proteases. Two key reagents frequently employed in the study of caspases are Z-VAD-FMK and fluorogenic substrates ending in AMC (7-amino-4-methylcoumarin), such as Z-VAD-AMC. While their names bear some resemblance, their functions are fundamentally different. This guide provides a comparative analysis of Z-VAD-FMK, a pan-caspase inhibitor, and AMC-based substrates, which are used to measure caspase activity. It is highly probable that the query "Z-VAN-AMC" is a typographical error, with the intended reagent being Z-VAD-AMC, a known caspase substrate.
Core Functional Distinction: Inhibition vs. Detection
The primary difference lies in their roles in experimental biology. Z-VAD-FMK is an inhibitor used to block caspase activity, thereby preventing apoptosis. In contrast, AMC-conjugated peptides are substrates used to detect and quantify caspase activity.
Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(O-Methyl)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It is designed to mimic the preferred cleavage sequence of many caspases. The fluoromethylketone (FMK) group forms a covalent bond with the cysteine in the active site of caspases, leading to irreversible inhibition.[1] Its broad specificity makes it a powerful tool for determining whether a cellular process is dependent on caspase activity.
AMC-based substrates (e.g., Z-VAD-AMC) are fluorogenic probes designed to measure the enzymatic activity of specific caspases.[3] These substrates consist of a peptide sequence recognized by a particular caspase, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In its conjugated form, the AMC molecule is non-fluorescent. Upon cleavage of the peptide by an active caspase, free AMC is released, which then fluoresces and can be quantified.
Data Presentation: A Head-to-Head Comparison
| Feature | Z-VAD-FMK | Z-VAD-AMC and other AMC Substrates |
| Primary Function | Caspase Inhibition | Caspase Activity Detection & Quantification |
| Mechanism of Action | Irreversibly binds to the catalytic site of caspases, forming a covalent bond.[1] | Cleaved by active caspases, releasing a fluorescent AMC molecule.[2] |
| Molecular Moiety | Fluoromethylketone (FMK) group for irreversible binding. | 7-amino-4-methylcoumarin (AMC) as a fluorescent reporter. |
| Cell Permeability | Yes, the benzyloxycarbonyl (Z) group enhances cell permeability.[4] | Generally used in cell lysates; cell-permeable versions exist but are less common. |
| Specificity | Pan-caspase inhibitor (inhibits a broad range of caspases).[1] | Specificity is determined by the peptide sequence (e.g., DEVD for Caspase-3/7, LEHD for Caspase-9). |
| Typical Application | Preventing apoptosis, studying caspase-dependent signaling pathways, therapeutic development. | Measuring caspase activity in vitro, high-throughput screening for caspase inhibitors or activators.[5] |
| Output | Biological effect (e.g., inhibition of cell death, reduction of inflammation).[6] | Quantitative fluorescent signal.[2] |
| Chemical Formula | C27H38FN3O7 | C30H34N4O8 (for Z-VAD-AMC) |
| Molecular Weight | 531.6 g/mol | 594.61 g/mol (for Z-VAD-AMC) |
Experimental Protocols
Protocol for Caspase Inhibition using Z-VAD-FMK in Cell Culture
This protocol outlines the general steps for using Z-VAD-FMK to inhibit apoptosis in cultured cells.
-
Reagent Preparation: Prepare a stock solution of Z-VAD-FMK (typically 10-50 mM) in sterile DMSO. Store aliquots at -20°C.
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight.
-
Inhibitor Treatment: Dilute the Z-VAD-FMK stock solution in cell culture medium to the desired final concentration (typically 10-100 µM). Pre-incubate the cells with the Z-VAD-FMK-containing medium for 1-2 hours before inducing apoptosis.
-
Induction of Apoptosis: Treat the cells with the apoptotic stimulus of choice (e.g., staurosporine, TNF-α).
-
Assay: After the desired incubation time, assess the cells for markers of apoptosis (e.g., Annexin V staining, TUNEL assay, morphological changes) to confirm the inhibitory effect of Z-VAD-FMK.
Protocol for Measuring Caspase-3 Activity using a Fluorogenic AMC Substrate (Ac-DEVD-AMC)
This protocol describes a typical in vitro assay to measure caspase-3 activity from cell lysates.
-
Cell Lysate Preparation:
-
Induce apoptosis in your cell culture model.
-
Harvest both treated and untreated (control) cells by centrifugation.
-
Wash the cell pellets with ice-cold PBS.
-
Resuspend the cells in a chilled lysis buffer (e.g., containing 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton-X-100, and 10 mM NaPPi).[7]
-
Incubate the lysates on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 18,000 x g) for 10-20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Caspase Activity Assay:
-
Prepare a reaction buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT).[7]
-
In a 96-well black microplate, add a specific amount of protein lysate (e.g., 20-50 µg) to each well.
-
Add the reaction buffer to bring the volume to a desired level (e.g., 50 µL).
-
Add the caspase-3 substrate Ac-DEVD-AMC to a final concentration of 50 µM.[2]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
Visualizing the Mechanisms and Workflows
Caption: Z-VAD-FMK mechanism of irreversible caspase inhibition.
Caption: Workflow of a fluorogenic caspase assay using an AMC substrate.
Caption: Simplified signaling cascade of apoptosis involving caspases.
References
- 1. invivogen.com [invivogen.com]
- 2. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pyronaridine-tetraphosphate.com [pyronaridine-tetraphosphate.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorogenic Substrates for Legumain Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of alternative fluorogenic substrates to the commonly used Z-Val-Ala-Asn-AMC (Z-VAN-AMC) for the measurement of legumain activity. The selection of an appropriate substrate is critical for obtaining accurate and reliable data in research and drug development applications. This document outlines the performance of various substrates, supported by available experimental data, to aid in this selection process.
Overview of Legumain and the Need for Diverse Substrates
Legumain, or asparaginyl endopeptidase (AEP), is a lysosomal cysteine protease with a unique specificity for cleaving peptide bonds C-terminal to asparagine and, under more acidic conditions, aspartic acid residues. Its involvement in various physiological and pathological processes, including antigen presentation, protein processing, and cancer progression, has made it an attractive target for therapeutic intervention and a valuable biomarker. The accurate measurement of legumain activity is therefore paramount. While this compound and its close analog Z-Ala-Ala-Asn-AMC (Z-AAN-AMC) are widely used fluorogenic substrates, a range of alternative probes have been developed with distinct characteristics that may be more suitable for specific experimental contexts, such as in vivo imaging or high-throughput screening.
Comparison of Fluorogenic Substrates and Probes
The ideal substrate for measuring legumain activity should exhibit high specificity, high catalytic efficiency (kcat/Km), and a strong fluorescence signal upon cleavage. In recent years, several alternatives to the standard AMC-based substrates have been developed, including those with different fluorophores and activity-based probes (ABPs) that offer distinct advantages.
Quantitative Performance Data
The following table summarizes the available kinetic parameters for various legumain substrates. It is important to note that direct side-by-side comparisons of all substrates under identical conditions are not always available in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.
| Substrate/Probe | Type | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Key Features |
| Z-Ala-Ala-Asn-AMC | Fluorogenic Substrate | 25.7[1], 80-90[2] | N/A | N/A | Commonly used standard substrate. |
| Z-Ala-Ala-Asn-ACC | Fluorogenic Substrate | N/A | N/A | 36,100[1] | High catalytic efficiency. |
| Z-Ala-Ala-Asp-ACC | Fluorogenic Substrate | N/A | N/A | 1,600[1] | Demonstrates legumain's activity at lower pH. |
| Bz-Asn-pNA | Chromogenic Substrate | 2,400 | 2 | 730 | Chromogenic, suitable for spectrophotometric assays. |
| LE28 | Quenched ABP | N/A | N/A | N/A | "Smart" probe; fluorescent only upon binding to active legumain, resulting in a high signal-to-noise ratio, ideal for in vivo imaging.[3] |
| LP-1 | Activity-Based Probe | N/A | N/A | N/A | Aza-Asn epoxide-based probe for in vivo imaging.[4] |
N/A: Not available in the cited literature. Kinetic parameters for Activity-Based Probes are not typically measured in the same way as for substrates, as they form a covalent bond with the enzyme.
Experimental Methodologies
Detailed protocols are essential for the reproducible assessment of legumain activity. Below are representative protocols for a standard fluorogenic substrate assay and an activity-based probe labeling experiment.
Protocol 1: Legumain Activity Assay using a Fluorogenic Substrate (e.g., Z-AAN-AMC)
This protocol is adapted from typical procedures for measuring legumain activity in cell lysates or with purified enzyme.
Materials:
-
Assay Buffer: 50 mM MES, 250 mM NaCl, pH 5.5.
-
Activation Buffer (for prolegumain): 50 mM Sodium Acetate, 100 mM NaCl, pH 4.0.
-
Recombinant Human Legumain: (e.g., from R&D Systems or similar).
-
Fluorogenic Substrate: Z-Ala-Ala-Asn-AMC, 10 mM stock in DMSO.
-
96-well black microplate.
-
Fluorescence microplate reader with excitation at ~355-380 nm and emission at ~460 nm.
Procedure:
-
Enzyme Activation (if using prolegumain):
-
Dilute prolegumain to 100 µg/mL in Activation Buffer.
-
Incubate for 2 hours at 37°C to allow for auto-activation.
-
-
Enzyme Preparation:
-
Dilute the activated legumain to a final concentration of 1 ng/µL in Assay Buffer.
-
-
Substrate Preparation:
-
Dilute the Z-AAN-AMC stock solution to 200 µM in Assay Buffer.
-
-
Assay Execution:
-
Add 50 µL of the diluted legumain solution to each well of the 96-well plate.
-
To initiate the reaction, add 50 µL of the 200 µM substrate solution to each well.
-
Include a substrate blank control containing 50 µL of Assay Buffer and 50 µL of the 200 µM substrate solution.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence reader.
-
Measure the fluorescence intensity kinetically for at least 15 minutes at 30°C, with readings taken every 1-2 minutes.
-
The rate of increase in fluorescence is proportional to the legumain activity.
-
Protocol 2: Labeling of Active Legumain with a Quenched Activity-Based Probe (e.g., LE28)
This protocol describes the use of a quenched ABP for the detection of active legumain in cell lysates.
Materials:
-
Cell Lysates: Prepared in a citrate buffer (pH 4.5) to preserve legumain activity.
-
Quenched Activity-Based Probe: LE28, stock solution in DMSO.
-
SDS-PAGE reagents and equipment.
-
Fluorescence gel scanner.
Procedure:
-
Lysate Preparation:
-
Harvest cells and lyse in a suitable buffer at pH 4.5.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).
-
-
Probe Labeling:
-
In a microcentrifuge tube, incubate a standardized amount of cell lysate with the desired concentration of LE28 (e.g., 1 µM) for 1 hour at 37°C.
-
-
SDS-PAGE Analysis:
-
Add SDS-PAGE sample loading buffer to the labeled lysates and heat as required.
-
Resolve the proteins on a polyacrylamide gel.
-
-
Visualization:
-
Scan the gel using a fluorescence scanner with appropriate excitation and emission wavelengths for the fluorophore on the probe (e.g., Cy5 for LE28).
-
A fluorescent band at the molecular weight of active legumain indicates the presence of the active enzyme.
-
Visualizing the Mechanism and Workflow
Diagrams created using Graphviz DOT language illustrate key processes in legumain activity assays.
References
- 1. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cy5-labeled aza-peptidyl Pro-Asn epoxide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Cell-Based Legumain Activity Assay using Z-VAN-AMC
For researchers, scientists, and drug development professionals, the accurate measurement of intracellular enzyme activity is crucial for target validation and compound screening. Legumain (Asparaginyl Endopeptidase, AEP) is a lysosomal cysteine protease increasingly recognized as a therapeutic target, particularly in oncology, due to its role in tumor invasion, metastasis, and activation of other key proteases.
This guide provides a comprehensive validation overview of the cell-based Z-VAN-AMC assay for measuring legumain activity. We compare its performance with a prominent alternative, the activity-based probe (ABP) assay, and provide the necessary experimental data and protocols to help researchers make informed decisions for their screening campaigns.
Principle of the this compound Assay
The this compound assay is a fluorogenic method used to measure the proteolytic activity of legumain. The substrate consists of the peptide sequence Val-Ala-Asn (VAN), which is recognized by legumain, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). The full substrate, this compound, is non-fluorescent as the AMC fluorescence is quenched. When legumain cleaves the amide bond after the asparagine (Asn) residue, the free AMC is released, resulting in a quantifiable fluorescent signal. The intensity of the fluorescence is directly proportional to the legumain activity.
Due to the likely poor cell permeability of the this compound substrate, the "cell-based" application of this assay typically involves treating live cells with test compounds (e.g., potential inhibitors), followed by cell lysis. The legumain activity is then measured in the resulting cell lysate by adding the fluorogenic substrate.
Legumain's Role in Cancer Progression
Legumain is overexpressed in the tumor microenvironment of various cancers. It is synthesized as an inactive zymogen (prolegumain) and is activated under the acidic conditions characteristic of tumors and endolysosomes. Active legumain on the tumor cell surface plays a critical role in cancer progression by activating other key enzymes, such as Matrix Metalloproteinase-2 (MMP-2), which degrades the extracellular matrix (ECM) and facilitates tumor cell invasion and metastasis.[1][2]
Figure 1. Legumain activation and signaling pathway in cancer.
Assay Performance and Comparison
The validation of any cell-based assay requires a thorough assessment of its performance characteristics. For high-throughput screening (HTS), the Z'-factor is a critical parameter that quantifies the statistical separation between positive and negative controls, indicating the assay's robustness and reliability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[3]
While the this compound assay performed on cell lysates is a robust and widely used method, alternative approaches such as cell-permeable Activity-Based Probes (ABPs) offer the significant advantage of measuring enzyme activity in live, intact cells.[4] This provides a more physiologically relevant assessment of target engagement by inhibitors.
| Parameter | This compound (Cell Lysate) Assay | Activity-Based Probe (ABP) Assay (Live Cells) |
| Principle | Enzymatic turnover of a fluorogenic substrate by active legumain in cell lysate. | Covalent, irreversible binding of a fluorescent probe to the active site of legumain in intact cells. |
| Assay Type | Endpoint or kinetic fluorescence measurement. | Endpoint in-gel fluorescence scanning, microscopy, or flow cytometry. |
| Cell State | Lysed (post-treatment). | Live and intact. |
| Key Advantages | - Well-established and straightforward.- Provides kinetic data (turnover rate).- Amenable to high-throughput plate reader format. | - Measures activity in a physiological, intracellular context.- Confirms cell permeability of inhibitors.- Enables imaging and single-cell analysis.- Quenched probes offer high signal-to-noise.[5] |
| Limitations | - Does not measure activity in live cells.- Cannot confirm compound cell permeability.- Lysis step can introduce artifacts. | - Not a direct measure of catalytic rate.- Signal is not amplified (1:1 probe-to-enzyme).- Requires more complex downstream analysis (SDS-PAGE). |
| Typical Output | Relative Fluorescence Units (RFU)/time, IC50 values. | Fluorescent band intensity on a gel, cellular fluorescence. |
Table 1. Comparison of this compound (Lysate) Assay and Activity-Based Probe (ABP) Assay.
Quantitative Data: Inhibitor Potency (IC50)
The following table presents representative IC50 values for known legumain inhibitors, determined using fluorogenic substrate assays with purified legumain or in cell lysates. This data serves as a benchmark for validating the this compound assay.
| Inhibitor | Assay Target | Substrate | IC50 |
| Legumain inhibitor 1 | Recombinant Legumain | N/A | 3.6 nM[6] |
| RR-11a | Recombinant Legumain | N/A | 31-55 nM[6] |
| RR-11a analog | Recombinant S. mansoni legumain | N/A | 31 nM[6] |
| Cystatin E/M (endogenous) | Recombinant Legumain | Z-AAN-AMC | Kᵢ in low nM range |
| Aza-Asn-Epoxides | Recombinant Legumain | Z-AAN-AMC | nM to µM range |
Table 2. Representative IC50 values of legumain inhibitors.
Experimental Protocols
Protocol 1: Cell-Based Legumain Activity Assay using this compound (in Cell Lysate)
This protocol describes the treatment of cultured cells with test compounds, followed by cell lysis and measurement of legumain activity.
Figure 2. Workflow for the cell-based (lysate) this compound assay.
Materials:
-
Cancer cell line known to express legumain (e.g., MDA-MB-231, RAW264.7).
-
Cell culture medium and supplements.
-
96-well cell culture plates (clear bottom for microscopy, black for fluorescence).
-
Test compounds (potential inhibitors) and vehicle control (e.g., DMSO).
-
Lysis Buffer: 50 mM Citrate buffer pH 5.8, 1 mM EDTA, 0.1% (w/v) CHAPS, 1 mM DTT.
-
Assay Buffer: 50 mM Citrate buffer pH 5.5, 100 mM NaCl, 1 mM DTT, 0.05% Tween-20.
-
Substrate: this compound or Z-AAN-AMC (10 mM stock in DMSO).[4]
-
Fluorescent plate reader.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of test compounds for a desired period (e.g., 2-24 hours). Include vehicle-only (negative control) and a known inhibitor (positive control) wells.
-
Cell Lysis: After incubation, wash the cells with PBS. Add 50-100 µL of ice-cold Lysis Buffer to each well and incubate on ice for 10-15 minutes.
-
Assay Preparation: Transfer the cell lysates to a black 96-well microplate.
-
Reaction Initiation: Prepare a 2X substrate solution by diluting the this compound stock in Assay Buffer to 100 µM. Add an equal volume (e.g., 50 µL) of this solution to each well containing lysate to start the reaction (final substrate concentration: 50 µM).
-
Fluorescence Measurement: Immediately place the plate in a fluorescent plate reader pre-set to 37°C. Measure the increase in fluorescence (Excitation: ~380 nm, Emission: ~460 nm) over time (kinetic mode) for 30-60 minutes, or as a single endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic read) for each well. Normalize the activity in compound-treated wells to the vehicle control to determine the percent inhibition and calculate IC50 values.
Protocol 2: Alternative Method - Live-Cell Legumain Profiling with an Activity-Based Probe (ABP)
This protocol provides a general workflow for using a cell-permeable fluorescent ABP to label active legumain in intact cells.
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compounds and controls.
-
Cell-permeable fluorescent ABP for legumain (e.g., a Cy5-labeled AOMK probe).[7]
-
SDS-PAGE equipment and in-gel fluorescence scanner.
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with inhibitors as described in Protocol 1, Step 1 & 2.
-
Probe Labeling: Following inhibitor treatment, add the fluorescent ABP directly to the culture medium at an optimal concentration (e.g., 1-2 µM) and incubate for 1-2 hours under normal culture conditions.[4]
-
Cell Harvesting and Lysis: Wash cells thoroughly with PBS to remove excess probe. Lyse the cells in a suitable lysis buffer containing SDS.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Analysis by SDS-PAGE: Separate the labeled proteins by SDS-PAGE.
-
In-Gel Fluorescence Scanning: Visualize the labeled, active legumain by scanning the gel using a fluorescence imager set to the appropriate wavelength for the probe's fluorophore.
-
Data Analysis: Quantify the intensity of the fluorescent band corresponding to active legumain. A decrease in band intensity in inhibitor-treated samples compared to the vehicle control indicates target engagement and inhibition.
Logical Comparison of Assay Methodologies
The choice between a substrate turnover assay and an activity-based probe depends on the specific research question. For high-throughput screening of large compound libraries, the plate-reader format of the this compound lysate assay is often more practical. For validating hits and understanding their mechanism of action in a more physiological context, the live-cell ABP method is superior.
Figure 3. Logical flow for choosing a legumain activity assay.
Conclusion
The this compound assay, when performed on cell lysates, is a reliable and validatable method for assessing legumain activity and screening for inhibitors in a high-throughput format. Its primary limitation is the inability to measure activity in an intact cellular environment. For studies requiring confirmation of intracellular target engagement and for imaging applications, cell-permeable activity-based probes represent a more physiologically relevant and powerful alternative. The choice of assay should be guided by the specific goals of the research, balancing the need for throughput with the desire for physiological relevance. For any application, robust validation, including the determination of parameters like the Z'-factor for screening campaigns, is essential for generating high-quality, reproducible data.
References
- 1. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural and functional studies of legumain–mycocypin complexes revealed a competitive, exosite-regulated mode of interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the development of legumain-selective chemical probes and peptide prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Functional Imaging of Legumain in Cancer Using a New Quenched Activity-Based Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Counter Selection Substrate Library Strategy for Developing Specific Protease Substrates and Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Z-VAN-AMC Substrate for Legumain Activity Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorogenic substrate Z-Val-Ala-Asn-AMC (Z-VAN-AMC) and its common alternative, Z-Ala-Ala-Asn-AMC (Z-AAN-AMC), for assessing the activity of legumain (asparaginyl endopeptidase, AEP). Detailed experimental protocols for purity assessment and enzyme activity assays are presented, supported by comparative data to aid in substrate selection and experimental design.
Introduction to Legumain and its Fluorogenic Substrates
Legumain is a cysteine protease that plays a crucial role in various physiological and pathological processes, including antigen presentation, protein degradation, and cancer progression. Its activity is often studied using fluorogenic substrates that release a fluorescent molecule upon cleavage. This compound and Z-AAN-AMC are two such substrates, both containing the 7-amino-4-methylcoumarin (AMC) fluorophore, which is released upon enzymatic cleavage of the amide bond C-terminal to the asparagine residue. The increase in fluorescence intensity is directly proportional to the enzyme's activity.
Purity Assessment of Fluorogenic Substrates
The purity of fluorogenic substrates is paramount for accurate and reproducible enzyme kinetic studies. The presence of impurities, such as free AMC or peptidic fragments, can lead to high background fluorescence and inaccurate determination of kinetic parameters. The primary method for assessing the purity of peptide substrates like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Experimental Protocol: Purity Assessment by RP-HPLC
This protocol provides a general framework for the purity analysis of this compound and other similar peptide substrates.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
UV or fluorescence detector
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample: this compound or Z-AAN-AMC dissolved in a suitable solvent (e.g., DMSO, water, or mobile phase A) to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject 10-20 µL of the sample solution.
-
Elute the sample using a linear gradient of Mobile Phase B, for example, from 5% to 95% over 30 minutes.
-
Monitor the elution profile using a UV detector at 214 nm (for the peptide bond) and 280 nm (for the Z-group), or a fluorescence detector with excitation at ~325 nm and emission at ~395 nm for AMC-containing species.
-
The purity is calculated by dividing the peak area of the main product by the total peak area of all components in the chromatogram. A purity of ≥95% is generally considered acceptable for most research applications.
Comparison of this compound and Z-AAN-AMC
While both this compound and Z-AAN-AMC are effective substrates for legumain, their kinetic parameters can vary depending on the specific enzyme source and assay conditions. Z-AAN-AMC is a widely used and well-characterized substrate for human and other mammalian legumains. This compound has also been described as a fluorogenic substrate, particularly for porcine legumain.
| Substrate | Amino Acid Sequence | Reported K_m_ (µM) | Enzyme Source |
| This compound | Z-Val-Ala-Asn-AMC | Not widely reported | Porcine Legumain |
| Z-AAN-AMC | Z-Ala-Ala-Asn-AMC | 80[1] | Human Legumain |
| 90[1] | S. mansoni Legumain |
Note: The kinetic parameters for this compound are not as extensively documented in the literature as those for Z-AAN-AMC. Researchers may need to determine these parameters empirically for their specific experimental system.
Experimental Protocol: Legumain Activity Assay
This protocol can be adapted for both this compound and Z-AAN-AMC.
Materials:
-
Active recombinant legumain
-
Assay Buffer: 50 mM MES, 150 mM NaCl, 5 mM DTT, pH 5.5
-
Substrate Stock Solution: 10 mM this compound or Z-AAN-AMC in DMSO
-
AMC Standard Stock Solution: 1 mM 7-amino-4-methylcoumarin in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 460-480 nm)
Procedure:
-
Prepare a standard curve for AMC:
-
Perform serial dilutions of the AMC standard stock solution in assay buffer to final concentrations ranging from 0 to 50 µM.
-
Add 100 µL of each dilution to the wells of the 96-well plate.
-
Measure the fluorescence intensity.
-
Plot fluorescence intensity versus AMC concentration and determine the linear regression equation.
-
-
Enzyme Assay:
-
Dilute the active legumain to the desired concentration in pre-warmed assay buffer.
-
Prepare the substrate working solution by diluting the substrate stock solution in assay buffer to the desired final concentration (e.g., 2-10 times the K_m_ value, if known).
-
Add 50 µL of the diluted enzyme solution to the wells of the microplate.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well. Include a no-enzyme control (assay buffer only) and a no-substrate control (enzyme solution with assay buffer).
-
Measure the fluorescence intensity kinetically over a set period (e.g., 15-30 minutes) at 37°C.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve (fluorescence units per minute).
-
Convert the V₀ from fluorescence units/min to pmol of AMC/min using the slope of the AMC standard curve.
-
Calculate the specific activity of the enzyme (pmol/min/µg of enzyme).
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the enzymatic reaction and the experimental workflows described in this guide.
Caption: Enzymatic cleavage of this compound by legumain.
Caption: Experimental workflow for substrate purity and enzyme activity.
Conclusion
The selection of a fluorogenic substrate is a critical step in studying legumain activity. While Z-AAN-AMC is a well-established and characterized option, this compound can also serve as a suitable alternative. Ensuring the high purity of the substrate through methods like RP-HPLC is essential for obtaining reliable and reproducible data. The provided protocols offer a starting point for researchers to assess the purity of their substrates and to design robust enzyme activity assays. It is recommended to empirically determine the kinetic parameters for the chosen substrate and enzyme combination to ensure the accuracy of the experimental results.
References
A Comparative Guide to Protease Kinetics: Legumain, Caspase-3, and Cathepsin B Assayed with AMC-Based Substrates
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of proteases is paramount for elucidating their biological functions and developing targeted therapeutics. This guide provides an objective comparison of the kinetic parameters of three key proteases—Legumain, Caspase-3, and Cathepsin B—using their respective fluorogenic substrates: Z-VAN-AMC, Ac-DEVD-AMC, and Z-FR-AMC.
This comparison summarizes key quantitative data in a structured format, details the experimental methodologies for kinetic analysis, and provides visual representations of the experimental workflow and relevant signaling pathways.
Comparative Kinetic Parameters
The efficiency and affinity of an enzyme for its substrate are quantitatively described by its kinetic parameters: the Michaelis constant (Km), maximum velocity (Vmax), catalytic constant (kcat), and catalytic efficiency (kcat/Km). The following table summarizes these parameters for Legumain, Caspase-3, and Cathepsin B with their corresponding AMC-based substrates.
| Enzyme | Substrate | Km (µM) | Vmax (relative units) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Legumain (Human) | Z-Ala-Ala-Asn-AMC* | 80 | Not Reported | Not Reported | Not Reported |
| Caspase-3 (Human) | Ac-DEVD-AMC | 10[1] | Not Reported | Not Reported | Not Reported |
| Cathepsin L (Human) | Z-Phe-Arg-AMC | 0.77[2] | Not Reported | 1.5[2] | 1.95 x 10⁶ |
*Z-Ala-Ala-Asn-AMC (Z-AAN-AMC) is a commonly used and closely related substrate to Z-Val-Ala-Asn-AMC (this compound) for assaying legumain activity.[3] Kinetic data for this compound is not as readily available in the surveyed literature. The Km value for human legumain with Z-AAN-AMC is reported to be 80 µM.[3]
Experimental Protocols
Accurate determination of kinetic parameters relies on standardized experimental protocols. Below are detailed methodologies for assaying the activity of Legumain, Caspase-3, and Cathepsin B.
Legumain Activity Assay
This protocol is adapted for the use of a fluorogenic Z-AAN-AMC substrate.[4][5]
-
Reagent Preparation :
-
Activation Buffer (pH 4.0-4.5) : 50-100 mM Sodium Acetate, 100 mM NaCl.[4][5]
-
Assay Buffer (pH 5.0-5.8) : 50 mM MES or a buffer containing 39.5 mM citric acid and 121 mM Na₂HPO₄, 250 mM NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% CHAPS.[4][6]
-
Substrate Stock Solution : 10 mM Z-Ala-Ala-Asn-AMC in DMSO.[4][5]
-
Enzyme : Recombinant human prolegumain.
-
-
Enzyme Activation :
-
Kinetic Measurement :
-
Prepare a dilution series of the Z-AAN-AMC substrate in Assay Buffer.
-
Dilute the activated legumain to a final concentration of 1-2 ng/µL in Assay Buffer.[4][5]
-
In a black 96-well plate, add 50 µL of the diluted enzyme.
-
Initiate the reaction by adding 50 µL of the substrate dilution.
-
Immediately measure the increase in fluorescence in a kinetic mode for at least 5 minutes, with excitation at 380 nm and emission at 460 nm.[4][5]
-
Include a substrate blank containing Assay Buffer and substrate but no enzyme.
-
-
Data Analysis :
-
Convert the rate of fluorescence increase (RFU/min) to the rate of product formation (mol/min) using a standard curve of free AMC.
-
Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
Caspase-3 Activity Assay
This protocol is for the use of the fluorogenic substrate Ac-DEVD-AMC.[1][7]
-
Reagent Preparation :
-
Lysis Buffer : 10 mM Tris-HCl (pH 7.5), 10 mM NaH₂PO₄/NaHPO₄, 130 mM NaCl, 1% Triton X-100, 10 mM Sodium Pyrophosphate.[7]
-
Assay Buffer (pH 7.5) : 20 mM HEPES, 10% glycerol, 2 mM DTT.[7]
-
Substrate Stock Solution : 1 mg/mL Ac-DEVD-AMC in DMSO.[7]
-
Cell Lysate : Prepare from apoptotic and non-apoptotic cells.
-
-
Assay Procedure :
-
Prepare cell lysates from both treated (apoptotic) and untreated (non-apoptotic) cells using the Lysis Buffer.
-
Determine the protein concentration of the lysates.
-
For each reaction in a 96-well black plate, add a standardized amount of cell lysate (e.g., 50-100 µg of protein).[6]
-
Add 50 µL of 2x Assay Buffer.[6]
-
Add the Ac-DEVD-AMC substrate to a final concentration of 20-50 µM.[6][7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6][7]
-
-
Fluorescence Measurement :
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength between 430-460 nm.[7]
-
-
Data Analysis :
-
Subtract the background fluorescence from a blank well (Lysis Buffer only).
-
Calculate the fold-increase in caspase-3 activity by comparing the fluorescence of treated samples to the untreated control. For kinetic parameters, a purified active caspase-3 should be used with varying substrate concentrations.
-
Cathepsin B Activity Assay
This protocol is for the use of the fluorogenic substrate Z-FR-AMC.[4]
-
Reagent Preparation :
-
Assay Buffer (pH 5.5) : 100 mM Sodium Acetate, 10 mM DTT, 1 mM Titriplex II, 0.01% Triton, and 0.1 mg/ml BSA.[4]
-
Substrate Stock Solution : Z-FR-AMC in DMSO.
-
Enzyme : Recombinant human cathepsin B.
-
-
Assay Procedure :
-
Prepare a dilution series of the Z-FR-AMC substrate in the Assay Buffer. Substrate concentrations for Km determination can range from 10 µM to 1.5 mM.[4]
-
Add a constant amount of cathepsin B to each well of a black 96-well plate.
-
Pre-incubate the enzyme in the assay buffer for 10 minutes at 37°C.[4]
-
-
Kinetic Measurement :
-
Start the reaction by adding the substrate dilutions to the wells.
-
Continuously measure the fluorescence for 10 minutes at 37°C, with excitation at 380 nm and emission at 465 nm.[4]
-
-
Data Analysis :
-
Determine the initial velocities from the linear phase of the fluorescence increase.
-
Plot the initial velocities against the substrate concentrations and fit to the Michaelis-Menten equation to determine Km and Vmax.
-
Visualizing Workflows and Pathways
To further aid in the understanding of the experimental process and the biological context of these enzymes, the following diagrams have been generated using Graphviz.
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Lead Compounds Targeting the Cathepsin B-Like Enzyme of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Legumain Activity Is Controlled by Extended Active Site Residues and Substrate Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal Procedures for Z-VAN-AMC: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the responsible management and disposal of laboratory chemicals. This guide provides essential safety and logistical information for the proper disposal of Z-VAN-AMC (Carbobenzoxy-Valyl-Alanyl-Aspartyl-7-amino-4-methylcoumarin), a fluorogenic caspase substrate. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Core Principle: Treat as Hazardous Chemical Waste
In the absence of a specific Safety Data Sheet (SDS) for this compound, and given that its full toxicological and ecological properties are not extensively documented, it is imperative to handle this compound with caution. As a general best practice, this compound and any materials contaminated with it should be disposed of as hazardous chemical waste.[1][2] Do not discharge down the drain or discard in regular trash. [3][1][2][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.[2][5][6][7]
Hazard Identification
-
7-Amino-4-methylcoumarin (AMC): This component is classified as a skin and eye irritant.[7]
-
Z-VAD-FMK: A similar pan-caspase inhibitor, is not classified as a RCRA hazardous waste, but disposal must still be in accordance with federal, state, and local requirements.[5]
Given this information, it is prudent to handle this compound with standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its form. The following table summarizes the procedures for different types of waste.
| Waste Form | Disposal Procedure |
| Unused Solid (Powder) | - Collect in a clearly labeled, sealed container designated for solid chemical waste.[2] - The label must include the full chemical name: "this compound".[8] |
| Solutions | - Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof hazardous waste container.[2][9] - Do not mix with incompatible waste streams.[8][4][9] - The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.[8][2][9] - Keep the container closed except when adding waste.[4] |
| Contaminated Labware | Sharps (needles, scalpels): - Dispose of in a designated sharps container for chemical contamination.[2] Glassware (pipettes, vials): - Perform a triple-rinse with a suitable solvent.[2] The first two rinses must be collected as hazardous chemical waste.[2] Consumables (gloves, pipette tips, paper towels): - Place in a designated container or bag for solid chemical waste.[2] Ensure these items are not saturated with solvents. |
Experimental Protocol: Triple-Rinse Procedure for Contaminated Glassware
For the safe reuse or disposal of non-disposable labware that has come into contact with this compound, the following triple-rinse protocol is recommended:[2]
-
First Rinse: Rinse the glassware with a small volume of a solvent in which this compound is soluble (e.g., DMSO, followed by ethanol or methanol). Collect this rinsate in the designated liquid hazardous waste container.[2]
-
Second Rinse: Repeat the rinsing process with the same solvent and again collect the rinsate in the hazardous waste container.[2]
-
Third Rinse: A final rinse can be performed with the solvent, which should also be collected as hazardous waste. Alternatively, a final rinse with deionized water may be permissible for drain disposal, but this should be verified with your institution's EHS guidelines.[2]
-
Final Cleaning: After the triple-rinse, the glassware can typically be washed and reused or disposed of according to standard laboratory procedures for non-hazardous glass.[2]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: this compound Disposal Decision Workflow.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. vumc.org [vumc.org]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. pufei.com [pufei.com]
- 6. selleckchem.com [selleckchem.com]
- 7. eurogentec.com [eurogentec.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Personal protective equipment for handling Z-VAN-AMC
Essential Safety and Handling Guide for Z-VAN-AMC
IMMEDIATE SAFETY & LOGISTICAL INFORMATION
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are paramount to ensure the safety of laboratory personnel when handling this compound.
| Control Measure | Specification |
| Engineering Controls | Use in a well-ventilated area. A chemical fume hood is recommended for procedures that may generate dust or aerosols. Ensure eyewash stations and safety showers are readily accessible. |
| Eye and Face Protection | Wear safety glasses with side shields or chemical safety goggles conforming to appropriate government standards such as EN166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear impervious protective gloves (e.g., nitrile) and a lab coat.[1][2] Inspect gloves before use and use proper glove removal technique to avoid skin contact.[1][2] |
| Respiratory Protection | For operations that may generate significant dust, a NIOSH-approved N95 or equivalent particulate respirator should be used.[1] |
Handling and Storage Procedures
Adherence to proper handling and storage protocols will minimize risks and maintain the integrity of the compound.
| Procedure | Guidelines |
| General Handling | Avoid inhalation of dust and contact with skin and eyes.[3] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[4][5] |
| Storage | Store in a tightly sealed container in a cool, dry, and dark place.[6] this compound is light-sensitive and should be protected from light to prevent degradation. Store locked up and away from incompatible materials such as strong oxidizing agents.[4][5] |
| Spill Response | In case of a spill, wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete. Prevent product from entering drains.[1][4] |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Unused material should be treated as chemical waste and disposed of through a licensed waste disposal company. Do not dispose of down the drain.[1][5]
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
